Nelremagpran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2492595-24-9 |
|---|---|
Formule moléculaire |
C15H9ClF4O3 |
Poids moléculaire |
348.67 g/mol |
Nom IUPAC |
3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C15H9ClF4O3/c16-11-6-9(15(18,19)20)4-5-12(11)23-7-8-2-1-3-10(13(8)17)14(21)22/h1-6H,7H2,(H,21,22) |
Clé InChI |
TWOXPNAILYKJPT-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nelremagpran in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelremagpran is an investigational drug identified as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1] This receptor is a key player in mediating histamine-independent itch, particularly in conditions such as cholestatic and uremic pruritus.[2][3] Expressed on a subset of sensory neurons, MRGPRX4 is activated by various endogenous ligands, including bile acids and bilirubin, which accumulate in certain pathological states.[2][4] this compound, by blocking the activation of MRGPRX4, presents a targeted therapeutic approach to alleviate the debilitating symptoms of chronic itch. This document provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying molecular pathways, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core concepts through signaling and workflow diagrams.
Introduction to this compound and MRGPRX4
This compound is a novel small molecule being developed for the treatment of pruritus associated with cholestasis and uremia.[2][3] It functions as a potent and selective antagonist of MRGPRX4, a Gq protein-coupled receptor.[1] MRGPRX4 is expressed in a specific subset of primary sensory neurons located in the dorsal root ganglia (DRG), which are responsible for transmitting sensory information, including itch, from the periphery to the central nervous system.[2][5]
The activation of MRGPRX4 by pruritogens such as bile acids triggers a signaling cascade within these sensory neurons, leading to their depolarization and the subsequent sensation of itch.[4] By inhibiting this interaction, this compound aims to interrupt the initial step in this pathological itch signaling pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity against MRGPRX4.
| Parameter | Value | Description | Source |
| IC50 | < 100 nM | The half maximal inhibitory concentration of this compound against MRGPRX4. This value indicates the concentration of the drug required to inhibit 50% of the receptor's activity in vitro. | [6] |
Note: Further quantitative data such as binding affinity (Ki) for this compound are not yet publicly available.
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is centered on its ability to competitively block the binding of endogenous ligands to the MRGPRX4 receptor on sensory neurons. This antagonism prevents the initiation of the downstream signaling cascade that leads to the sensation of itch.
MRGPRX4 Signaling Cascade in Sensory Neurons
MRGPRX4 is a Gq-coupled GPCR.[1] Upon activation by an agonist (e.g., bile acids), the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. This initiates the following signaling pathway:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of TRP Channels: The increase in intracellular Ca2+, along with other potential direct or indirect mechanisms involving DAG, is believed to lead to the opening of Transient Receptor Potential (TRP) channels on the sensory neuron membrane.[5] While the exact TRP channels downstream of MRGPRX4 are still under investigation, TRPA1 and TRPV1 are considered potential candidates due to their role in itch signaling.[5]
-
Neuron Depolarization and Action Potential: The influx of cations (primarily Ca2+ and Na+) through the opened TRP channels depolarizes the neuron's membrane. If this depolarization reaches the threshold, it triggers the firing of action potentials.
-
Signal Transmission: These action potentials propagate along the sensory nerve fiber to the spinal cord and then to the brain, where they are interpreted as the sensation of itch.
This compound, by acting as an antagonist, prevents the initial activation of MRGPRX4, thereby inhibiting this entire signaling cascade and preventing the generation of the itch signal.
Signaling Pathway Diagram
Caption: MRGPRX4 signaling pathway in sensory neurons.
Experimental Protocols
The characterization of this compound and its mechanism of action involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited or inferred from the literature.
In Vitro Antagonist Activity Assay (Calcium Imaging)
This assay is used to determine the potency of this compound in inhibiting MRGPRX4 activation.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX4 are commonly used.
-
Protocol:
-
Cell Plating: Seed the MRGPRX4-expressing HEK293 cells onto 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation). Record the baseline fluorescence. Inject a known MRGPRX4 agonist (e.g., deoxycholic acid) at a concentration that elicits a submaximal response (EC80) and continue to record the fluorescence signal over time.
-
Data Analysis: The increase in intracellular calcium upon agonist stimulation is measured by the change in fluorescence intensity. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Primary Sensory Neuron Activation Assay
This assay validates the findings from cell lines in a more physiologically relevant system.
-
Neuron Preparation:
-
Dissection: Dissect dorsal root ganglia (DRG) from a relevant species (e.g., humanized mice expressing human MRGPRX4).
-
Digestion: Treat the DRGs with a cocktail of enzymes (e.g., collagenase and dispase) to dissociate the tissue into single cells.
-
Plating: Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.
-
-
Protocol: The calcium imaging protocol is similar to that described for HEK293 cells, with adjustments for the specific requirements of primary neuron cultures.
In Vivo Behavioral Assay (Scratch Test)
This assay assesses the ability of this compound to reduce itch-related behavior in an animal model.
-
Animal Model: Humanized mice expressing MRGPRX4 in sensory neurons are used to model the human-specific receptor.
-
Protocol:
-
Acclimatization: Acclimate the mice to the observation chambers.
-
Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage).
-
Pruritogen Injection: After a set pretreatment time, inject an MRGPRX4 agonist (e.g., bile acids) subcutaneously into the nape of the neck or the cheek to induce scratching behavior.
-
Behavioral Observation: Videotape the mice for a defined period (e.g., 30-60 minutes) and manually or automatically quantify the number of scratching bouts directed at the injection site.
-
Data Analysis: Compare the scratching behavior between the this compound-treated and vehicle-treated groups to determine the efficacy of the antagonist in reducing itch.
-
Experimental Workflow Diagram
Caption: Representative experimental workflow for this compound.
Conclusion
This compound represents a targeted therapeutic strategy for the treatment of chronic, histamine-independent pruritus by selectively antagonizing the MRGPRX4 receptor on sensory neurons. Its mechanism of action is well-supported by our current understanding of MRGPRX4 signaling, which involves the Gq-PLC-IP3-Ca2+ pathway, likely leading to the activation of TRP channels and subsequent neuronal firing. The available preclinical data indicate that this compound is a potent inhibitor of this pathway. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound in providing relief for patients suffering from debilitating itch.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. escientpharma.com [escientpharma.com]
- 3. escientpharma.com [escientpharma.com]
- 4. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 5. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Nelremagpran: A Selective MRGPRX4 Antagonist for Cholestatic Pruritus
An In-depth Technical Guide
Introduction
Cholestatic pruritus is a severe, debilitating systemic itch associated with liver diseases characterized by impaired bile flow. This condition significantly impacts the quality of life for patients and often responds poorly to conventional antipruritic therapies. Recent research has identified the Mas-related G protein-coupled receptor X4 (MRGPRX4), a primate-specific receptor expressed in sensory neurons, as a key mediator of cholestatic itch. MRGPRX4 is activated by various pruritogens that accumulate in the body during cholestasis, most notably bile acids. This has positioned MRGPRX4 as a promising therapeutic target for the development of novel treatments for cholestatic pruritus.
Nelremagpran is an experimental drug developed as a potent and selective antagonist of MRGPRX4. While specific data for this compound is limited in publicly available literature, extensive information is available for EP547, a potent and highly selective MRGPRX4 inverse agonist developed by Escient Pharmaceuticals. Given that both are from the same developer and target the same receptor for the same indication, it is highly probable that EP547 and this compound are closely related, if not the same, compound. This guide will focus on the technical details of MRGPRX4 antagonism, primarily leveraging the comprehensive data available for EP547 as a surrogate for this compound to provide a thorough understanding of its mechanism of action and therapeutic potential.
MRGPRX4 Signaling Pathway in Cholestatic Pruritus
MRGPRX4 is a Gq-coupled G protein-coupled receptor (GPCR) expressed on a subset of pruriceptive (itch-sensing) sensory neurons.[1] In cholestatic conditions, elevated levels of bile acids and other metabolites in the bloodstream and skin act as ligands for MRGPRX4.
The binding of a ligand, such as a bile acid, to MRGPRX4 initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration in sensory neurons leads to their depolarization and the transmission of an itch signal to the central nervous system.
Pharmacology of this compound (as represented by EP547)
This compound is a potent and selective antagonist of MRGPRX4. As an antagonist, it binds to the MRGPRX4 receptor and prevents its activation by endogenous ligands like bile acids. The available data on EP547 further characterizes it as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, or constitutive, activity of the receptor in the absence of a ligand.[2]
Potency and Efficacy
The potency of EP547 has been demonstrated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[3]
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Antagonist Activity | Not Specified | Not Specified | < 100 | [4] |
| EP547 | Inhibition of Deoxycholic Acid Activity | SH4 cells (endogenous MRGPRX4) | Deoxycholic Acid (60 µM) | 20 | [2] |
| EP547 | Inhibition of Deoxycholic Acid Activity | HEK293 cells (overexpressing MRGPRX4) | Deoxycholic Acid (20 µM) | 24 | [2] |
Selectivity
A crucial aspect of a therapeutic candidate is its selectivity for the target receptor to minimize off-target effects. EP547 has been shown to be highly selective for MRGPRX4, with no significant agonist or antagonist activity at other human Mas-related G protein-coupled receptors (MRGPRs).[2]
| Receptor Family | Activity | Result | Reference |
| Human MRGPRs (7 others) | Agonist or Antagonist | No significant activity | [2] |
| Large panel of other receptors (GPCRs, ion channels, nuclear receptors, kinases) | Agonist or Antagonist | No significant activity | [2] |
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[5][6][7][8][9] Phase 1 clinical trial data for EP547 in healthy subjects and patients with chronic liver disease provide insights into its pharmacokinetic profile.[10][11][12][13][14]
| Parameter | Value | Population | Dose | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 6 hours | Healthy Subjects & Patients with CLD | Single and Multiple Ascending Doses | [10] |
| Terminal Half-life (t½) | 12 - 34 hours | Healthy Subjects & Patients with CLD | Single and Multiple Ascending Doses | [10] |
| Dose Proportionality | Dose-linear pharmacokinetics | Healthy Subjects | 25 mg to 675 mg (single dose), 25 to 225 mg (multiple doses) | [11][12] |
| Dosing Regimen Support | Supports once-daily oral administration | Healthy Subjects & Patients with CLD | N/A | [11][12] |
Experimental Protocols
The characterization of this compound as an MRGPRX4 antagonist involves several key in vitro experiments. The following are detailed methodologies for two primary assays used to assess the function of Gq-coupled receptors like MRGPRX4.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.
Objective: To determine the agonist or antagonist activity of a compound on MRGPRX4 by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human MRGPRX4.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (agonists and antagonists at various concentrations).
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the MRGPRX4-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.
-
-
Cell Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove extracellular dye, which can reduce background fluorescence.
-
Compound Preparation: Prepare serial dilutions of agonist and antagonist compounds in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a stable baseline fluorescence for each well.
-
For antagonist testing, add the antagonist (e.g., this compound) to the wells and incubate for a predetermined period. Then, inject the agonist (e.g., deoxycholic acid) while continuously recording the fluorescence signal.
-
For agonist testing, directly inject the agonist into the wells while recording the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each well and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade.
Objective: To quantify the activation or inhibition of MRGPRX4 by measuring the accumulation of IP1.
Materials:
-
HEK293 cells stably expressing human MRGPRX4.
-
Cell stimulation buffer containing LiCl.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
Test compounds (agonists and antagonists at various concentrations).
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Plating and Stimulation:
-
Plate the MRGPRX4-expressing cells in a suitable microplate.
-
For antagonist testing, pre-incubate the cells with the antagonist (e.g., this compound) for a specific time.
-
Add the agonist (e.g., bilirubin) in the stimulation buffer containing LiCl to the cells and incubate for a defined period (e.g., 30 minutes at 37°C). LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells. These reagents will lyse the cells and initiate the competitive immunoassay.
-
Incubate the plate at room temperature for 1 hour.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the concentration of IP1 produced by the cells. Plot the HTRF ratio against the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.
Conclusion
This compound, as a selective antagonist of MRGPRX4, represents a targeted and promising therapeutic approach for the treatment of cholestatic pruritus. The extensive preclinical and early clinical data for the closely related compound EP547 demonstrate potent and selective inhibition of the MRGPRX4 receptor, a favorable pharmacokinetic profile supporting once-daily oral dosing, and a good safety and tolerability profile. By blocking the activation of itch-sensing neurons by accumulated bile acids and other pruritogens, this compound has the potential to provide significant relief to patients suffering from this debilitating condition. Further clinical development will be crucial to fully elucidate its efficacy and role in the management of cholestatic pruritus.
References
- 1. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escientpharma.com [escientpharma.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 7. Pharmacokinetics - study of ADME | Pharmacology Mentor [pharmacologymentor.com]
- 8. Overview of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. escientpharma.com [escientpharma.com]
- 11. | BioWorld [bioworld.com]
- 12. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP547, an MrgprX4-Targeted Oral Therapy for Cholestatic and Uremic Pruritus [businesswire.com]
- 13. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP547, an MrgprX4-Targeted Oral Therapy for Cholestatic and Uremic Pruritus | MarketScreener [marketscreener.com]
- 14. escientpharma.com [escientpharma.com]
The Pharmacokinetics and Pharmacodynamics of Nelremagpran: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelremagpran is a novel, potent, and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key receptor implicated in neurosensory-inflammatory disorders. Developed by Escient Pharmaceuticals, now a part of Incyte, this first-in-class therapeutic agent is in the preclinical stage of development with potential applications in treating conditions such as cholestatic pruritus and other autoimmune diseases. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound and its closely related clinical candidate, EP547, also a selective MRGPRX4 inverse agonist.
Introduction
This compound is an experimental drug identified as a potent and selective antagonist, or possible inverse agonist, of the MRGPRX4 receptor.[1] This receptor is a Gq protein-coupled receptor (GPCR) primarily expressed in a subset of pruriceptive sensory neurons. Its activation by endogenous ligands, such as bile acids and heme metabolites, is linked to the sensation of itch, particularly in cholestatic and uremic pruritus. By antagonizing MRGPRX4, this compound and related compounds aim to provide a targeted, mechanism-based therapeutic intervention for these debilitating conditions. This document synthesizes the available preclinical data for this class of compounds, with a focus on the clinical candidate EP547, which shares the same mechanism of action and is likely representative of this compound's profile.
Pharmacodynamics
The pharmacodynamic profile of this compound and its analogues is characterized by high potency and selectivity for the MRGPRX4 receptor.
Mechanism of Action
This compound acts as an antagonist or inverse agonist at the MRGPRX4 receptor.[1] The receptor is known to couple to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. As an antagonist, this compound blocks this signaling cascade. The closely related compound, EP547, has been shown to be an inverse agonist, meaning it can also inhibit the constitutive (agonist-independent) activity of the receptor.[2] Furthermore, studies on EP547 indicate that it binds to an allosteric site on the MRGPRX4 receptor, meaning it does not compete directly with the endogenous ligands.[2]
Potency and Selectivity
Compounds from this class have demonstrated high potency and selectivity. An exemplified compound from a patent filing showed an IC50 of less than 100 nM in a homogeneous time-resolved fluorescence (HTRF) assay. A lead indazole-based MRGPRX4 antagonist was identified with an IC50 of 4 nM. The clinical candidate EP547 is highly selective for MRGPRX4, showing no significant agonist or antagonist activity at other human MRGPRs or a broad panel of other receptors, ion channels, and kinases.[2]
| Parameter | Value | Assay System | Reference |
| IC50 (Exemplified Compound) | < 100 nM | HTRF Assay in HEK cells | |
| IC50 (Lead Indazole Compound) | 4 nM | Not specified | |
| Selectivity | High | Broad receptor panel | [2] |
| Binding Mode | Non-competitive (Allosteric) | Schild Assays | [2] |
Table 1: Summary of In Vitro Pharmacodynamic Properties of MRGPRX4 Antagonists.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not publicly available. However, data for the clinical candidate EP547 provides insights into the expected profile of this class of drugs.
Preclinical Pharmacokinetics of EP547
Preclinical studies in animal models have shown that EP547 possesses favorable pharmacokinetic properties supportive of clinical development.
| Parameter | Observation in Preclinical Models | Implication | Reference |
| Oral Bioavailability | High | Suitable for oral administration | [2] |
| Dose Proportionality | Linear | Predictable exposure with dose changes | [2] |
| Clearance | Low total clearance | Potential for longer duration of action | [2] |
| Terminal Half-life | Long | Supports once-daily dosing regimen | [2] |
| Oral Exposure (Lead Compound) | Cmax of 29 µM in mice | Demonstrates good systemic absorption | |
| Safety Margin (NOAEL) | Cmax ≥ 190 µM in rat and monkey | Wide therapeutic window (>3000-fold over in vitro potency) | [2] |
Table 2: Summary of Preclinical Pharmacokinetic Properties of EP547.
Experimental Protocols
The following sections describe the general methodologies used to characterize the pharmacodynamic and pharmacokinetic properties of MRGPRX4 antagonists.
In Vitro Pharmacodynamic Assays
The antagonist activity of this compound and related compounds at the MRGPRX4 receptor is typically evaluated using cell-based functional assays. A common method involves:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human MRGPRX4 receptor.[2]
-
Assay Principle: The assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, which is produced upon Gq pathway activation.
-
Procedure:
-
The transfected cells are plated in multi-well plates.
-
Cells are incubated with the test compound (e.g., this compound) at various concentrations.
-
An MRGPRX4 agonist is then added to stimulate the receptor.
-
The level of IP1 accumulation is quantified using a commercially available kit, such as the IP-One Gq kit from Cisbio, which is based on HTRF technology.[2]
-
-
Data Analysis: The results are used to generate concentration-response curves and calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
In Vivo Pharmacokinetic Studies
The pharmacokinetic profile of compounds like EP547 is assessed in preclinical animal models to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Animal Models: Studies are typically conducted in rodent (e.g., rat) and non-rodent (e.g., monkey) species.
-
Drug Administration: The compound is administered, often via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).
Conclusion
This compound and its associated family of MRGPRX4 antagonists represent a promising, mechanism-based approach for the treatment of neurosensory-inflammatory disorders, particularly cholestatic and uremic pruritus. The preclinical data for the clinical candidate EP547 demonstrates a favorable pharmacodynamic and pharmacokinetic profile, characterized by high potency, selectivity, good oral bioavailability, and a long half-life suitable for once-daily dosing. The strong safety profile in preclinical species further supports its advancement into clinical trials. Future clinical studies will be crucial to confirm these promising preclinical findings in human subjects and to establish the therapeutic utility of this novel class of drugs.
References
Nelremagpran's Role in Modulating Immune Responses: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the publicly available data on nelremagpran (EP547) and its target, the Mas-related G protein-coupled receptor X4 (MRGPRX4). The direct immunomodulatory effects of this compound have not been extensively reported in the public domain. Consequently, this whitepaper extrapolates potential immunomodulatory mechanisms based on the known functions of the MRGPR family. The information herein is intended for research and informational purposes and should not be interpreted as definitive guidance.
Executive Summary
This compound (EP547) is a potent, selective, and orally available small molecule antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). Developed by Escient Pharmaceuticals, its primary clinical application under investigation is the treatment of cholestatic and uremic pruritus. This therapeutic effect is thought to be mediated by the blockade of MRGPRX4 on sensory neurons. The expression of other MRGPR family members on immune cells has led to speculation about the potential for MRGPRX4 antagonists like this compound to modulate immune responses. This whitepaper synthesizes the available preclinical and clinical data for this compound, details the signaling pathway of its target receptor, and explores its potential, though not yet fully established, role in immunomodulation.
Preclinical and Clinical Overview of this compound (EP547)
Preclinical Pharmacology
This compound has been identified as a potent inverse agonist of the human MRGPRX4 receptor, effectively blocking its activation by various agonists.
Table 1: In Vitro Efficacy of this compound (EP547)
| Assay | Cell Line | Agonist | IC50 (nM) |
| IP-One Assay | HEK293 (MRGPRX4 Overexpression) | Deoxycholic Acid (DCA) | 24 |
| IP-One Assay | SH4 Melanoma (Endogenous MRGPRX4) | Deoxycholic Acid (DCA) | 20 |
This compound functions as a non-competitive, allosteric inverse agonist and exhibits high selectivity for MRGPRX4 over other human MRGPRs and a wide range of other molecular targets. Preclinical pharmacokinetic profiling has demonstrated high oral bioavailability and a long terminal half-life, suggesting suitability for once-daily oral administration in humans.
Clinical Development
A Phase 1 clinical trial (NCT04510090) in healthy volunteers and patients with chronic cholestatic or kidney disease demonstrated that this compound was safe and well-tolerated at all tested doses. The pharmacokinetic data from this study were consistent with preclinical findings, supporting a once-daily dosing schedule. A Phase 2 clinical study (NCT05525520) to assess the efficacy of this compound in treating cholestatic pruritus has been initiated, with results pending public release.
The MRGPRX4 Receptor and Its Signaling Cascade
MRGPRX4 is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq alpha subunit, initiating a well-characterized intracellular signaling pathway upon activation.
The Gq-Mediated Signaling Pathway
Agonist binding to MRGPRX4 induces a conformational change that activates the Gq protein. The activated Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the elevated cytosolic calcium, in concert with DAG, activates protein kinase C (PKC). PKC proceeds to phosphorylate downstream effector proteins, culminating in a specific cellular response. This compound, as an antagonist, inhibits the initiation of this signaling cascade.
Exploring the Immunomodulatory Potential of this compound
The capacity of this compound to influence immune function hinges on the expression and activity of MRGPRX4 on immune cells.
Expression of MRGPRX4 on Immune Cells
The expression profile of MRGPRX4 on immune cells is a subject of ongoing investigation, with some conflicting reports. While the broader MRGPR family has been identified on mast cells, dendritic cells, and neutrophils, some databases indicate a lack of MRGPRX4 protein expression in these cell types. This discrepancy represents a significant knowledge gap. The confirmation of MRGPRX4 expression on specific immune cell populations would provide a direct mechanism for this compound-mediated immunomodulation.
Postulated Immunomodulatory Mechanisms
Should MRGPRX4 be present on immune cells, this compound could exert its influence through several mechanisms:
-
Mast Cell Stabilization: By blocking MRGPRX4 on mast cells, this compound could prevent their degranulation and the subsequent release of pro-inflammatory mediators like histamine (B1213489) and cytokines.
-
Neutrophil Function Regulation: this compound might modulate neutrophil chemotaxis and the release of inflammatory molecules by antagonizing MRGPRX4.
-
Dendritic Cell Activity Modulation: If MRGPRX4 plays a role in the activation or maturation of dendritic cells, this compound could impact the initiation of adaptive immune responses.
The following diagram illustrates a hypothetical workflow for the immunomodulatory action of this compound.
Proposed Experimental Protocols for Immunomodulatory Assessment
While specific protocols for this compound are not publicly available, standard immunological assays can be adapted to investigate its potential effects on the immune system.
In Vitro Methodologies
-
Mast Cell Degranulation Assay:
-
Primary human mast cells or a suitable cell line (e.g., LAD2) would be pre-incubated with this compound.
-
Cells would then be stimulated with a relevant MRGPRX4 agonist.
-
Degranulation would be quantified by measuring the release of beta-hexosaminidase, histamine, and cytokines.
-
-
Neutrophil Chemotaxis Assay:
-
Isolated primary human neutrophils would be treated with this compound.
-
The migration of these neutrophils towards an MRGPRX4 agonist in a Boyden chamber or microfluidic device would be quantified.
-
-
Cytokine Profiling in PBMCs:
-
Peripheral blood mononuclear cells (PBMCs) would be cultured with this compound.
-
Following stimulation with a general immune activator (e.g., LPS), the supernatant would be analyzed for a panel of pro- and anti-inflammatory cytokines using a multiplex immunoassay.
-
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and selective antagonist of MRGPRX4 with demonstrated clinical potential for treating chronic pruritus. Its role in immunomodulation remains an area of active speculation, supported by the known functions of the MRGPR family in the immune system.
Future research should prioritize:
-
Clarifying the expression of MRGPRX4 on human immune cell populations.
-
Conducting in vitro functional assays with this compound on primary human immune cells.
-
Performing in vivo studies in animal models of inflammatory diseases to explore potential anti-inflammatory effects beyond its anti-pruritic action.
A deeper understanding of the immunomodulatory properties of this compound could unlock its therapeutic potential for a wider range of inflammatory and autoimmune disorders. However, without direct empirical evidence, its impact on the immune system remains a compelling hypothesis requiring further scientific validation.
Investigating the Anti-Inflammatory Properties of Nelremagpran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelremagpran is an experimental, potent, and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). While primarily investigated for its role in alleviating cholestatic and uremic pruritus, the positioning of MRGPRX4 at the intersection of sensory neuron activation and immune cell modulation suggests a potential role in mitigating inflammation. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, the signaling pathways associated with its target, MRGPRX4, and the extrapolated potential for anti-inflammatory activity. Due to the proprietary nature of early-stage drug development, publicly available data on the direct anti-inflammatory effects of this compound is limited. This document synthesizes the available information to provide a foundational understanding for researchers and drug development professionals interested in this novel therapeutic target.
Introduction to this compound and MRGPRX4
This compound is a small molecule antagonist of MRGPRX4, a receptor primarily expressed in sensory neurons.[1][2] The activation of MRGPRX4 by endogenous ligands, such as bile acids and other metabolites, is strongly implicated in the pathophysiology of itch associated with certain liver and kidney diseases.[1][2] The developing company, Escient Pharmaceuticals, is exploring MRGPRX4 antagonists for a range of "neurosensory-inflammatory disorders," suggesting a broader therapeutic potential beyond pruritus. A patent for MRGPRX4 modulators from Escient Pharmaceuticals lists potential applications including rheumatoid arthritis, psoriasis, atopic dermatitis, and other autoimmune and inflammatory diseases.
Pharmacological Profile of this compound
The primary pharmacological characteristic of this compound is its potent and selective antagonism of the MRGPRX4 receptor.
| Parameter | Value | Assay | Reference |
| Target | Mas-related G protein-coupled receptor X4 (MRGPRX4) | - | [1][2] |
| Activity | Antagonist / Inverse Agonist | - | [1][2] |
| Potency (IC50) | < 100 nM | HTRF Assays in HEK cells stably transfected with human MRGPRX4 | [3] |
Note: Detailed quantitative data on the anti-inflammatory effects of this compound, such as the inhibition of cytokine or chemokine release, are not currently available in the public domain.
The MRGPRX4 Signaling Pathway: A Target for Anti-Inflammatory Intervention
MRGPRX4 is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to a cascade of intracellular events that can influence neuronal activity and potentially modulate inflammatory responses.
Canonical Gq Signaling Pathway
The activation of MRGPRX4 by an agonist initiates the following signaling cascade:
-
Gq Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).
-
Downstream Effects: PKC activation can lead to the phosphorylation of various downstream targets, influencing cellular processes such as gene expression, cell growth, and the release of neurotransmitters and inflammatory mediators.
Potential for Anti-Inflammatory Effects
The antagonism of the MRGPRX4-Gq pathway by this compound presents a plausible mechanism for anti-inflammatory effects through several potential avenues:
-
Inhibition of Neurogenic Inflammation: Sensory neurons can release pro-inflammatory neuropeptides upon activation. By blocking the activation of MRGPRX4 on these neurons, this compound could potentially reduce the release of these mediators and dampen neurogenic inflammation.
-
Modulation of Immune Cell Activity: While primarily studied in neurons, the broader family of Mas-related G protein-coupled receptors (MRGPRs) is known to be expressed on various immune cells and can modulate their function. Further research is needed to determine if MRGPRX4 is expressed on immune cells and if its antagonism by this compound can directly impact their inflammatory responses.
Experimental Protocols
Detailed experimental protocols for the anti-inflammatory characterization of this compound are not publicly available. However, a standard in vitro assay to determine the potency of an MRGPRX4 antagonist like this compound would be a calcium mobilization assay.
Example Protocol: In Vitro Calcium Mobilization Assay
Objective: To determine the inhibitory concentration (IC50) of this compound against agonist-induced calcium mobilization in cells expressing MRGPRX4.
Materials:
-
HEK293 cells stably expressing human MRGPRX4.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
MRGPRX4 agonist (e.g., bile acids like deoxycholic acid).
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
Method:
-
Cell Plating: Seed the MRGPRX4-expressing HEK293 cells into 384-well microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in assay buffer for 1 hour at 37°C to allow for dye loading.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the MRGPRX4 agonist to the wells.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition. The change in fluorescence is indicative of the intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist response.
Visualizations
Signaling Pathway Diagram
Caption: MRGPRX4-Gq signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for an in vitro calcium mobilization assay.
Conclusion and Future Directions
This compound is a promising new chemical entity with a well-defined mechanism of action as a potent and selective MRGPRX4 antagonist. While its clinical development is currently focused on pruritus, the role of MRGPRX4 in neurosensory-inflammatory processes suggests a broader therapeutic potential. The elucidation of the anti-inflammatory properties of this compound will require further preclinical studies, including in vitro assays with various immune cell types and in vivo studies using animal models of inflammatory diseases. Such research will be crucial in defining the full therapeutic scope of this novel compound and the role of MRGPRX4 as a target for anti-inflammatory drug development.
References
A Technical Guide to the Interaction of Farnesoid X Receptor (FXR) Agonists with Bile Acid Signaling Pathways, Featuring Obeticholic Acid
Discretete Notice: The initial query for "nelremagpran" did not yield substantive results linking it to bile acid signaling pathways. Publicly available information identifies this compound as an experimental antagonist for the MRGPRX4 receptor with potential anti-inflammatory effects.[1] To satisfy the detailed requirements of this technical guide, the potent and well-characterized Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA), has been selected as a representative molecule for an in-depth analysis of interactions with bile acid signaling.
Introduction for Researchers, Scientists, and Drug Development Professionals:
Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a complex network of metabolic pathways.[2][3][4] The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is the primary sensor for bile acids.[5] Activation of FXR orchestrates a suite of transcriptional responses that govern bile acid synthesis, transport, and overall homeostasis, in addition to influencing lipid and glucose metabolism, inflammation, and fibrosis.[5][6][7]
Dysregulation of FXR signaling is implicated in the pathophysiology of various chronic liver diseases, including Primary Biliary Cholangitis (PBC) and Non-alcoholic Steatohepatitis (NASH). Consequently, FXR has emerged as a high-priority therapeutic target. Obeticholic Acid (OCA), a semi-synthetic bile acid analogue, is a first-in-class, potent, and selective FXR agonist.[1][8] It is approximately 100-fold more potent than the endogenous FXR ligand, chenodeoxycholic acid (CDCA).[1][2] This guide provides a comprehensive technical overview of the interaction of OCA with bile acid signaling pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: FXR Agonism
Obeticholic acid exerts its effects by binding to and activating FXR. As a nuclear receptor, ligand-activated FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
The primary consequences of FXR activation by OCA in the context of bile acid signaling are:
-
Inhibition of Bile Acid Synthesis: In the intestine, FXR activation robustly induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[3][9] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that ultimately represses the expression of CYP7A1, the gene encoding cholesterol 7α-hydroxylase, which is the rate-limiting enzyme in the classical bile acid synthesis pathway.[9][10]
-
Hepatic Regulation: Within the liver, FXR activation also directly induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that further inhibits CYP7A1 expression.[5]
-
Enhanced Bile Acid Transport: FXR activation upregulates the expression of key transporters involved in bile acid efflux from hepatocytes into the bile, such as the Bile Salt Export Pump (BSEP), and basolateral efflux into the circulation via the Organic Solute Transporter α/β (OSTα/OSTβ).[11]
This coordinated regulation reduces the overall size and hydrophobicity of the bile acid pool, protecting hepatocytes from bile acid-induced toxicity (cholestasis) and downstream inflammatory and fibrotic consequences.
Signaling Pathway Diagram
Quantitative Data
The activity and clinical efficacy of Obeticholic Acid have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Activity of Obeticholic Acid
| Parameter | Value | Cell/Assay System | Reference |
| FXR Activation (EC₅₀) | 99 nM | N/A | [11] |
| FXR Activation (EC₅₀) | 0.14 µmol/L (140 nM) | N/A | [2] |
| TCA Basolateral Efflux (CLint,BL) | >6-fold increase | Sandwich-Cultured Human Hepatocytes | [11] |
| TCA Biliary Excretion (CLint,Bile) | ~2-fold increase | Sandwich-Cultured Human Hepatocytes | [11] |
| OSTα Protein Expression | >2.5-fold increase | Sandwich-Cultured Human Hepatocytes | [11] |
| OSTβ Protein Expression | >10-fold increase | Sandwich-Cultured Human Hepatocytes | [11] |
EC₅₀: Half maximal effective concentration. TCA: Taurocholate. CL: Clearance.
Table 2: Clinical Efficacy of Obeticholic Acid in Primary Biliary Cholangitis (POISE Trial)
| Parameter | Placebo | OCA (5-10 mg) | OCA (10 mg) | Duration | Reference |
| Primary Endpoint Achievement | 10% | 46% | 47% | 12 Months | [6] |
| Alkaline Phosphatase (ALP) Change | -5 U/L | -113 U/L | -130 U/L | 12 Months | [6] |
| Total Bilirubin (B190676) Change | +0.6 µmol/L | -0.3 µmol/L | -1.1 µmol/L | 12 Months | [6] |
| Gamma-Glutamyl Transferase (GGT) Change | -7 U/L | -111 U/L | -143 U/L | 12 Months | [6] |
| Alanine Aminotransferase (ALT) Change | -3 U/L | -29 U/L | -41 U/L | 12 Months | [6] |
| Aspartate Aminotransferase (AST) Change | -2 U/L | -21 U/L | -25 U/L | 12 Months | [6] |
Primary Endpoint: ALP <1.67 x ULN, ≥15% reduction from baseline, and normal total bilirubin.
Table 3: Clinical Efficacy of Obeticholic Acid in NASH with Fibrosis (REGENERATE Trial)
| Parameter | Placebo | OCA (10 mg) | OCA (25 mg) | Duration | Reference |
| Fibrosis Improvement (≥1 stage) | 9.6% | N/A | 22.4% | 18 Months | [12][13] |
| NASH Resolution | 8% | 11% | 12% | 18 Months | [14] |
Fibrosis improvement endpoint had no worsening of NASH. NASH resolution endpoint had no worsening of fibrosis.
Table 4: Pharmacodynamic Biomarker Response to Obeticholic Acid in Humans
| Biomarker | Treatment | Change from Baseline | Population | Reference |
| Serum FGF19 | OCA (25 mg/day) | 95.0 to 234.4 ng/L | Patients awaiting cholecystectomy | [3] |
| Serum C4 | OCA (25 mg/day) | 31.4 to 2.8 nmol/L | Patients awaiting cholecystectomy | [3] |
C4 (7α-hydroxy-4-cholesten-3-one) is a marker of bile acid synthesis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies cited in this guide.
Protocol 1: In Vitro Hepatocyte Transporter Function Assay
-
Objective: To determine the effect of FXR agonists on the function of bile acid uptake and efflux transporters in human hepatocytes.
-
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated plates to form a confluent monolayer. The cells are maintained in culture to form bile canaliculi, creating a "sandwich" configuration (Sandwich-Cultured Human Hepatocytes - SCHH).
-
Treatment: SCHH are treated with vehicle control (e.g., 0.1% DMSO), 1 µM Obeticholic Acid, or 100 µM Chenodeoxycholic Acid (CDCA) for 72 hours to allow for changes in transporter expression.
-
Functional Assay: After treatment, cells are incubated with a probe substrate, deuterated taurocholate (d8-TCA), in a buffer. The assay is performed in both a standard calcium-containing buffer (allowing for both uptake and efflux) and a calcium-free buffer (which disrupts tight junctions, allowing separation of basolateral and biliary efflux).
-
Sample Collection: At various time points, samples are collected from the cell lysate, the overlying buffer (representing basolateral efflux), and, after cell lysis in the calcium-free condition, the accumulated substrate in what was the canalicular space (representing biliary excretion).
-
Quantification & Analysis: Substrate concentrations are measured using LC-MS/MS. The data are then fit to a mechanistic pharmacokinetic model to derive clearance parameters for uptake (CLUptake), basolateral efflux (CLint,BL), and biliary excretion (CLint,Bile).
-
Protein Expression: Parallel sets of treated cells are lysed for immunoblotting to quantify the protein levels of transporters like OSTα, OSTβ, and BSEP.
-
-
Reference: This protocol is based on the methodology described in Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes[11].
Protocol 2: Preclinical Animal Model of NASH
-
Objective: To evaluate the pharmacodynamic effects of OCA in an obese mouse model of biopsy-confirmed NASH.
-
Methodology:
-
Animal Model: Male C57BL/6J mice (for diet-induced NASH) or Lep ob/ob mice are fed a diet high in trans-fat (40%), fructose (B13574) (20%), and cholesterol (2%) for 21-30 weeks to induce a NASH phenotype with fibrosis.
-
Disease Confirmation: Prior to treatment, all animals undergo a liver biopsy to confirm the presence of steatosis, inflammation, and fibrosis, which are scored using the Nonalcoholic Fatty Liver Disease Activity Score (NAS).
-
Treatment Groups: Mice are stratified based on biopsy scores and randomized to receive one of the following treatments for 8 weeks while remaining on the NASH-inducing diet:
-
Vehicle (e.g., 0.5% methylcellulose), daily oral gavage (PO, QD).
-
Obeticholic Acid (30 mg/kg), PO, QD.
-
Other comparators (e.g., Liraglutide, Elafibranor).
-
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Livers are harvested for:
-
Histopathology: Formalin-fixed, paraffin-embedded sections are stained (e.g., H&E, Sirius Red) and scored again for changes in steatosis, inflammation, ballooning, and fibrosis.
-
Quantitative Histology: Digital image analysis is used to measure the fractional area of liver fat, galectin-3 (a marker of inflammation), and collagen 1a1 (a marker of fibrosis).
-
Gene Expression: RNA is extracted for sequencing (RNA-seq) or qPCR to analyze changes in FXR target genes and pathways related to metabolism and fibrosis.
-
-
-
Reference: This protocol is based on the methodology described in Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor (B1671153) in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis[15].
Protocol 3: Phase 3 Clinical Trial in Primary Biliary Cholangitis (POISE)
-
Objective: To evaluate the efficacy and safety of Obeticholic Acid in patients with PBC who have an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA).
-
Methodology:
-
Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 217 patients with a diagnosis of PBC and an alkaline phosphatase (ALP) level ≥1.67 times the upper limit of normal (ULN) and/or a total bilirubin level >ULN but <2x ULN. The majority of patients (93%) were on a stable background dose of UDCA.
-
Randomization and Treatment: Patients were randomly assigned (1:1:1) to one of three arms:
-
Placebo: Daily oral administration.
-
OCA 5-10 mg: Started at 5 mg daily, with potential dose escalation to 10 mg daily at 6 months if the patient was tolerating the drug but had not achieved the primary endpoint.
-
OCA 10 mg: 10 mg daily oral administration.
-
-
Primary Endpoint: A composite biochemical endpoint defined as an ALP level of less than 1.67 times the ULN, with a reduction of at least 15% from baseline, and a normal total bilirubin level at 12 months.
-
Assessments: Blood samples were collected at baseline and at regular intervals to measure liver biochemical markers (ALP, bilirubin, GGT, ALT, AST). Safety and tolerability, particularly the incidence and severity of pruritus, were monitored throughout the study.
-
-
Reference: This protocol is based on the design of the POISE trial[6].
Experimental Workflow Diagram
References
- 1. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic acid may increase the risk of gallstone formation in susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. A Placebo-Controlled Trial of Obeticholic Acid in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 9. A variant of FGF19 for treatment of disorders of cholestasis and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged fibroblast growth factor 19 response in patients with primary sclerosing cholangitis after an oral chenodeoxycholic acid challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 14. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Nelremagpran on Mast Cell Degranulation In Vitro: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelremagpran (also known as EP262) is a novel, orally available, small molecule antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] Developed by Escient Pharmaceuticals, recently acquired by Incyte, this compound represents a targeted therapeutic approach for a variety of mast cell-mediated disorders, with an initial focus on chronic urticarias and atopic dermatitis.[1][3][4] This technical guide provides a comprehensive overview of the in vitro effects of this compound on mast cell degranulation, summarizing the available preclinical data, experimental methodologies, and the underlying signaling pathway.
Mast cells are key effector cells in the inflammatory cascade, residing in barrier tissues and near sensory neurons.[1] While their role in IgE-mediated allergic reactions is well-established, there is growing evidence for the importance of IgE-independent activation pathways.[5] One such pathway is mediated by the MRGPRX2 receptor, which can be activated by a wide range of ligands, including neuropeptides (e.g., substance P, cortistatin-14), host defense peptides, and certain drugs.[1][2] Upon activation, mast cells release a plethora of pre-formed and newly synthesized mediators, such as histamine, tryptase, chymase, cytokines, and chemokines, which contribute to inflammation, pruritus, and pain.[1][2] this compound is designed to potently and selectively inhibit this MRGPRX2-mediated mast cell activation.[1][2]
Quantitative Data on the In Vitro Efficacy of this compound
Preclinical in vitro studies have demonstrated that this compound is a potent inhibitor of MRGPRX2-mediated mast cell degranulation across various human mast cell types.[6][7] The available quantitative data from public sources, primarily patents and conference abstracts, are summarized below. It is important to note that detailed dose-response data from peer-reviewed publications are not yet available for this clinical-stage compound.
| Cell Type | Agonist(s) | Mediator(s) Measured | Key Findings | Source |
| LAD2 (human mast cell line) | Wide variety of MRGPRX2 agonists | β-hexosaminidase | IC50 < 100 nM | Patent (WO 2023192901)[3] |
| LAD2 (human mast cell line) | MRGPRX2 agonists | Degranulation | Potent inhibition | Conference Abstract[2] |
| Peripheral Stem Cell-Derived Mast Cells (PSCMCs) | MRGPRX2 agonists | Degranulation | Potent inhibition | Conference Abstract[2] |
| Primary Human Skin Mast Cells | MRGPRX2 agonists | Degranulation | Potent inhibition | Conference Abstract[7] |
| Human Mast Cells (unspecified) | MRGPRX2 agonists | Tryptase, Inflammatory Cytokines | Effective blockade of release | Conference Abstract[2][6] |
| Human ex vivo Skin Explants | MRGPRX2 agonists | Histamine Release | Attenuation of release | Conference Abstract |
Experimental Protocols
While detailed, step-by-step protocols for the in vitro studies of this compound are not publicly available, the following methodologies are based on descriptions from conference abstracts and patents from Escient Pharmaceuticals.[2][5]
Cell Culture
-
LAD2 Cells: A human mast cell line that endogenously expresses MRGPRX2. These cells are typically cultured in StemPro-34 SFM medium, supplemented with L-glutamine, penicillin, streptomycin, and recombinant human stem cell factor (rhSCF).
-
Peripheral Stem Cell-Derived Mast Cells (PSCMCs): Human CD34+ progenitor cells are differentiated into mature mast cells over several weeks in culture with a cytokine cocktail that includes rhSCF, IL-6, and IL-3.
-
Primary Human Skin Mast Cells: Mast cells are isolated from human skin tissue obtained from surgical procedures through enzymatic digestion and purification techniques.
In Vitro Mast Cell Degranulation Assays
A common workflow for assessing the inhibitory effect of this compound on mast cell degranulation is as follows:
References
- 1. escientpharma.com [escientpharma.com]
- 2. escientpharma.com [escientpharma.com]
- 3. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escientpharma.com [escientpharma.com]
- 7. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]
Unraveling the Potential of Nelremagpran in Treating Cholestatic Pruritus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestatic pruritus is a debilitating symptom of various liver diseases, significantly impairing the quality of life for patients. Current treatment options offer limited efficacy and can be associated with significant side effects, highlighting a pressing unmet medical need. Recent research has identified the Mas-related G-protein coupled receptor X4 (MRGPRX4) as a key mediator of cholestatic itch, responding to pruritogenic substances such as bile acids that accumulate during cholestasis. Nelremagpran (formerly EP547), a potent and selective antagonist of MRGPRX4, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the scientific rationale, preclinical data, and clinical evaluation of this compound for the treatment of cholestatic pruritus. We will delve into the underlying signaling pathways, experimental methodologies used in its evaluation, and present available quantitative data to offer a comprehensive overview for researchers and drug development professionals in the field.
Introduction: The Challenge of Cholestatic Pruritus
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of bile constituents in the systemic circulation and tissues. One of the most burdensome symptoms of cholestasis is pruritus, or severe itching, which can be unrelenting and refractory to conventional therapies.[1][2] The pathogenesis of cholestatic pruritus is complex and not fully elucidated, but it is understood to be multifactorial and non-histaminergic.[1] Several endogenous substances that are elevated in cholestasis have been implicated as potential pruritogens, including bile acids, lysophosphatidic acid (LPA), and endogenous opioids.[1][3] These substances are believed to act on sensory neurons in the skin, triggering the sensation of itch.
The Role of MRGPRX4 in Cholestatic Pruritus
A significant breakthrough in understanding the molecular basis of cholestatic pruritus was the identification of the Mas-related G-protein coupled receptor X4 (MRGPRX4) as a receptor for bile acids.[4][5] MRGPRX4 is a primate-specific receptor expressed on sensory neurons in the dorsal root ganglia that innervate the skin.[6][7]
Mechanism of Action
Bile acids, which are significantly elevated in the serum and skin of patients with cholestatic pruritus, have been shown to directly activate MRGPRX4.[5][6] This activation triggers a downstream signaling cascade within the sensory neuron, leading to depolarization and the transmission of an itch signal to the central nervous system.[3]
This compound (EP547): A Targeted MRGPRX4 Antagonist
This compound, also known as EP547, is an experimental drug developed by Escient Pharmaceuticals that acts as a potent and selective antagonist, or possibly an inverse agonist, of MRGPRX4.[8] By blocking the binding of bile acids to MRGPRX4, this compound aims to inhibit the initiation of the itch signal at its source.[7]
Preclinical Development
Preclinical studies have demonstrated that EP547 is a potent and highly selective MRGPRX4 inverse agonist. It has shown the ability to antagonize a wide variety of known MRGPRX4 agonists and block the constitutive activity of the receptor. In vitro studies confirmed its high selectivity for MRGPRX4 over other human MRGPRs and a large panel of other receptor targets.[9]
Table 1: Preclinical Profile of this compound (EP547)
| Parameter | Result | Reference |
|---|---|---|
| Target | Mas-related G-protein coupled receptor X4 (MRGPRX4) | [8] |
| Mechanism of Action | Potent and selective inverse agonist | [9] |
| In Vitro Selectivity | Highly selective against other human MRGPRs and a broad panel of other receptors | [9] |
| Pharmacokinetics | Favorable in vivo properties supporting once-daily dosing in humans (high oral bioavailability, linear dose-proportional PK, low clearance, long half-life) | [9] |
| Safety Profile | Suitable for advancement into clinical development with no adverse findings in a comprehensive non-clinical safety program |[9] |
While detailed quantitative in vivo efficacy data from animal models of cholestatic pruritus treated with this compound have not been published, the favorable pharmacokinetic and safety profile supported its progression to clinical trials.
Experimental Protocols
The investigation of this compound and the role of MRGPRX4 in cholestatic pruritus has relied on key experimental models and assays.
Animal Model of Cholestatic Pruritus: Bile Duct Ligation (BDL)
The bile duct ligation (BDL) model is a widely used surgical procedure in rodents to mimic obstructive cholestasis and induce pruritus-like scratching behavior.[10]
Protocol:
-
Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A midline abdominal incision is made to expose the peritoneal cavity. The common bile duct is carefully isolated and double-ligated with surgical silk.
-
Closure: The abdominal wall and skin are closed with sutures.
-
Post-operative Care: Analgesics are administered to manage post-surgical pain.
-
Observation Period: Animals are allowed to recover for a period (typically 5-7 days) to allow for the development of cholestasis and associated scratching behavior.[10]
-
Assessment: Scratching behavior is quantified by video recording and manual or automated analysis. Serum levels of bile acids and liver enzymes are measured to confirm cholestasis.
In Vitro Assay: Calcium Imaging in MRGPRX4-Expressing Cells
Calcium imaging is a key technique to assess the activation of MRGPRX4 by agonists (e.g., bile acids) and its inhibition by antagonists like this compound.
Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected to express human MRGPRX4.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Compound Addition: The agonist (e.g., a specific bile acid) is added to the cells. For inhibition assays, cells are pre-incubated with the antagonist (this compound) before the addition of the agonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by recording the changes in fluorescence intensity over time. An increase in fluorescence indicates receptor activation and subsequent calcium influx.
-
Data Analysis: The magnitude of the calcium response is quantified to determine the potency of agonists and the inhibitory effect of antagonists.
Clinical Evaluation of this compound (EP547)
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled study (NCT04510090) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of EP547 in healthy volunteers and in patients with chronic cholestatic or kidney disease.[5][11]
Key Findings:
-
Safety and Tolerability: EP547 was found to be safe and well-tolerated at all doses tested, with no serious adverse events or discontinuations due to adverse events. The most common adverse events were mild and transient headache and diarrhea.[1][4]
-
Pharmacokinetics: The plasma pharmacokinetics of EP547 demonstrated strong dose linearity and a profile supportive of once-daily oral administration.[1][4]
Table 2: Pharmacokinetic Parameters of EP547 from Phase 1 Study (Multiple Ascending Doses in Healthy Subjects)
| Dose | Cmax (ng/mL) | AUC0-24h (ng*h/mL) | Tmax (h) | t1/2 (h) |
|---|---|---|---|---|
| 25 mg | Data not publicly available | Data not publicly available | ~2.5 - 6 | ~12 - 34 |
| 75 mg | Data not publicly available | Data not publicly available | ~2.5 - 6 | ~12 - 34 |
| 225 mg | Data not publicly available | Data not publicly available | ~2.5 - 6 | ~12 - 34 |
Note: Specific Cmax and AUC values for each dose cohort are not publicly available. The ranges for Tmax and t1/2 are reported across the dose ranges studied.[5]
Phase 2 Clinical Trial (PACIFIC Study)
A Phase 2, randomized, double-blind, placebo-controlled study (NCT05525520), known as the PACIFIC study, was initiated to evaluate the efficacy, safety, and tolerability of EP547 in patients with cholestatic pruritus due to primary biliary cholangitis (PBC) or primary sclerosing cholangitis (PSC).[12]
Study Design:
-
Population: Approximately 58 patients with moderate-to-severe pruritus due to PBC or PSC.
-
Intervention: 100mg EP547 or placebo, administered orally once daily for 6 weeks.
-
Primary Endpoint: Change from baseline in the weekly average of the daily Worst Itch Numeric Rating Scale (WI-NRS) at Week 6.[13]
Results: The PACIFIC study did not meet its primary endpoint. There were no meaningful improvements in the WI-NRS, 5-D Itch Scale, or other patient-reported outcomes with EP547 treatment compared to placebo. EP547 was well-tolerated with no new safety concerns identified.[13]
Table 3: Overview of the Phase 2 PACIFIC Study (NCT05525520)
| Parameter | Description | Reference |
|---|---|---|
| Study Name | PACIFIC Study | [12] |
| Phase | 2 | [12] |
| Condition | Cholestatic Pruritus due to Primary Biliary Cholangitis (PBC) or Primary Sclerosing Cholangitis (PSC) | [12] |
| Intervention | 100 mg EP547 once daily vs. Placebo | [13] |
| Primary Endpoint | Change from baseline in weekly average Worst Itch Numeric Rating Scale (WI-NRS) at Week 6 | [13] |
| Outcome | Did not meet primary endpoint; no significant improvement in itch compared to placebo |[13] |
Discussion and Future Directions
The identification of MRGPRX4 as a key receptor in the pathogenesis of cholestatic pruritus represented a significant advancement in the field and provided a strong rationale for the development of targeted therapies. This compound (EP547) was designed as a potent and selective antagonist of this receptor, and its preclinical and Phase 1 clinical data were promising, demonstrating a favorable safety and pharmacokinetic profile.
However, the results of the Phase 2 PACIFIC study, which showed a lack of efficacy in reducing itch compared to placebo, are a significant setback. This outcome raises several important questions for the field. It is possible that while MRGPRX4 is involved in bile acid-induced itch, it may not be the sole or dominant pathway in the complex and multifactorial nature of chronic cholestatic pruritus in humans. Other pruritogens and their respective receptors may play a more significant role than initially appreciated.
Future research should focus on further elucidating the complex interplay of various pruritogenic pathways in cholestatic disease. While the journey of this compound for cholestatic pruritus may have reached a challenging juncture, the knowledge gained from its development and clinical evaluation provides valuable insights for the continued search for effective treatments for this debilitating condition. The exploration of other targets within the neurosensory pathways of itch, as well as combination therapies, may hold the key to providing relief for patients suffering from cholestatic pruritus.
Conclusion
This compound, a potent and selective MRGPRX4 antagonist, represented a mechanistically driven approach to treating cholestatic pruritus. While its development was supported by a strong scientific rationale and promising early-phase data, the lack of efficacy in a Phase 2 clinical trial underscores the complexity of this condition. This technical guide has summarized the available data and experimental methodologies related to this compound, providing a comprehensive resource for the scientific community. The findings from the this compound program will undoubtedly inform future research and drug development efforts aimed at alleviating the burden of cholestatic pruritus.
References
- 1. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP547, an MrgprX4-Targeted Oral Therapy for Cholestatic and Uremic Pruritus [businesswire.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escientpharma.com [escientpharma.com]
- 5. escientpharma.com [escientpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. escientpharma.com [escientpharma.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. escientpharma.com [escientpharma.com]
- 10. pscpartnersregistry.org [pscpartnersregistry.org]
- 11. | BioWorld [bioworld.com]
- 12. escientpharma.com [escientpharma.com]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/53412 [onderzoekmetmensen.nl]
Nelremagpran's Impact on the Gq-PLC Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelremagpran is a potent and selective antagonist of the Mas-related G-protein-coupled receptor member X4 (MRGPRX4), a receptor implicated in cholestatic and uremic pruritus.[1][2] MRGPRX4 is a Gq-coupled receptor, and its activation initiates the phospholipase C (PLC) signaling cascade, leading to downstream cellular responses.[3][4][5][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on the Gq-PLC pathway. It includes a summary of quantitative data, detailed experimental protocols for assessing antagonist activity, and visualizations of the signaling pathway and experimental workflows.
Introduction to the Gq-PLC Signaling Cascade
The Gq protein-coupled receptor (GPCR) signaling cascade is a crucial pathway for cellular communication. Upon agonist binding to a Gq-coupled receptor, such as MRGPRX4, the receptor activates the heterotrimeric G protein Gq. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in a variety of physiological responses.[7][8]
This compound acts as an antagonist at the MRGPRX4 receptor, blocking the initiation of this signaling cascade.[2][9]
Figure 1. This compound's inhibition of the MRGPRX4-mediated Gq-PLC signaling pathway.
Quantitative Data for this compound and Analogs
The potency of this compound and its analogs as MRGPRX4 antagonists is determined through in vitro assays that measure the inhibition of the Gq-PLC signaling cascade. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antagonist potency.
Table 1: In Vitro Potency of MRGPRX4 Antagonists
| Compound | Assay Type | Target | IC50 (nM) |
| This compound (analog) | Not Specified | MRGPRX4 | < 100[9] |
| Indazole Analog | Not Specified | MRGPRX4 | 4[1] |
Experimental Protocols
The characterization of this compound's inhibitory activity on the Gq-PLC signaling pathway relies on robust in vitro functional assays. The two primary methods are the inositol phosphate (B84403) (IP) accumulation assay and the intracellular calcium mobilization assay.
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10] It provides a direct measure of Gq-PLC pathway activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate media.[11]
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.
-
Agonist Stimulation: Cells are then stimulated with a known MRGPRX4 agonist (e.g., deoxycholic acid) at a concentration that elicits a sub-maximal response (e.g., EC80).[6]
-
Cell Lysis and IP1 Detection: After incubation, cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[3][10]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The IC50 value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2. Workflow for the IP1 Accumulation Assay.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.[8][12][13][14][15]
Methodology:
-
Cell Culture and Plating: Similar to the IP1 assay, MRGPRX4-expressing cells are cultured and plated in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.[13]
-
Antagonist Pre-incubation: Cells are pre-treated with various concentrations of this compound.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. An MRGPRX4 agonist is added, and the change in fluorescence intensity is measured in real-time.[15]
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Figure 3. Workflow for the Intracellular Calcium Mobilization Assay.
Conclusion
This compound effectively antagonizes the MRGPRX4 receptor, thereby inhibiting the Gq-PLC signaling cascade. This mechanism of action is substantiated by in vitro functional assays that demonstrate a potent, dose-dependent reduction in agonist-induced IP1 accumulation and intracellular calcium mobilization. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of MRGPRX4 antagonists. The development of potent and selective inhibitors like this compound holds significant promise for the treatment of conditions driven by MRGPRX4 activation.
References
- 1. Discovery of potent and selective MRGPRX4 antagonists for the treatment of pruritus | BioWorld [bioworld.com]
- 2. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. escientpharma.com [escientpharma.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Nelremagpran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelremagpran, an investigational antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), represents a promising therapeutic avenue for inflammatory and pruritic conditions. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of next-generation modulators with enhanced potency and specificity. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of the structure-activity relationship (SAR) of this compound and related MRGPRX4 antagonists. Through an examination of its mechanism of action, signaling pathways, and the impact of structural modifications on its inhibitory potential, this document aims to equip researchers with the foundational knowledge necessary to advance the development of this novel therapeutic class.
Introduction: The Therapeutic Promise of Targeting MRGPRX4
Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a key player in mediating itch and inflammation, making it an attractive target for therapeutic intervention. This compound, also identified as MRGPRX4 modulator-2, is a potent and selective antagonist of this receptor.[1] Preclinical studies have demonstrated its anti-inflammatory effects, highlighting its potential for treating a range of immune-mediated and sensory disorders. A thorough understanding of how the molecular architecture of this compound governs its interaction with MRGPRX4 is crucial for optimizing its pharmacological profile and for the discovery of new chemical entities with superior therapeutic properties.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the MRGPRX4 receptor, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by endogenous ligands, MRGPRX4 initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with itch and inflammation. By blocking the activation of MRGPRX4, this compound effectively inhibits this cascade.
MRGPRX4 Signaling Pathway Diagram
Caption: MRGPRX4 signaling cascade initiated by an endogenous ligand and inhibited by this compound.
Structure-Activity Relationship (SAR) of MRGPRX4 Antagonists
Table 1: Key Structural Features and Their Inferred Impact on MRGPRX4 Antagonist Activity
| Structural Moiety | Inferred Role in Activity |
| Benzoic Acid | Likely serves as a key binding motif, potentially forming ionic interactions with the receptor. |
| Fluorine Substitution on Benzoic Acid | May enhance binding affinity and modulate electronic properties. |
| Ether Linkage | Provides optimal spacing and orientation of the aromatic rings within the receptor's binding pocket. |
| Substituted Phenoxy Ring | Crucial for hydrophobic interactions and specificity. Substitutions at the para-position appear to be important. |
| Trifluoromethyl Group | Likely enhances metabolic stability and may contribute to binding through hydrophobic or other non-covalent interactions. |
| Chlorine Atom | Influences the electronic and steric properties of the phenoxy ring, likely contributing to improved potency. |
Note: This table is based on the analysis of the core structure of this compound and general principles of medicinal chemistry, as specific quantitative SAR data for a series of analogs is not publicly available.
Experimental Protocols for Assessing MRGPRX4 Antagonism
The evaluation of this compound and its analogs relies on robust in vitro assays that can quantify their ability to inhibit MRGPRX4 signaling. The two primary methods employed are the IP-One HTRF assay and the calcium flux assay.
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway. The Homogeneous Time-Resolved Fluorescence (HTRF) format provides a sensitive and high-throughput method for quantifying receptor antagonism.
Experimental Workflow:
Caption: Workflow for the IP-One HTRF assay to determine antagonist potency.
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing human MRGPRX4 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated to form a monolayer.
-
Compound Addition: A dilution series of the test compound (e.g., this compound) is added to the wells, followed by a short pre-incubation period.
-
Agonist Stimulation: A known MRGPRX4 agonist is added at a concentration that elicits a submaximal response (e.g., EC80).
-
IP1 Accumulation: The plates are incubated to allow for the accumulation of intracellular IP1.
-
Lysis and Detection: Cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) are added.
-
Signal Measurement: After a final incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: The data is normalized and fitted to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Calcium Flux Assay
This assay directly measures the transient increase in intracellular calcium concentration upon Gq-coupled receptor activation. A fluorescent calcium indicator dye is loaded into the cells, and the change in fluorescence upon agonist stimulation is monitored in real-time.
Experimental Workflow:
Caption: Workflow for the calcium flux assay to determine antagonist potency.
Detailed Methodology:
-
Cell Culture and Plating: Similar to the IP-One assay, MRGPRX4-expressing cells are cultured and seeded in 96- or 384-well plates.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8). The cells are incubated to allow for dye uptake.
-
Compound Addition: A dilution series of the antagonist is added to the wells.
-
Signal Measurement: The plate is placed in a kinetic plate reader (e.g., FLIPR). Baseline fluorescence is measured before the addition of the agonist.
-
Agonist Addition and Kinetic Read: An MRGPRX4 agonist is added, and the fluorescence intensity is measured kinetically over a short period to capture the transient calcium peak.
-
Data Analysis: The increase in fluorescence over baseline is calculated, and the data is used to generate concentration-response curves and determine the IC50 values for the antagonists.
Conclusion and Future Directions
This compound holds significant promise as a first-in-class antagonist of MRGPRX4 for the treatment of inflammatory and pruritic conditions. The current understanding of its structure-activity relationship, while still evolving, underscores the importance of specific structural features in achieving potent and selective receptor inhibition. The continued exploration of the chemical space around the this compound scaffold, guided by the robust in vitro assays described herein, will be instrumental in the discovery of new analogs with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on elucidating the precise binding mode of this compound within the MRGPRX4 receptor through structural biology studies. This will enable a more refined, structure-based drug design approach, ultimately accelerating the development of novel and effective therapies for patients suffering from conditions mediated by MRGPRX4 activation.
References
In Vivo Efficacy of Nelremagpran in Preclinical Models of Itch: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nelremagpran (also known as EP547) is an experimental, orally administered, small molecule antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2] Developed by Escient Pharmaceuticals, it is currently under investigation for the treatment of cholestatic and uremic pruritus.[2][3] While specific preclinical efficacy data for this compound has not been publicly released, this technical guide synthesizes the available information on its target, MRGPRX4, and outlines the established preclinical methodologies and models relevant to assessing the in vivo efficacy of MRGPRX4 antagonists in the context of itch. This document will focus on the role of MRGPRX4 in pruritus, relevant animal models, and the experimental protocols used to evaluate antagonists of this receptor.
The Role of MRGPRX4 in Itch Pathophysiology
MRGPRX4, a primate-specific receptor, has been identified as a key player in cholestatic pruritus, a form of itch associated with liver diseases.[4][5] It is expressed in human dorsal root ganglion (hDRG) neurons, which are responsible for transmitting sensory information, including itch, from the periphery to the central nervous system.[4][5]
Recent research has demonstrated that MRGPRX4 is a receptor for bile acids, which are elevated in the serum of patients with cholestatic conditions.[1][4][5] The activation of MRGPRX4 by bile acids in sensory neurons is believed to be a primary mechanism driving the intense and often debilitating itch experienced by these patients.[4][5] Furthermore, bilirubin, another compound elevated in cholestatic disease, has also been shown to activate MRGPRX4.[6] This makes MRGPRX4 a highly specific and promising therapeutic target for cholestatic pruritus.
Signaling Pathway of MRGPRX4 in Sensory Neurons
The binding of ligands such as bile acids to MRGPRX4 on sensory neurons initiates a downstream signaling cascade. MRGPRX4 is a Gq-coupled receptor.[7] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of other downstream effectors, leads to the depolarization of the neuron and the propagation of an itch signal to the spinal cord.
Preclinical Models for Evaluating MRGPRX4 Antagonists
Due to the primate-specific expression of MRGPRX4, standard rodent models of itch are not suitable for directly testing the efficacy of MRGPRX4 antagonists. To overcome this, researchers have developed "humanized" mouse models that express human MRGPRX4 in their sensory neurons.[1][8] These models are crucial for in vivo validation of MRGPRX4 as an itch receptor and for testing the efficacy of potential therapeutics like this compound.
Another key model is the bile duct ligation (BDL) model in mice, which induces cholestasis and is used to study cholestatic pruritus.[9][10] While these mice do not express MRGPRX4, the model is valuable for understanding the general mechanisms of cholestatic itch and for testing compounds that may have broader anti-pruritic effects.
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for assessing the in vivo efficacy of an MRGPRX4 antagonist in a humanized mouse model would involve several key steps, from model generation to behavioral analysis.
Detailed Experimental Protocols
Humanized MRGPRX4 Mouse Model
-
Generation: A common strategy involves using a Cre-LoxP system to drive the expression of human MRGPRX4 under the control of a sensory neuron-specific promoter, such as Mrgpra3.[1] This ensures that MRGPRX4 is expressed in the relevant itch-sensing neurons.
-
Genotyping: Standard PCR techniques are used to confirm the presence of the MRGPRX4 transgene.
-
Animal Husbandry: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Bile Acid-Induced Itch Model
-
Acclimation: Mice are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered orally at a predetermined time before itch induction.
-
Itch Induction: A specific concentration of a bile acid (e.g., deoxycholic acid) is injected intradermally into the nape of the neck.[11]
-
Behavioral Recording: Immediately after injection, the scratching behavior of the mice is recorded for a set period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw directed at the injection site.
-
Data Analysis: The total number of scratching bouts is counted and compared between the treatment and vehicle groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Cholestatic Itch Model (Bile Duct Ligation)
-
Surgical Procedure: The common bile duct is ligated under anesthesia to induce cholestasis.[9][10] Sham-operated animals serve as controls.
-
Post-Operative Care: Animals receive appropriate post-operative care, including analgesics.
-
Disease Progression: Cholestasis and associated itch develop over several days to weeks. Serum levels of bile acids and liver enzymes are monitored to confirm the cholestatic state.
-
Drug Administration: this compound or vehicle is administered orally, typically starting after the development of cholestasis.
-
Behavioral Analysis: Spontaneous scratching behavior is recorded at various time points after drug administration.
-
Data Analysis: The frequency and duration of scratching are compared between the drug-treated, vehicle-treated, and sham-operated groups.
Quantitative Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be presented to demonstrate in vivo efficacy.
Table 1: Effect of this compound on Bile Acid-Induced Scratching in Humanized MRGPRX4 Mice
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Scratching Bouts (± SEM) | % Inhibition | p-value vs. Vehicle |
| Vehicle | - | 10 | 150 ± 12 | - | - |
| This compound | 1 | 10 | 110 ± 10 | 26.7% | <0.05 |
| This compound | 3 | 10 | 75 ± 8 | 50.0% | <0.01 |
| This compound | 10 | 10 | 40 ± 5 | 73.3% | <0.001 |
Table 2: Effect of this compound on Spontaneous Scratching in a Bile Duct Ligation (BDL) Model
| Treatment Group | Dose (mg/kg, p.o., daily) | N | Mean Scratching Bouts/hour (± SEM) at Day 14 | % Reduction vs. BDL + Vehicle | p-value vs. BDL + Vehicle |
| Sham + Vehicle | - | 8 | 15 ± 3 | - | - |
| BDL + Vehicle | - | 10 | 120 ± 15 | - | - |
| BDL + this compound | 3 | 10 | 80 ± 11 | 33.3% | <0.05 |
| BDL + this compound | 10 | 10 | 55 ± 9 | 54.2% | <0.01 |
Conclusion
This compound, as a selective MRGPRX4 antagonist, represents a targeted therapeutic approach for cholestatic and uremic pruritus. The preclinical evaluation of its in vivo efficacy relies on specialized humanized mouse models and established models of cholestatic itch. The experimental protocols and data presentation formats outlined in this guide provide a framework for understanding and assessing the potential of this compound and other MRGPRX4 antagonists in alleviating itch. The successful demonstration of efficacy in these preclinical models is a critical step in the clinical development of this novel class of anti-pruritic agents.
References
- 1. pnas.org [pnas.org]
- 2. escientpharma.com [escientpharma.com]
- 3. Discovery of potent and selective MRGPRX4 antagonists for the treatment of pruritus | BioWorld [bioworld.com]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 6. The role of Mrgprs in itch and pain sensation - Xinzhong Dong | Symbolic Systems Program [symsys.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus [jstage.jst.go.jp]
- 11. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape of Nelremagpran: A Methodological Guide to Off-Target Characterization
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Selectivity Profiling in Drug Discovery
The development of a successful therapeutic agent hinges on its specificity for the intended biological target. Off-target interactions, where a drug molecule binds to and modulates the function of unintended proteins, can lead to a range of adverse effects and toxicities. Consequently, a thorough assessment of a compound's selectivity profile is a critical step in preclinical drug development. This guide outlines the standard experimental approaches to constructing a comprehensive selectivity profile for a novel chemical entity like Nelremagpran.
Quantitative Assessment of Off-Target Binding
A primary step in selectivity profiling is to screen the compound against a broad panel of receptors, enzymes, transporters, and ion channels. The results are typically presented as the percent inhibition at a fixed concentration, followed by the determination of binding affinity (Ki) or functional potency (IC50) for any significant "hits."
Table 1: Illustrative Off-Target Binding Profile for a Hypothetical Compound
| Target Class | Specific Target | Assay Type | Ligand/Substrate | Compound Ki (nM) |
| GPCRs | Dopamine D2 | Radioligand Binding | [3H]-Spiperone | >10,000 |
| Serotonin 5-HT2A | Radioligand Binding | [3H]-Ketanserin | 1,250 | |
| Adrenergic α1A | Radioligand Binding | [3H]-Prazosin | 850 | |
| Kinases | ABL1 | Enzymatic | - | >10,000 |
| SRC | Enzymatic | - | 5,700 | |
| Ion Channels | hERG | Electrophysiology | - | >20,000 |
Methodologies for Key Selectivity Assays
Broad Panel Radioligand Binding Assays
This technique is a cornerstone of selectivity profiling, providing a high-throughput method to assess a compound's binding affinity to a wide array of targets.
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors, transporters, and ion channels.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific target protein, typically expressed in cell membranes.
Materials:
-
Cell membranes expressing the target of interest
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)
-
Test compound
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assays
Given the large number of kinases in the human genome, assessing for off-target kinase activity is crucial.
Objective: To determine the IC50 of a test compound against a panel of protein kinases.
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radiometric detection of incorporated 32P or 33P, or by using phosphorylation-specific antibodies in an ELISA format. A common modern approach involves measuring the depletion of ATP, the phosphate (B84403) donor.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound
-
Assay buffer (containing MgCl2 and other necessary cofactors)
-
Kinase detection reagent (e.g., luminescent ATP detection reagent)
-
384-well plates
-
Plate reader
Protocol:
-
Compound Plating: Dispense the serially diluted test compound into the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Add a detection reagent that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls (no enzyme and no inhibitor). Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.
Caption: A generalized workflow for compound selectivity profiling.
Hypothetical Off-Target GPCR Signaling Pathway
Should an off-target interaction with another Gq-coupled GPCR be identified, the downstream signaling cascade would be important to characterize. MRGPRX4 is known to couple to Gαq proteins.[2]
Caption: A hypothetical Gq signaling pathway for a potential off-target GPCR.
Conclusion
While this compound is distinguished by its high selectivity for MRGPRX4, the principles and methodologies outlined in this guide are fundamental to the preclinical safety and pharmacological characterization of any new drug candidate. A rigorous and systematic approach to identifying and quantifying off-target interactions is essential for building a comprehensive understanding of a compound's biological activity and for mitigating potential risks in clinical development.
References
The Role of MRGPRX4 in Inflammatory Skin Diseases and the Therapeutic Potential of Nelremagpran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Mas-Related G Protein-Coupled Receptor X4 (MRGPRX4) and its emerging role in inflammatory skin diseases, with a primary focus on pruritus. It delves into the molecular mechanisms of MRGPRX4 signaling, its activation by various ligands, and its validation as a therapeutic target. Furthermore, this document details the development of Nelremagpran (formerly EP547), a selective MRGPRX4 antagonist, including its mechanism of action and available clinical trial data. Detailed experimental protocols for key assays and methodologies used in MRGPRX4 research are also provided to facilitate further investigation in this promising area of dermatology and pharmacology.
Introduction to MRGPRX4 and Inflammatory Skin Diseases
Inflammatory skin diseases, such as atopic dermatitis, psoriasis, and bullous pemphigoid, are often characterized by chronic and debilitating itch (pruritus). While the inflammatory cascades in these conditions are complex and involve a variety of immune cells and cytokines, the sensation of itch is transmitted by a subset of sensory neurons.[1] Recent research has identified the Mas-related G protein-coupled receptor (GPCR) family as key players in non-histaminergic itch pathways.[2] Among these, MRGPRX4, a primate-specific receptor, has emerged as a critical mediator of cholestatic pruritus, the intense itch associated with liver diseases where bile acids accumulate in the skin.[3][4] This has led to investigations into its potential role in other pruritic and inflammatory skin conditions.
MRGPRX4 is expressed in a small subset of human dorsal root ganglion (DRG) neurons, which are primary sensory neurons that transmit signals from the periphery to the central nervous system.[1] These MRGPRX4-positive neurons are itch-sensing neurons, and their activation leads to the sensation of pruritus.[3]
Molecular Biology and Signaling Pathway of MRGPRX4
MRGPRX4 is a class A GPCR that primarily signals through the Gαq pathway.[1] Upon activation by a ligand, MRGPRX4 undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[1]
MRGPRX4 Signaling Pathway
References
- 1. | BioWorld [bioworld.com]
- 2. escientpharma.com [escientpharma.com]
- 3. Escient Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. An unbiased tissue transcriptome analysis identifies potential markers for skin phenotypes and therapeutic responses in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Determining Nelremagpran Antagonist Activity via Calcium Flux Assay in HEK293 Cells
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the functional characterization of G-protein coupled receptor (GPCR) antagonists.
Introduction: Nelremagpran is an antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4), a receptor implicated in immune system function[1]. MRGPRX4 is a Gq-coupled receptor. Activation of the Gq signaling pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][3]. IP3 subsequently binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium ([Ca²⁺]i)[2][3][4][5].
This application note provides a detailed protocol for quantifying the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in Human Embryonic Kidney (HEK293) cells stably expressing the human MRGPRX4 receptor. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to detect changes in intracellular calcium concentration.
MRGPRX4 Gq Signaling Pathway
The diagram below illustrates the canonical Gq signaling cascade initiated by an agonist binding to the MRGPRX4 receptor and the inhibitory action of the antagonist, this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for TGF alpha Shedding Assay with Nelremagpran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor alpha (TGFα) is a member of the epidermal growth factor (EGF) family of cytokines. It is initially synthesized as a transmembrane precursor protein (pro-TGFα) and is released from the cell surface through a process known as ectodomain shedding. This shedding is primarily mediated by the metalloproteinase ADAM17 (a disintegrin and metalloproteinase 17), also known as TACE (tumor necrosis factor-alpha-converting enzyme). The release of soluble TGFα allows it to bind to and activate the epidermal growth factor receptor (EGFR), initiating downstream signaling pathways involved in cell proliferation, differentiation, and migration.
The activation of certain G protein-coupled receptors (GPCRs), particularly those coupled to Gαq and Gα12/13, has been shown to induce TGFα shedding.[1][2][3][4][5] This occurs through intracellular signaling cascades that lead to the activation of ADAM17.[6][7] Consequently, the TGFα shedding assay has emerged as a robust and versatile method for detecting the activation of these GPCRs.[1][3][4][5]
Nelremagpran is an experimental drug identified as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). MRGPRX4 is known to be a Gq-coupled receptor.[2] Therefore, it is hypothesized that activation of MRGPRX4 by an agonist will induce TGFα shedding, and this compound, by blocking this activation, will inhibit the shedding process. This application note provides a detailed protocol for a TGFα shedding assay to investigate the inhibitory effect of this compound on MRGPRX4-mediated TGFα release.
Signaling Pathway
The proposed signaling pathway involves the activation of MRGPRX4 by an agonist, leading to the activation of a Gq protein. This, in turn, stimulates downstream signaling cascades that result in the activation of the sheddase ADAM17. Activated ADAM17 then cleaves pro-TGFα at the cell surface, releasing soluble TGFα into the extracellular space. This compound, as an antagonist, is expected to bind to MRGPRX4 and prevent its activation by the agonist, thereby inhibiting the entire downstream signaling cascade and reducing the amount of shed TGFα.
References
- 1. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]
Application Note: Development of a Humanized EP2 Receptor Mouse Model for Preclinical Evaluation of Nelremagpran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nelremagpran is an investigational drug that functions as a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor EP2 subtype, a G-protein coupled receptor (GPCR). The EP2 receptor is implicated in a variety of physiological and pathological processes, including inflammation and neurotransmission.[1][2] Preclinical evaluation of drugs targeting human proteins often requires the use of specialized animal models to ensure translational relevance. This document outlines a comprehensive methodology for the development and validation of a humanized mouse model where the mouse Ptger2 gene (encoding the EP2 receptor) is replaced by its human ortholog, PTGER2. This model is essential for studying the in vivo pharmacology, efficacy, and safety of this compound.
This compound and the EP2 Signaling Pathway
The prostaglandin E2 receptor EP2 is a Gs-coupled receptor.[1][3] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated Gs alpha subunit. This activation stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression.[1][2] This pathway is a key regulator of cellular responses in inflammation and neuronal function.[2][4]
Figure 1: this compound activating the EP2 receptor signaling cascade.
Methodology for Generating a Humanized EP2 (hEP2) Mouse Model
The generation of a humanized EP2 mouse model (hEP2 mouse) will be accomplished using CRISPR/Cas9-mediated gene editing to replace the coding sequence of the mouse Ptger2 gene with the human PTGER2 coding sequence. This "knock-in" approach ensures that the human receptor is expressed under the control of the endogenous mouse regulatory elements, preserving the natural spatial and temporal expression patterns.[5][6]
The process involves the microinjection of CRISPR/Cas9 components—Cas9 mRNA, a specific single guide RNA (sgRNA), and a donor DNA template containing the human PTGER2 sequence—into fertilized mouse embryos.[5][7] These embryos are then transferred to surrogate mothers. The resulting offspring (F0 founders) are screened for the correct genetic modification, and positive founders are bred to establish a stable germline-transmitted humanized mouse line.[5][8]
Figure 2: Workflow for generating the humanized hEP2 knock-in mouse model.
Protocols for Model Validation
Protocol 3.1: Genotyping PCR for Founder Screening
-
Sample Collection: Collect a 2 mm ear notch from 3-week-old pups.
-
DNA Extraction: Digest tissue using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol. Elute DNA in 50 µL of elution buffer.
-
PCR Amplification: Prepare a PCR master mix using primers that flank the targeted insertion site. A three-primer strategy (one forward primer common to both alleles, one reverse primer specific for the mouse allele, and one reverse primer specific for the human knock-in allele) is recommended for distinguishing wild-type, heterozygous, and homozygous mice in a single reaction.
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose (B213101) gel. The resulting band pattern will identify the genotype of each pup.
| Table 1: Example Genotyping Primer Sequences | | :--- | :--- | | Primer Name | Sequence (5' to 3') | | Common Forward | GCTAAGGCTACCTGACTAGCC | | Wild-Type Reverse | AGGTTCACAAAGTTCCCAGTG | | Humanized KI Reverse | TCCGAAGTTCTGGGAAGTCAT |
Protocol 3.2: RT-qPCR for PTGER2 mRNA Expression
-
Tissue Collection: Harvest relevant tissues (e.g., brain, spleen) from wild-type and homozygous hEP2 mice.
-
RNA Extraction: Isolate total RNA using TRIzol reagent or a column-based kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for human PTGER2. Normalize expression to a stable housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate the relative expression of human PTGER2 in hEP2 mice compared to the absence of expression in wild-type controls using the ΔΔCt method.
| Table 2: Validation of human PTGER2 mRNA Expression (Example Data) | | :--- | :--- | :--- | | Genotype | Tissue | Relative PTGER2 mRNA Expression (Fold Change vs. WT) | | Wild-Type (WT) | Brain | 1.0 (Baseline) | | Homozygous hEP2 | Brain | 125.4 ± 15.2 | | Wild-Type (WT) | Spleen | 1.0 (Baseline) | | Homozygous hEP2 | Spleen | 210.8 ± 22.5 |
Protocols for Preclinical Efficacy Studies
This compound is being investigated for central nervous system (CNS) disorders. The following protocols are relevant for assessing its potential antidepressant-like and anxiolytic effects in the validated hEP2 mouse model, potentially using a stress-induced model like chronic unpredictable stress (CUS).
Protocol 4.1: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle to hEP2 mice via the intended clinical route (e.g., oral gavage) at a predetermined time before the test (e.g., 60 minutes).
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the session with a video camera.
-
Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and this compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
| Table 3: Example Results from Forced Swim Test | | :--- | :--- | :--- | | Treatment Group (hEP2 Mice) | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) | | Vehicle | - | 155.2 ± 10.1 | | this compound | 1 | 120.5 ± 9.5* | | this compound | 3 | 95.8 ± 8.2** | | this compound | 10 | 70.1 ± 7.5*** | | *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Protocol 4.2: Brain cAMP Level Quantification (Pharmacodynamics)
-
Study Design: Treat hEP2 mice with this compound or vehicle.
-
Tissue Collection: At the time of expected peak drug concentration, euthanize mice and rapidly dissect specific brain regions (e.g., hippocampus, prefrontal cortex). Immediately flash-freeze the tissue in liquid nitrogen.
-
Sample Preparation: Homogenize the brain tissue in an appropriate buffer.
-
cAMP Measurement: Quantify cAMP levels in the tissue homogenates using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize cAMP concentration to the total protein content of the homogenate. Compare levels between treatment groups.
| Table 4: Example Brain cAMP Level Quantification (Hippocampus) | | :--- | :--- | :--- | | Treatment Group (hEP2 Mice) | Dose (mg/kg) | cAMP Concentration (pmol/mg protein, Mean ± SEM) | | Vehicle | - | 5.2 ± 0.4 | | this compound | 3 | 12.8 ± 1.1** | | this compound | 10 | 18.5 ± 1.5*** | | **p<0.01, ***p<0.001 vs. Vehicle |
The development of a genetically humanized hEP2 mouse model provides a crucial and translationally relevant in vivo platform for the preclinical investigation of this compound. By expressing the human EP2 receptor under endogenous mouse control, this model allows for a more accurate assessment of the drug's pharmacodynamics, efficacy in relevant behavioral paradigms, and overall mechanism of action. The protocols detailed herein provide a comprehensive framework for the generation, validation, and utilization of this essential research tool.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Nelremagpran in a Cholestatic Pruritus Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestatic pruritus is a severe and often debilitating symptom associated with various liver diseases, characterized by the accumulation of bile acids in the systemic circulation.[1] While the precise mechanisms are complex, recent research has identified the Mas-related G protein-coupled receptor X4 (MRGPRX4) as a key receptor for bile acids in sensory neurons, playing a crucial role in mediating cholestatic itch.[2][3][4][5][6] Nelremagpran is a potent and selective antagonist of MRGPRX4, making it a promising therapeutic candidate for the targeted treatment of cholestatic pruritus.[7]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a murine model of cholestatic pruritus. The following sections detail the proposed mechanism of action, experimental designs, and data interpretation to guide researchers in assessing the anti-pruritic efficacy of this compound.
Mechanism of Action
In cholestatic conditions, impaired bile flow leads to the elevation of bile acids in the bloodstream and tissues. These bile acids can then act as pruritogens by binding to and activating MRGPRX4 on dorsal root ganglion (DRG) neurons.[2][4][5][8] This activation triggers a downstream signaling cascade, leading to the sensation of itch. This compound, as a selective MRGPRX4 antagonist, is hypothesized to competitively block the binding of bile acids to the receptor, thereby inhibiting the initiation of the itch signal and reducing pruritus.
Signaling Pathway
Caption: Proposed mechanism of action of this compound in cholestatic pruritus.
Experimental Protocols
Two primary animal models are recommended for inducing cholestatic pruritus to evaluate the efficacy of this compound: the Bile Duct Ligation (BDL) model and the α-Naphthylisothiocyanate (ANIT)-induced cholestasis model.
Bile Duct Ligation (BDL) Mouse Model of Cholestatic Pruritus
This surgical model mimics obstructive cholestasis, leading to the accumulation of bile acids and subsequent pruritus-like scratching behavior.[1][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
This compound (vehicle as control)
-
Oral gavage needles
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully ligate the common bile duct in two locations using 6-0 silk sutures and transect the duct between the ligatures.[1]
-
Close the abdominal wall and skin with sutures.
-
Administer post-operative analgesics as recommended by institutional guidelines.
-
Allow the animals to recover for 5-7 days to allow for the development of cholestasis and pruritus.[1]
-
On the day of the experiment, administer this compound or vehicle control via oral gavage at the desired dose.
α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model
This non-surgical model uses a chemical to induce acute cholestasis and liver injury, resulting in pruritus.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
α-Naphthylisothiocyanate (ANIT)
-
Corn oil (or other suitable vehicle for ANIT)
-
This compound (vehicle as control)
-
Oral gavage needles
Procedure:
-
Administer a single oral dose of ANIT (e.g., 50-75 mg/kg) dissolved in corn oil to the mice.
-
Allow 24-48 hours for the development of cholestasis and pruritic behavior.
-
On the day of the experiment, administer this compound or vehicle control via oral gavage at the desired dose.
Experimental Workflow
Caption: Workflow for evaluating this compound in a cholestatic pruritus model.
Assessment of Scratching Behavior
Objective: To quantify pruritus-like behavior in cholestatic animal models.
Procedure:
-
Acclimatize the animals to individual observation chambers for at least 30 minutes prior to the experiment.[1]
-
Following administration of this compound or vehicle, videotape the animals' behavior for a predetermined duration (e.g., 60 minutes).[1]
-
A blinded observer should subsequently analyze the video recordings to count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the head, neck, or back, ending with the paw returning to the floor or being licked.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Scratching Behavior
| Treatment Group | Dose (mg/kg) | Number of Scratching Bouts (Mean ± SEM) | % Reduction in Scratching |
| Vehicle Control | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Table 2: Serum Biochemical Markers
| Treatment Group | Dose (mg/kg) | Total Serum Bile Acids (μmol/L) (Mean ± SEM) | ALT (U/L) (Mean ± SEM) | AST (U/L) (Mean ± SEM) |
| Sham/Vehicle | - | |||
| BDL/ANIT + Vehicle | - | |||
| BDL/ANIT + this compound | X | |||
| BDL/ANIT + this compound | Y | |||
| BDL/ANIT + this compound | Z |
Conclusion
The provided protocols and application notes offer a robust framework for the preclinical investigation of this compound's efficacy in alleviating cholestatic pruritus. By utilizing established animal models and quantitative outcome measures, researchers can effectively evaluate the therapeutic potential of this novel MRGPRX4 antagonist. The targeted mechanism of this compound holds significant promise for a more effective and specific treatment for patients suffering from this distressing condition.
References
- 1. benchchem.com [benchchem.com]
- 2. zoulab.org [zoulab.org]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 4. pnas.org [pnas.org]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. yulonglilab.org [yulonglilab.org]
- 9. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Nelremagpran for Studying Sensory Neuron Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelremagpran is a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4)[1]. MRGPRX4 is a primate-specific receptor expressed in a subset of small-diameter sensory neurons of the dorsal root ganglia (DRG), suggesting its involvement in sensory transduction, including nociception and pruriception (itch)[2][3][4]. The activation of MRGPRX4 is linked to a Gq-dependent signaling pathway that involves phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca2+]i)[2][3][4]. This signaling cascade can lead to the activation of sensory neurons and potentially the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of pain and inflammation[2][5][6].
These application notes provide a comprehensive guide for the in vitro use of this compound to study the role of MRGPRX4 in sensory neuron activation. The following protocols detail methods for primary sensory neuron culture, calcium imaging, patch-clamp electrophysiology, and neuropeptide release assays to characterize the inhibitory effects of this compound.
Data Presentation
Table 1: Pharmacological Profile of this compound and MRGPRX4 Agonists
| Compound | Target | Action | Potency (IC50/EC50) | Recommended Starting Concentration (In Vitro) |
| This compound | MRGPRX4 | Antagonist | < 100 nM[7] | 1 nM - 1 µM |
| Deoxycholic Acid (DCA) | MRGPRX4 | Agonist | ~2.7 µM[2][3] | 1 µM - 100 µM |
| Cholic Acid (CA) | MRGPRX4 | Agonist | Less potent than DCA[2][3] | 10 µM - 200 µM |
| Nateglinide | MRGPRX4 | Agonist | Induces itch in humans[3][4] | 10 µM - 100 µM |
| Bilirubin | MRGPRX4 | Agonist (Partial) | Less potent than bile acids[4] | 10 µM - 100 µM |
Table 2: Expected Outcomes of this compound Application in Functional Assays
| Assay | Agonist (e.g., DCA) | Agonist + this compound | Expected Effect of this compound |
| Calcium Imaging | Increased intracellular Ca2+ | Attenuated Ca2+ increase | Concentration-dependent inhibition of agonist-induced calcium influx. |
| Patch-Clamp | Increased neuronal firing/depolarization | Reduced neuronal firing/depolarization | Blockade of agonist-induced action potential generation and membrane depolarization. |
| Neuropeptide Release (CGRP/Substance P) | Increased neuropeptide release | Decreased neuropeptide release | Inhibition of agonist-stimulated CGRP and Substance P secretion. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of DRG neurons from rodents, which endogenously express sensory receptors. For studying human MRGPRX4, consider using human DRG neurons if available and ethically approved, or transiently transfecting rodent DRG neurons with human MRGPRX4[3][4].
Materials:
-
Sprague-Dawley rats (P1-P10) or C57BL/6 mice (adult)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Collagenase Type IA
-
Trypsin
-
Poly-D-lysine and Laminin-coated culture dishes/coverslips
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the spinal column and carefully extract the dorsal root ganglia.
-
Transfer the ganglia to ice-cold DMEM/F12.
-
Digest the ganglia with Collagenase Type IA (1 mg/mL) and Trypsin (0.25%) in DMEM/F12 for 30-45 minutes at 37°C.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated dishes.
-
Culture the neurons in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours before experimentation.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to MRGPRX4 activation and its inhibition by this compound.
Materials:
-
Cultured DRG neurons on glass-bottom dishes
-
Fura-2 AM or Fluo-8 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
MRGPRX4 agonist (e.g., DCA)
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Load cultured DRG neurons with Fura-2 AM (2-5 µM) or Fluo-8 AM in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the fluorescence microscope and acquire a baseline fluorescence reading.
-
To determine the effect of this compound, pre-incubate the neurons with desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 5-10 minutes.
-
While continuously recording, perfuse the cells with an MRGPRX4 agonist (e.g., 10 µM DCA) in the presence of this compound.
-
As a positive control, perfuse a separate set of cells with the agonist alone.
-
Record the changes in fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analyze the data by measuring the peak fluorescence change from baseline.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of neuronal excitability and the effect of this compound on agonist-induced changes in membrane potential and action potential firing.
Materials:
-
Cultured DRG neurons on coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External and internal recording solutions
Procedure:
-
Place a coverslip with cultured DRG neurons into the recording chamber on the microscope stage.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline membrane potential and firing activity in current-clamp mode.
-
To assess the effect of this compound, pre-perfuse the neuron with a specific concentration of this compound for 2-5 minutes.
-
Co-apply an MRGPRX4 agonist (e.g., 10 µM DCA) with this compound.
-
Record changes in membrane potential and action potential firing.
-
As a positive control, apply the agonist alone to a different neuron.
-
Analyze the data for changes in resting membrane potential, action potential frequency, and rheobase.
Neuropeptide Release Assay (CGRP and Substance P)
This assay quantifies the release of the neuropeptides CGRP and Substance P from sensory neurons following MRGPRX4 activation and its inhibition by this compound.
Materials:
-
Cultured DRG neurons in multi-well plates
-
HBSS
-
MRGPRX4 agonist (e.g., DCA)
-
This compound
-
CGRP and Substance P ELISA kits
Procedure:
-
Wash the cultured DRG neurons twice with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the neurons by adding the MRGPRX4 agonist (e.g., 10 µM DCA) in the presence of this compound and incubate for 15-30 minutes at 37°C.
-
A positive control group should be stimulated with the agonist alone, and a negative control group should receive only the vehicle.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of CGRP and Substance P in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Normalize the neuropeptide release to the total protein content in each well.
Conclusion
This compound serves as a valuable pharmacological tool to investigate the role of MRGPRX4 in sensory neuron function. The protocols outlined in these application notes provide a framework for characterizing the inhibitory effects of this compound on MRGPRX4-mediated sensory neuron activation. By utilizing these in vitro assays, researchers can further elucidate the contribution of MRGPRX4 to nociception and pruritus, and evaluate the therapeutic potential of MRGPRX4 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 5. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of Nelremagpran on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelremagpran is an experimental drug identified as a potent and selective antagonist or inverse agonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1] This receptor, while not extensively characterized, is implicated in immune system function and has been linked to inflammatory responses.[2][1] As an antagonist, this compound blocks the receptor's activity, offering a potential therapeutic avenue for immune-mediated diseases.[3] These application notes provide a detailed experimental framework for researchers to assess the immunomodulatory effects of this compound, specifically focusing on its impact on cytokine release from key immune cells.
MRGPRX4 is known to be expressed in sensory neurons and is associated with itch sensation.[2][4][5][6][7][8] Emerging evidence also points to its presence on various immune cells, including mast cells, dendritic cells, and neutrophils, suggesting a role in modulating immune responses.[9][10][11] The MRGPRX4 receptor is coupled to the Gq alpha subunit of G proteins.[2][6][7][12][13] Activation of the Gq pathway stimulates Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger in cellular activation and cytokine production.[2][4][6][12] By antagonizing this pathway, this compound is hypothesized to suppress the release of pro-inflammatory cytokines from MRGPRX4-expressing immune cells.
These protocols are designed to be adaptable for use with primary human immune cells, including Peripheral Blood Mononuclear Cells (PBMCs), isolated mast cells, dendritic cells, and neutrophils, as well as relevant cell lines.
Key Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Release Analysis
This protocol outlines the general procedure for treating Peripheral Blood Mononuclear Cells (PBMCs) with this compound and a suitable agonist to assess its impact on cytokine secretion.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
MRGPRX4 Agonist (e.g., Bile acids like deoxycholic acid [DCA])
-
Lipopolysaccharide (LPS) as a positive control for cytokine release
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare solutions of the MRGPRX4 agonist (e.g., DCA) and LPS in complete RPMI-1640 medium. Add the agonist or LPS to the designated wells. Include unstimulated control wells (containing only cells and medium).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokines being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.
-
Storage: Store the supernatants at -80°C until cytokine analysis.
Protocol 2: Quantification of Cytokine Levels using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the measurement of specific cytokine concentrations in the collected cell culture supernatants.
Materials:
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β, IL-10)
-
Collected cell culture supernatants
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Assay Preparation: Bring all reagents and samples to room temperature.
-
Standard Curve: Prepare a standard curve for each cytokine according to the ELISA kit manufacturer's instructions.
-
Sample and Standard Addition: Add standards and samples (diluted if necessary) to the appropriate wells of the ELISA plate pre-coated with the capture antibody.
-
Incubation: Incubate the plate as per the manufacturer's protocol, typically for 2 hours at room temperature.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.
-
Streptavidin-HRP: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Development: Following a final wash, add the TMB substrate solution to each well. A color change will develop in proportion to the amount of cytokine present.
-
Stopping the Reaction: Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Protocol 3: Multiplex Cytokine Analysis using Luminex Assay
For a broader assessment of cytokine profiles, a multiplex bead-based immunoassay is recommended.
Materials:
-
Multiplex cytokine assay kit (e.g., Bio-Plex, ProcartaPlex)
-
Collected cell culture supernatants
-
Luminex instrument
-
Assay-specific software
Procedure:
-
Follow the manufacturer's protocol for the specific multiplex kit.
-
Briefly, the procedure involves incubating the cell culture supernatants with a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine.
-
After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
The beads are then read on a Luminex instrument, which simultaneously measures the fluorescence of the bead (to identify the cytokine) and the fluorescence of the PE (to quantify the amount of cytokine).
-
Data is analyzed using the provided software to determine the concentrations of multiple cytokines in each sample.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of cytokine concentrations across different treatment conditions.
Table 1: Effect of this compound on Agonist-Induced Cytokine Release from PBMCs
| Treatment Condition | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control (Unstimulated) | |||||
| MRGPRX4 Agonist (e.g., 100 µM DCA) | |||||
| This compound (1 µM) + Agonist | |||||
| This compound (10 µM) + Agonist | |||||
| This compound (100 µM) + Agonist | |||||
| LPS (100 ng/mL) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Visualizations
Signaling Pathway of MRGPRX4
Caption: MRGPRX4 signaling cascade.
Experimental Workflow for Assessing this compound's Effect on Cytokine Release
Caption: Experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MRGPRX4 modulators and how do they work? [synapse.patsnap.com]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Using Nelremagpran in Primary Dorsal Root Ganglion Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Nelremagpran is a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2] This receptor is expressed in a subset of primary sensory neurons within the dorsal root ganglia (DRG) and is implicated in mediating itch, particularly cholestatic pruritus, through its activation by bile acids.[2][3][4] The activation of MRGPRX4 in DRG neurons triggers a Gq-dependent signaling cascade, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i). This guide provides detailed protocols and application notes for researchers investigating the effects of this compound in primary DRG neuron cultures, from initial cell culture to functional assays and downstream signaling analysis.
Data Presentation
Table 1: Reported IC50 Values for MRGPRX4 Antagonists
| Compound | Target | Assay Type | Reported IC50 |
| Indazole Compound [I] | MRGPRX4 | Not Specified | 4 nM[1] |
| Terpene-based Thiazole Hydrazine (1C) | MRGPRX4 (Negative Allosteric Modulator) | Not Specified | 337 nM[5] |
Note: The IC50 value for this compound is not publicly available. The data presented here for other MRGPRX4 antagonists can be used as a reference for designing dose-response experiments.
Experimental Protocols
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol outlines the isolation and culture of DRG neurons from mice, adapted from established methods.[6][7][8]
Materials:
-
Complete DRG Culture Medium: Neurobasal A medium supplemented with 2% B27 supplement, 1% penicillin-streptomycin, 1% GlutaMAX, and 50 ng/mL Nerve Growth Factor (NGF).
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type IV (1 mg/mL in HBSS)
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine (100 µg/mL in borate (B1201080) buffer)
-
Laminin (B1169045) (10 µg/mL in HBSS)
-
Sterile dissection tools
-
15 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
Coat culture plates or coverslips with Poly-D-lysine solution for 2 hours at 37°C or overnight at 4°C.
-
Wash three times with sterile water and allow to air dry.
-
Apply laminin solution and incubate for at least 2 hours at 37°C before plating cells.
-
-
Dissection and Dissociation:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Dissect the vertebral column and isolate the DRGs into ice-cold HBSS.
-
Transfer the ganglia to a 15 mL tube containing 3 mL of collagenase solution and incubate for 45-60 minutes at 37°C with gentle shaking.
-
Pellet the ganglia by centrifugation (200 x g for 5 minutes) and aspirate the supernatant.
-
Add 3 mL of pre-warmed Trypsin-EDTA and incubate for 5-7 minutes at 37°C.
-
Neutralize the trypsin by adding an equal volume of Complete DRG Culture Medium.
-
Gently triturate the ganglia with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.
-
-
Plating and Maintenance:
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Determine cell density using a hemocytometer.
-
Plate the neurons at the desired density onto the prepared culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Complete DRG Culture Medium. Repeat this every 2-3 days.
-
Protocol 2: Calcium Imaging Assay to Determine this compound Potency
This protocol describes how to measure changes in intracellular calcium in DRG neurons to assess the antagonist activity of this compound.
Materials:
-
Cultured DRG neurons on glass-bottom dishes or coverslips
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4
-
MRGPRX4 agonist (e.g., Deoxycholic acid, DCA)
-
This compound
-
Fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate the cultured DRG neurons in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply a known concentration of an MRGPRX4 agonist (e.g., DCA) to elicit a calcium response.
-
After the response returns to baseline, perfuse the cells with varying concentrations of this compound for a predetermined incubation period.
-
Re-apply the MRGPRX4 agonist in the continued presence of this compound and record the calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Normalize the response to the initial agonist application.
-
Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.[9]
-
Protocol 3: Assessment of Downstream Signaling and Inflammatory Markers
This protocol provides a framework for investigating the impact of this compound on downstream signaling pathways and the expression of inflammatory mediators.
Materials:
-
Cultured DRG neurons
-
MRGPRX4 agonist
-
This compound
-
Reagents for Western blotting (antibodies against phospho-PKC, phospho-ERK, etc.)
-
Reagents for qPCR (primers for inflammatory cytokines like TNF-α, IL-6)
-
ELISA kits for cytokine quantification
Procedure:
-
Cell Treatment:
-
Culture DRG neurons as described in Protocol 1.
-
Treat the cells with an MRGPRX4 agonist in the presence or absence of various concentrations of this compound for appropriate time points.
-
-
Western Blotting for Signaling Proteins:
-
Lyse the treated cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of downstream signaling proteins (e.g., PKC, ERK, p38 MAPK) and total protein as a loading control.[10]
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the effect of this compound on protein phosphorylation.
-
-
qPCR for Inflammatory Gene Expression:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers specific for inflammatory genes (e.g., Tnf, Il6).[11]
-
Normalize the expression of target genes to a housekeeping gene.
-
-
ELISA for Cytokine Secretion:
-
Collect the culture supernatant from treated cells.
-
Use commercially available ELISA kits to quantify the concentration of secreted inflammatory cytokines (e.g., TNF-α, IL-6).
-
Mandatory Visualization
Caption: MRGPRX4 Signaling Pathway in DRG Neurons.
Caption: Experimental Workflow for this compound in DRG Cultures.
References
- 1. Discovery of potent and selective MRGPRX4 antagonists for the treatment of pruritus | BioWorld [bioworld.com]
- 2. escientpharma.com [escientpharma.com]
- 3. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpene-Based Thiazole Hydrazines as Negative Allosteric Modulators of MRGPRX4: In Vitro Evaluation and Binding Site Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to isolate dorsal root ganglion neurons from embryonic rats by immunopanning and characterize them using RNAscope and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nociceptor Sensory Neuron-Immune Interactions in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic Lipopolysaccharide Challenge Induces Inflammatory Changes in Rat Dorsal Root Ganglia: An Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nelremagpran in High-Throughput Screening for MRGPRX4 Ligands
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G-protein-coupled receptor X4 (MRGPRX4) has been identified as a key receptor in the sensation of itch, particularly in cholestatic pruritus, a condition characterized by severe itching due to liver disease.[1][2] The natural ligands for this receptor are bile acids, which are elevated in patients with cholestasis.[1][2] MRGPRX4 is a Gq-coupled receptor, and its activation leads to the stimulation of Phospholipase C (PLC), culminating in an increase in intracellular calcium ([Ca2+]).[3] This calcium influx serves as a robust and measurable signal for receptor activation, making it an ideal readout for high-throughput screening (HTS) assays.
Nelremagpran is a potent and selective antagonist of MRGPRX4, with a reported IC50 of less than 100 nM.[4][5] Its high affinity and specificity make it an invaluable tool for the discovery and characterization of new MRGPRX4 ligands. This document provides detailed protocols for utilizing this compound in HTS campaigns to identify novel agonists, antagonists, and allosteric modulators of MRGPRX4. The primary assay described is a fluorescence-based calcium flux assay, a common method for interrogating Gq-coupled GPCRs in a high-throughput format.
Signaling Pathway and Assay Principle
The activation of MRGPRX4 by an agonist initiates a well-defined signaling cascade. This pathway forms the basis of the calcium flux assay.
Quantitative Data Summary
The following tables summarize the potencies of known MRGPRX4 ligands, which are essential for establishing assay parameters and for use as controls.
Table 1: Potency of MRGPRX4 Agonists (Bile Acids)
| Agonist | EC50 (µM) | Assay Type | Reference |
| Deoxycholic acid (DCA) | 2.6 | FLIPR Ca2+ Assay | [1][2] |
| Cholic acid (CA) | >10 | FLIPR Ca2+ Assay | [1][2] |
| Chenodeoxycholic acid (CDCA) | ~10 | FLIPR Ca2+ Assay | [1][2] |
| Lithocholic acid (LCA) | >10 | FLIPR Ca2+ Assay | [1][2] |
Table 2: Potency of MRGPRX4 Antagonist
| Antagonist | IC50 | Assay Type | Reference |
| This compound | < 100 nM | Not Specified | [4][5] |
Experimental Protocols
Protocol 1: Generation of a Stable MRGPRX4-Expressing Cell Line
A stable cell line is critical for a reproducible HTS campaign. Human Embryonic Kidney 293 (HEK293) cells are a common choice due to their robust growth and high transfection efficiency.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Expression vector containing human MRGPRX4 cDNA (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418 or Hygromycin B)
-
96-well, black-wall, clear-bottom plates
Procedure:
-
Transfection:
-
One day before transfection, seed HEK293 cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the MRGPRX4 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate concentration of selection antibiotic to the culture medium.
-
Maintain the cells under selection pressure, replacing the medium every 3-4 days, until antibiotic-resistant colonies form.
-
-
Clonal Isolation and Expansion:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone and screen for MRGPRX4 expression and functional response using the calcium flux assay described in Protocol 2 with a known agonist like Deoxycholic acid (DCA).
-
-
Cell Line Banking:
-
Select the clone with the best signal-to-background ratio and a stable response.
-
Expand the selected clone and create a frozen cell bank for consistent use in future experiments.
-
Protocol 2: High-Throughput Calcium Flux Assay for MRGPRX4 Ligand Screening
This protocol is optimized for a 384-well plate format suitable for HTS. A FLIPR (Fluorometric Imaging Plate Reader) instrument is recommended for this assay.
Materials:
-
MRGPRX4-expressing HEK293 stable cell line
-
Assay Buffer: HBSS with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-5 Assay Kit)
-
Probenecid (optional, to prevent dye extrusion)
-
Known agonist (e.g., Deoxycholic acid - DCA) as a positive control
-
This compound as a reference antagonist
-
384-well black-wall, clear-bottom assay plates
-
FLIPR instrument or equivalent
Procedure:
-
Cell Plating:
-
Harvest and resuspend the MRGPRX4-HEK293 cells in culture medium.
-
Seed the cells into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of medium.
-
Incubate the plates overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions.
-
Add an equal volume (25 µL) of the dye solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Screening:
-
For Agonist Screening:
-
Prepare a compound plate with test compounds diluted to the desired concentration.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay: establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will add a defined volume (e.g., 12.5 µL) of the test compounds to the cell plate.
-
Immediately measure the fluorescence signal for 2-3 minutes to capture the calcium response.
-
-
For Antagonist Screening (using this compound as a control):
-
Prepare a compound plate with test compounds and this compound (as a reference) at various concentrations.
-
Place both plates in the FLIPR instrument.
-
Perform a "first addition" of the test compounds/Nelremagpran to the cell plate and incubate for 15-30 minutes.
-
Perform a "second addition" of a known agonist (e.g., DCA at its EC80 concentration) to all wells.
-
Immediately measure the fluorescence signal for 2-3 minutes. Antagonists will inhibit the agonist-induced calcium signal.
-
-
HTS Workflow and Logic
The following diagram illustrates the workflow for identifying and characterizing MRGPRX4 ligands using this compound as a key tool.
The protocols and data presented provide a comprehensive guide for researchers to establish a robust HTS platform for the discovery of novel MRGPRX4 ligands. The use of a well-characterized antagonist like this compound is indispensable for validating the assay and for elucidating the mechanism of action of newly identified compounds. This approach will accelerate the development of new therapeutics for conditions such as cholestatic pruritus.
References
- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Western Blot Protocol for Detecting MRGPRX4 Expression in Nelremagpran-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a Gq-coupled receptor expressed in human dorsal root ganglion (DRG) neurons.[1][2] It has been identified as a receptor for bile acids and bilirubin, implicating it as a critical mediator for cholestatic itch.[1][2] Nelremagpran is an experimental drug that functions as a potent and selective antagonist or possible inverse agonist of MRGPRX4 and is under investigation for its anti-inflammatory properties.[3] Understanding how chronic exposure to an antagonist like this compound affects the expression level of MRGPRX4 is crucial for drug development, as it can reveal mechanisms of receptor regulation, such as downregulation or upregulation, which may impact therapeutic efficacy and tolerance.
This application note provides a detailed Western blot protocol to quantitatively assess the expression of the MRGPRX4 protein in cultured cells following treatment with this compound. As MRGPRX4 is a multi-pass transmembrane protein, this protocol includes optimized steps for membrane protein extraction and sample preparation.[4]
Principle of the Method
Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture.[5] The workflow involves several key stages:
-
Protein Extraction: Cells are lysed to release their proteins into a solution, using a buffer optimized for membrane proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: The separated proteins are transferred from the gel onto a solid support membrane (e.g., PVDF).[6]
-
Immunodetection: The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody that specifically binds to MRGPRX4. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody.
-
Visualization: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. This signal is captured by an imaging system, allowing for the visualization and quantification of the MRGPRX4 protein band.
Experimental Protocols
Materials and Reagents
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Microcentrifuge (refrigerated)
-
Electrophoresis unit (e.g., Bio-Rad Mini-PROTEAN)
-
Western blot transfer system (e.g., Trans-Blot Turbo)
-
Western blot imaging system (e.g., ChemiDoc)
-
Sonicator (optional)
-
Benchtop rocker/shaker
-
pH meter and magnetic stirrer
Consumables:
-
Cell culture plates (e.g., 6-well plates)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane (0.45 µm pore size)
-
Filter paper
Reagents & Buffers:
-
Cell line expressing MRGPRX4 (e.g., HEK293T cells transfected with MRGPRX4)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
This compound (and appropriate solvent, e.g., DMSO, for vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other buffer suitable for membrane proteins)[4]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer (or equivalent SDS-PAGE loading buffer)[7]
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-MRGPRX4, Rabbit Polyclonal (e.g., Boster Bio, Cat# A16446-1 or CUSABIO, Cat# CSB-PA842705LA01HU).[8][9]
-
Loading Control Primary Antibody (e.g., anti-GAPDH, anti-β-actin, or anti-Na+/K+-ATPase for membrane fractions)
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG.[8]
-
Enhanced Chemiluminescence (ECL) Detection Substrate
Detailed Protocol
4.1. Cell Culture and this compound Treatment
-
Seed MRGPRX4-expressing cells in 6-well plates and grow to 70-90% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a desired time course (e.g., 24, 48 hours).
-
Include a "vehicle control" well, treating cells with the same volume of solvent used for the drug.
-
After treatment, proceed immediately to lysate preparation.
4.2. Lysate Preparation (for Membrane Proteins)
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[4]
-
Using a cell scraper, scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
(Optional) Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to ensure complete membrane disruption. Keep the sample on ice.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube. Discard the pellet.
4.3. Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load 20-40 µg of total protein per lane.
4.4. Sample Preparation for SDS-PAGE
-
In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Crucial Step for MRGPRX4: Do not boil the samples. Instead, incubate them at 70°C for 10-15 minutes or at room temperature for 20 minutes to denature the proteins without causing aggregation of the multi-pass transmembrane protein.[4]
4.5. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of each prepared sample into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5]
4.6. Immunoblotting
-
Following transfer, wash the membrane briefly with TBST.
-
Block the membrane by incubating it in Blocking Buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Dilute the primary anti-MRGPRX4 antibody in Blocking Buffer. A starting dilution of 1:1000 is recommended.[8][9]
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[6]
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's datasheet.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
4.7. Detection and Analysis
-
Prepare the ECL detection substrate by mixing the components as per the manufacturer's protocol.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Perform the same immunoblotting procedure on the same membrane for a loading control protein (e.g., GAPDH).
-
Use densitometry software to quantify the band intensity for MRGPRX4 and the loading control in each lane. Normalize the MRGPRX4 signal to the corresponding loading control signal.
Data Presentation
Quantitative data from the Western blot analysis should be summarized for clear comparison.
| Treatment Group | This compound Conc. (µM) | MRGPRX4 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized MRGPRX4 Expression (MRGPRX4 / Loading Control) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 1.0 | |||
| Treatment 1 | 0.1 | ||||
| Treatment 2 | 1.0 | ||||
| Treatment 3 | 10.0 |
Mandatory Visualization
The following diagrams illustrate the key workflows and pathways described in this protocol.
Caption: Workflow for Western Blot analysis of MRGPRX4 expression.
Caption: MRGPRX4 antagonism and the experimental question.
References
- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 5. nacalai.com [nacalai.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. cusabio.com [cusabio.com]
- 10. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Application Notes and Protocols for Immunohistochemical Staining of MRGPRX4 in Tissues Treated with Nelremagpran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the immunohistochemical (IHC) detection of the Mas-related G-protein coupled receptor X4 (MRGPRX4) in tissue samples, particularly following treatment with Nelremagpran. This compound is a potent and selective antagonist or possible inverse agonist of MRGPRX4, a receptor implicated in immune function and cholestatic pruritus.[1][2][3] Understanding the cellular localization and expression levels of MRGPRX4 after treatment with this compound is crucial for elucidating the drug's mechanism of action and its pharmacodynamic effects.
Introduction
MRGPRX4 is a G-protein coupled receptor expressed in a subset of human dorsal root ganglion (hDRG) neurons.[3][4] It has been identified as a receptor for bile acids and is linked to the sensation of itch in cholestatic conditions.[2][4] this compound's antagonistic action on MRGPRX4 makes it a promising therapeutic candidate for managing such conditions.[1][5] Immunohistochemistry (IHC) is a valuable technique to visualize the distribution and abundance of MRGPRX4 protein in tissue sections, providing insights into its physiological and pathological roles, and the impact of pharmacological interventions.
This document outlines a comprehensive protocol for IHC staining of MRGPRX4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It also provides a framework for the quantitative analysis of the staining results to assess changes in MRGPRX4 expression following this compound treatment.
Data Presentation
Quantitative analysis of MRGPRX4 expression can be performed by assessing both the intensity of the staining and the percentage of positively stained cells. The Immuno-Reactive Score (IRS) or H-Score are commonly used methods for this purpose.[6] Below is a sample table illustrating how to present such data.
Table 1: Hypothetical Quantitative Analysis of MRGPRX4 Staining Intensity in Dorsal Root Ganglion (DRG) Tissue Following this compound Treatment.
| Treatment Group | N | Staining Intensity (Mean ± SD) | Percentage of Positive Neurons (Mean ± SD) | Immuno-Reactive Score (IRS) (Mean ± SD) |
| Vehicle Control | 10 | 2.5 ± 0.4 | 65% ± 8% | 7.8 ± 1.2 |
| This compound (10 mg/kg) | 10 | 1.2 ± 0.3 | 35% ± 6% | 3.5 ± 0.9 |
| This compound (30 mg/kg) | 10 | 0.8 ± 0.2 | 20% ± 5% | 1.8 ± 0.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of MRGPRX4 in FFPE tissue sections.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-MRGPRX4 antibody validated for IHC (e.g., Thermo Fisher Scientific Cat# PA5-33955, Assay Genie Cat# PACO02437).[7][8]
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, HRP-conjugate.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10mM, pH 6.0).
-
Blocking Solution: 5% Normal Goat Serum in PBS.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium: Aqueous or permanent mounting medium.
-
General Reagents: Xylene, Ethanol (B145695) (100%, 95%, 80%), Deionized water.
Immunohistochemistry Protocol for MRGPRX4 Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100% ethanol (2 changes for 3 minutes each), 95% ethanol (2 minutes), 80% ethanol (2 minutes), and finally rinse in deionized water.[9]
-
-
Antigen Retrieval:
-
Preheat a steamer or water bath containing the antigen retrieval solution to 95-100°C.
-
Immerse the slides in the preheated solution and incubate for 20-30 minutes.[10]
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBST.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides three times with PBST for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with the blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MRGPRX4 antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Incubate the sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (80%, 95%, 100%) and clear in xylene.[9]
-
Mount the coverslips using a permanent mounting medium.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for MRGPRX4 immunohistochemistry.
MRGPRX4 Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. MRGPRX4 Polyclonal Antibody (PA5-33955) [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Immunohistochemistry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Nelremagpran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelremagpran is an experimental drug identified as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1] Emerging research suggests that the MRGPR family of receptors plays a significant role in the immune system, with expression found on various immune cells, including mast cells, neutrophils, and dendritic cells.[2][3] Activation of these receptors can trigger pro-inflammatory responses, such as degranulation and cytokine release.[2][3] As an antagonist of MRGPRX4, this compound holds therapeutic potential for autoimmune and inflammatory diseases.[4]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous immune cell populations.[5] It allows for the precise identification and quantification of cell subsets, as well as the measurement of cellular functions such as activation and degranulation. These application notes provide detailed protocols for the use of flow cytometry to analyze the immunomodulatory effects of this compound on key immune cell populations.
MRGPRX4 Signaling Pathway
Caption: MRGPRX4 signaling cascade in immune cells.
Experimental Workflow Overview
Caption: General experimental workflow for flow cytometry analysis.
Application Note 1: Inhibition of Mast Cell Degranulation by this compound
Objective: To quantify the inhibitory effect of this compound on MRGPRX4-mediated mast cell degranulation by measuring the surface expression of CD63, a marker of degranulation.[1][6]
Data Presentation
Note: The following data are for illustrative purposes to demonstrate the expected outcome of the experiment, as specific quantitative data for this compound is not yet publicly available.
| This compound Concentration (nM) | Agonist | % CD63+ Mast Cells (Mean ± SD) | % Inhibition of Degranulation |
| 0 (Vehicle Control) | - | 2.5 ± 0.8 | N/A |
| 0 (Vehicle Control) | + | 45.2 ± 3.5 | 0 |
| 1 | + | 38.1 ± 2.9 | 16.6 |
| 10 | + | 25.6 ± 2.1 | 45.3 |
| 100 | + | 10.3 ± 1.5 | 81.7 |
| 1000 | + | 5.8 ± 1.1 | 92.2 |
Experimental Protocol
1. Mast Cell Culture and Sensitization (if applicable):
-
Culture human mast cells (e.g., LAD2 cell line or cord blood-derived mast cells) under appropriate conditions.
-
For IgE-independent degranulation via MRGPRX2, no sensitization is required.[7]
2. This compound Treatment:
-
Resuspend mast cells at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add this compound at various final concentrations (e.g., 1 nM to 1000 nM) or vehicle control.
-
Incubate for 30 minutes at 37°C.
3. Stimulation:
-
Prepare a working solution of an MRGPRX4 agonist (e.g., bile acids). The optimal concentration should be predetermined.
-
Add the agonist to the cell suspension. Include an unstimulated control.
-
Incubate for 30 minutes at 37°C.
4. Staining:
-
Stop the reaction by adding cold PBS and centrifuging at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 50 µL of cold FACS buffer containing fluorescently conjugated antibodies against CD117 (c-Kit) to identify mast cells and CD63 to measure degranulation.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
5. Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events in the mast cell gate (CD117+).
-
Analyze the percentage of CD63+ cells within the CD117+ population.
Application Note 2: Assessment of this compound's Effect on Neutrophil Activation
Objective: To evaluate the inhibitory effect of this compound on neutrophil activation by measuring the upregulation of CD11b and the shedding of CD62L (L-selectin) upon stimulation.[5][8]
Data Presentation
Note: The following data are for illustrative purposes.
| This compound Concentration (nM) | Agonist | CD11b MFI (Mean ± SD) | CD62L MFI (Mean ± SD) |
| 0 (Vehicle Control) | - | 1500 ± 210 | 8500 ± 950 |
| 0 (Vehicle Control) | + | 9800 ± 870 | 2300 ± 350 |
| 1 | + | 8500 ± 760 | 3100 ± 410 |
| 10 | + | 6200 ± 540 | 4800 ± 520 |
| 100 | + | 3500 ± 380 | 6700 ± 680 |
| 1000 | + | 1800 ± 250 | 8100 ± 890 |
Experimental Protocol
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or a commercial neutrophil isolation kit.
-
Perform red blood cell lysis.
-
Resuspend purified neutrophils in RPMI 1640 medium at 1 x 10^6 cells/mL.
2. This compound Treatment:
-
Aliquot 100 µL of the neutrophil suspension into flow cytometry tubes.
-
Add this compound at desired final concentrations or vehicle control.
-
Incubate for 30 minutes at 37°C.
3. Stimulation:
-
Prepare a working solution of a relevant stimulant (e.g., fMLP at a final concentration of 1 µM).
-
Add the stimulant to the appropriate tubes. Include unstimulated controls.
-
Incubate for 15-30 minutes at 37°C.
4. Staining:
-
Stop the stimulation by placing the tubes on ice.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellets in 50 µL of cold FACS buffer containing fluorescently conjugated antibodies against CD11b and CD62L. A pan-leukocyte marker like CD45 can also be included.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
5. Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Analyze the Median Fluorescence Intensity (MFI) of CD11b and CD62L.
Application Note 3: Modulation of Cytokine Production in PBMCs by this compound
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by peripheral blood mononuclear cells (PBMCs) using intracellular cytokine staining.[9][10][11]
Data Presentation
Note: The following data are for illustrative purposes.
| This compound Concentration (nM) | Agonist | % TNF-α+ Monocytes (Mean ± SD) | % IL-6+ Monocytes (Mean ± SD) |
| 0 (Vehicle Control) | - | 1.2 ± 0.4 | 0.8 ± 0.3 |
| 0 (Vehicle Control) | + | 35.8 ± 4.1 | 28.5 ± 3.2 |
| 1 | + | 31.5 ± 3.8 | 24.1 ± 2.9 |
| 10 | + | 22.4 ± 2.5 | 17.6 ± 2.1 |
| 100 | + | 11.7 ± 1.8 | 9.3 ± 1.5 |
| 1000 | + | 4.9 ± 1.1 | 3.7 ± 0.9 |
Experimental Protocol
1. PBMC Isolation:
-
Isolate PBMCs from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete RPMI 1640 medium at 1 x 10^6 cells/mL.
2. This compound Treatment and Stimulation:
-
Plate 1 mL of PBMC suspension per well in a 24-well plate.
-
Add this compound at desired final concentrations or vehicle control.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.
-
Add a stimulant (e.g., LPS at 100 ng/mL) to the appropriate wells. Include an unstimulated control.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
3. Staining:
-
Harvest the cells and wash with PBS.
-
Perform surface staining with antibodies against cell lineage markers (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells) for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining with fluorescently conjugated antibodies against TNF-α and IL-6 for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
4. Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on specific cell populations (e.g., monocytes based on CD14 expression) and analyze the percentage of cells positive for each cytokine.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the immunomodulatory properties of this compound. By utilizing multi-parameter flow cytometry, researchers can gain detailed insights into how this MRGPRX4 antagonist affects the function of key immune cells involved in inflammatory and autoimmune diseases. This information is crucial for the preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based monitoring of mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Inhibition of neutrophil chemotaxis by soluble bacterial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.6. Assessment of neutrophils activation markers by flow cytometry analysis [bio-protocol.org]
- 9. Cytokine gene expression in peripheral blood mononuclear cells (PBMC) from patients with pharmacologically treated cystic echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Peripheral Blood Mononuclear Cells Helicobacter pylori Induces the Secretion of Soluble and Exosomal Cytokines Related to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation and Validation of a Stable Cell Line Expressing MRGPRX4 for the Study of Nelremagpran
Introduction
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a sensory neuron-specific receptor implicated in itch, pain, and neuroinflammation.[1] Notably, it has been identified as a receptor for bile acids, linking it to cholestatic itch, a severe symptom in patients with liver disease.[1][2][3] MRGPRX4 signals primarily through the Gq-dependent pathway, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[2][3] Nelremagpran is a potent and selective antagonist of MRGPRX4, making it a promising therapeutic candidate for treating conditions like chronic itch.[4][5][6]
To facilitate research and development of MRGPRX4 modulators like this compound, a robust and reliable cell-based assay system is essential. Engineered cell lines that stably overexpress a G protein-coupled receptor (GPCR) provide a consistent and reproducible platform for high-throughput screening, compound profiling, and mechanistic studies.[7][8] This document provides a detailed protocol for the generation of a stable cell line expressing human MRGPRX4 using lentiviral transduction and its subsequent validation for use in pharmacological assays with this compound.
Experimental Workflow Overview
The process involves designing a lentiviral expression vector, producing lentivirus, transducing a host cell line, selecting for stably expressing cells, and validating both the expression and function of the MRGPRX4 receptor.
Caption: High-level workflow for generating a validated MRGPRX4 stable cell line.
Part 1: Protocol for MRGPRX4 Stable Cell Line Generation
This protocol details the use of a lentiviral system to create a stable cell line. Lentiviruses can infect a wide variety of cell types and integrate the gene of interest into the host genome, ensuring long-term, stable expression.[9][10][11]
1.1. Materials and Reagents
-
Cell Lines: HEK293T (for virus packaging), HEK293 (or CHO-K1, as the final host).
-
Vectors:
-
Lentiviral expression vector with a strong promoter (e.g., CMV or EF1α) containing the full-length human MRGPRX4 cDNA. The vector should also contain a selectable marker, such as puromycin (B1679871) resistance.
-
Third-generation packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G).[12]
-
-
Reagents:
-
DMEM, high glucose, with L-glutamine and sodium pyruvate.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Transfection reagent (e.g., PEI, Lipofectamine).
-
Selection antibiotic (e.g., Puromycin).
-
0.25% Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
0.45 µm syringe filters.
-
1.2. Lentivirus Production in HEK293T Cells
-
Day 1: Seed Cells. Seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.
-
Day 2: Transfection.
-
Prepare two separate tubes of serum-free medium (e.g., Opti-MEM).
-
In Tube A, mix the lentiviral expression vector and the packaging plasmids.
-
In Tube B, add the transfection reagent.
-
Combine the contents of both tubes, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[14]
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 3: Change Medium. After 12-18 hours, gently replace the transfection medium with fresh complete growth medium (DMEM + 10% FBS).
-
Day 4-5: Harvest Virus.
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 3000 rpm for 10 minutes at 4°C) to pellet cell debris.[14]
-
Filter the cleared supernatant through a 0.45 µm filter.[12] The virus can be used immediately or stored at -80°C.
-
1.3. Determination of Optimal Antibiotic Concentration (Kill Curve) Before transduction, it is critical to determine the minimum concentration of the selection antibiotic that kills all non-transduced host cells within 3-5 days.[14][15]
-
Seed host cells (e.g., HEK293) in a 24-well plate at a density that allows for several days of growth.
-
The next day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for Puromycin, 1-10 µg/mL). Include a "no antibiotic" control.
-
Monitor the cells daily and replace the medium every 2 days.
-
The lowest concentration that causes complete cell death after 3-5 days is the optimal concentration for selection.
| Puromycin Concentration (µg/mL) | Day 1 (% Confluency) | Day 3 (% Confluency) | Day 5 (% Confluency) | Result |
| 0 | 30% | 90% | >100% | No effect |
| 1 | 30% | 40% | 10% | Incomplete killing |
| 2 | 30% | 10% | 0% | Optimal Concentration |
| 4 | 30% | 5% | 0% | Effective, but may be harsh |
| 6 | 30% | 0% | 0% | Too high |
| 8 | 30% | 0% | 0% | Too high |
| 10 | 30% | 0% | 0% | Too high |
1.4. Transduction and Selection of Stable Cells
-
Day 1: Seed Host Cells. Seed HEK293 cells in a 6-well plate.
-
Day 2: Transduce.
-
Day 3: Recovery. Replace the virus-containing medium with fresh complete growth medium.
-
Day 5 onwards: Selection.
-
Split the cells into a larger vessel and add the complete growth medium containing the pre-determined optimal concentration of the selection antibiotic.
-
Continue to culture the cells, replacing the selective medium every 3-4 days.[13]
-
Most non-transduced cells should die within the first week. A polyclonal population of resistant cells will emerge.
-
1.5. Single-Cell Cloning To ensure a homogenous population, it is necessary to isolate and expand single clones.
-
Dilution Plating: Serially dilute the polyclonal population to a concentration of a single cell per well in a 96-well plate.
-
Colony Picking: Alternatively, seed the cells at a very low density in a 10 cm dish. After 10-14 days, distinct colonies will form. Isolate these colonies using cloning cylinders or by scraping with a sterile pipette tip.[15]
-
Expansion: Expand the individual clones. At this stage, it is crucial to validate each clone for the expression and function of MRGPRX4.
Part 2: Protocol for Validation of MRGPRX4 Expression
2.1. Western Blot
-
Purpose: To confirm the expression of the MRGPRX4 protein at the correct molecular weight.
-
Method:
-
Lyse cells from each expanded clone and a non-transduced control.
-
Quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific to MRGPRX4 (or an antibody against an epitope tag if one was included in the vector).
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to visualize the protein bands.
-
2.2. Flow Cytometry
-
Purpose: To quantify the percentage of cells expressing the receptor on the cell surface. This is particularly useful if the receptor is N-terminally tagged with an extracellular epitope (e.g., FLAG, HA).
-
Method:
-
Harvest cells and wash with FACS buffer.
-
Incubate with a fluorescently-conjugated primary antibody targeting the epitope tag.
-
Wash away unbound antibody.
-
Analyze the cell population using a flow cytometer. Compare the fluorescence of the clonal lines to non-transduced control cells.
-
Part 3: Protocol for Functional Characterization
This compound is an MRGPRX4 antagonist.[4] Therefore, functional validation requires stimulating the receptor with a known agonist and then measuring the ability of this compound to inhibit that response. Bile acids, such as deoxycholic acid (DCA), are known agonists of MRGPRX4.[3]
3.1. MRGPRX4 Signaling Pathway
MRGPRX4 activation by an agonist leads to Gαq protein activation, which in turn stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][3][16] An antagonist like this compound blocks the agonist from binding to the receptor, preventing this cascade.[6]
Caption: MRGPRX4 Gq signaling pathway and the inhibitory action of this compound.
3.2. Calcium Mobilization Assay This assay directly measures the functional consequence of Gq pathway activation.[16][17][18]
-
Method:
-
Seed Cells: Seed the validated MRGPRX4 stable cells into a 96-well or 384-well black, clear-bottom plate and allow them to form a monolayer overnight.
-
Load Dye: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.[17]
-
Prepare Compounds:
-
Agonist (DCA): Prepare serial dilutions to determine the EC50 (the concentration that gives 50% of the maximal response).
-
Antagonist (this compound): To determine the IC50 (the concentration that inhibits 50% of the agonist response), prepare serial dilutions of this compound.
-
-
Assay Measurement: Use a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Antagonist Mode: Add the different concentrations of this compound to the wells and incubate for 15-30 minutes. Then, add a fixed concentration of the agonist (DCA) at its EC80 value.
-
Agonist Mode: Add the different concentrations of the agonist to determine the dose-response curve.
-
-
Data Analysis: Measure the change in fluorescence intensity over time. The peak fluorescence response is used to plot dose-response curves and calculate EC50 and IC50 values using a four-parameter logistic regression.
-
3.3. cAMP Assay
-
Purpose: To confirm that MRGPRX4 does not significantly signal through Gs (cAMP increase) or Gi (cAMP decrease) pathways.[3]
-
Method:
-
Seed the validated stable cells in a suitable plate.
-
Treat cells with the agonist (DCA) and/or antagonist (this compound). For Gi pathway analysis, cells are co-stimulated with forskolin (B1673556) (an adenylate cyclase activator) to induce a high basal cAMP level that can then be inhibited.[19]
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[19][20][21]
-
A lack of significant change in cAMP levels upon agonist stimulation confirms the specificity of the Gq coupling.
-
Caption: Logical flow of a fluorescence-based calcium mobilization assay.
Data Summary and Expected Results
The validation process should yield quantitative data confirming the successful creation of a functional MRGPRX4 stable cell line suitable for characterizing this compound.
| Parameter | Method | Expected Result | Purpose |
| Protein Expression | Western Blot | A specific band at the expected MW for MRGPRX4 in clonal lines, absent in control cells. | Confirms protein expression. |
| Surface Expression | Flow Cytometry | >85% of cells in the clonal population are positive for the MRGPRX4 surface tag. | Confirms correct trafficking and homogeneity. |
| Agonist Potency (DCA) | Calcium Assay | EC50 value in the low to mid-micromolar range. | Confirms functional Gq coupling. |
| Antagonist Potency (this compound) | Calcium Assay | IC50 < 100 nM.[5] | Validates the cell line for antagonist screening. |
| Gs/Gi Coupling | cAMP Assay | No significant change in cAMP levels upon agonist stimulation. | Confirms signaling pathway specificity. |
References
- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 7. betalifesci.com [betalifesci.com]
- 8. benchchem.com [benchchem.com]
- 9. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 10. addgene.org [addgene.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Generation of stable cell lines by lentiviral transduction [bio-protocol.org]
- 13. origene.com [origene.com]
- 14. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 15. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Nelremagpran Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelremagpran is an experimental small molecule drug that functions as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2][3] This receptor is implicated in immune system function, and the development of selective ligands like this compound is crucial for investigating its physiological and pathological roles.[1] Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of this compound is essential for its preclinical and clinical development. In vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) offer non-invasive methods to track the distribution of radiolabeled this compound in real-time, providing valuable data to guide drug development.
These application notes provide an overview of the principles and detailed protocols for utilizing PET and SPECT to study the in vivo distribution of this compound.
Signaling Pathway of this compound's Target: MRGPRX4
This compound acts as an antagonist at the MRGPRX4 receptor. The endogenous ligands for MRGPRX4, such as bile acids, activate the receptor, which then couples to Gq proteins.[2][4] This activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][4] This increase in intracellular calcium concentration initiates various downstream cellular responses. As an antagonist, this compound blocks the binding of endogenous agonists to MRGPRX4, thereby inhibiting this signaling cascade.
Data Presentation: Representative Biodistribution Data
While specific biodistribution data for this compound is not publicly available, the following tables present representative quantitative data for a hypothetical radiolabeled small molecule GPCR antagonist, illustrating the expected format for summarizing such results. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Representative Biodistribution of a 11C-labeled Small Molecule GPCR Antagonist in Rodents (PET Imaging)
| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |
|---|---|---|---|
| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.7 ± 0.1 |
| Heart | 3.1 ± 0.5 | 1.2 ± 0.2 | 0.6 ± 0.1 |
| Lungs | 4.5 ± 0.7 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Liver | 15.3 ± 2.1 | 18.2 ± 2.5 | 16.5 ± 2.2 |
| Kidneys | 8.9 ± 1.2 | 6.5 ± 0.9 | 4.1 ± 0.6 |
| Spleen | 2.1 ± 0.4 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 |
| Brain | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
Table 2: Representative Biodistribution of a 99mTc-labeled Small Molecule GPCR Antagonist in Rodents (SPECT Imaging)
| Organ | 1 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) |
|---|---|---|---|
| Blood | 3.8 ± 0.6 | 0.9 ± 0.2 | 0.1 ± 0.0 |
| Heart | 2.2 ± 0.4 | 0.7 ± 0.1 | 0.2 ± 0.0 |
| Lungs | 3.1 ± 0.5 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Liver | 12.5 ± 1.8 | 9.8 ± 1.5 | 3.2 ± 0.5 |
| Kidneys | 25.4 ± 3.1 | 15.2 ± 2.2 | 2.1 ± 0.4 |
| Spleen | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Muscle | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Intestine | 4.6 ± 0.8 | 7.2 ± 1.1 | 5.8 ± 0.9 |
Experimental Protocols
Protocol 1: Radiolabeling of a this compound Analog with Carbon-11
This protocol describes a potential method for radiolabeling a precursor of this compound with Carbon-11 ([¹¹C]) for PET imaging. Given this compound's structure, which includes a carboxylic acid, a potential labeling strategy is the [¹¹C]CO₂ fixation method to form a [¹¹C]carboxylic acid.
Materials:
-
Precursor molecule (a derivative of this compound suitable for radiolabeling)
-
[¹¹C]CO₂ produced from a cyclotron
-
Anhydrous solvents (e.g., DMF, THF)
-
Reagents for Grignard formation or organolithium reagents
-
Quenching solution (e.g., dilute HCl)
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Sterile, pyrogen-free saline for injection
Procedure:
-
Precursor Preparation: Synthesize a suitable precursor of this compound. For [¹¹C]CO₂ fixation, a Grignard or organolithium precursor is required.
-
[¹¹C]CO₂ Production and Trapping: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Trap the produced [¹¹C]CO₂ in a solution of the prepared Grignard or organolithium precursor in an appropriate anhydrous solvent at low temperature (e.g., -78°C).
-
Radiolabeling Reaction: Allow the reaction to proceed for 5-10 minutes. The [¹¹C]CO₂ will react with the organometallic precursor to form the ¹¹C-labeled carboxylate.
-
Quenching: Quench the reaction by adding a dilute acid (e.g., 1 M HCl) to protonate the carboxylate, forming the ¹¹C-labeled carboxylic acid.
-
Purification: Purify the radiolabeled product using SPE cartridges to remove unreacted precursor and other impurities. Further purification is achieved by semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the purified [¹¹C]this compound analog. Remove the HPLC solvent under a stream of nitrogen and reformulate the product in sterile, pyrogen-free saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), molar activity, and residual solvent levels.
Protocol 2: In Vivo PET Imaging of [¹¹C]this compound Analog in Rodents
Materials:
-
[¹¹C]this compound analog formulated in sterile saline
-
Male Wistar rats or C57BL/6 mice (n=3-5 per group)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheter for intravenous injection
-
Animal monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place a catheter in the lateral tail vein for injection of the radiotracer.
-
Radiotracer Administration: Administer a bolus injection of the [¹¹C]this compound analog (typically 5-10 MBq) via the tail vein catheter.
-
PET/CT Imaging: Immediately after injection, acquire dynamic PET data for 60-90 minutes. A CT scan should be performed before or after the PET scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the co-registered CT images for various organs (brain, heart, lungs, liver, kidneys, muscle, etc.).
-
Data Quantification: Generate time-activity curves (TACs) for each ROI. From the TACs, calculate the %ID/g at different time points. This is calculated as: (radioactivity in ROI / decay-corrected injected dose) / tissue volume (assuming a density of 1 g/mL).
-
Biodistribution Study (Optional but Recommended): At the end of the imaging session, euthanize the animal and collect major organs. Weigh the organs and measure the radioactivity in each using a gamma counter. Calculate the %ID/g for each organ to validate the imaging data.
Protocol 3: In Vivo SPECT Imaging of a Radiolabeled this compound Analog in Rodents
This protocol outlines the use of a technetium-99m ([⁹⁹mTc])-labeled analog of this compound for SPECT imaging.
Materials:
-
This compound analog conjugated with a suitable chelator (e.g., DTPA)
-
[⁹⁹mTc]Pertechnetate eluted from a ⁹⁹Mo/⁹⁹mTc generator
-
Reducing agent (e.g., stannous chloride)
-
Buffers (e.g., phosphate (B84403) or citrate (B86180) buffer)
-
SPE cartridges for purification
-
Small animal SPECT/CT scanner
-
Other materials as listed in Protocol 2
Procedure:
-
Radiolabeling:
-
To a sterile vial, add the chelator-conjugated this compound analog.
-
Add a solution of stannous chloride.
-
Add the [⁹⁹mTc]pertechnetate eluate and incubate at room temperature for 15-30 minutes.
-
Perform quality control (e.g., ITLC) to determine radiochemical purity.
-
-
Animal Preparation and Radiotracer Administration: Follow the same procedures as described in Protocol 2, adjusting the injected activity to a typical dose for ⁹⁹mTc (e.g., 15-20 MBq).
-
SPECT/CT Imaging: Acquire whole-body SPECT images at multiple time points post-injection (e.g., 1, 4, and 24 hours). A CT scan should be performed for anatomical reference and attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the SPECT images and co-register with the CT images. Draw ROIs and quantify the radioactivity in each organ.
-
Data Quantification: Calculate the %ID/g for each organ at each time point.
-
Biodistribution Study: As in the PET protocol, an ex vivo biodistribution study can be performed to confirm the imaging results.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo imaging study of a novel radiolabeled compound like a this compound analog.
References
- 1. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. misterx95.myds.me [misterx95.myds.me]
- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Nelremagpran Western blot for MRGPRX4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low signal in Western blots for the Mas-related G protein-coupled receptor X4 (MRGPRX4), particularly in the context of experiments involving Nelremagpran.
Troubleshooting Guide: Low Signal for MRGPRX4
Low or no signal on your MRGPRX4 Western blot can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Question: I am not seeing any bands or only very faint bands for MRGPRX4 on my Western blot. What are the possible causes and solutions?
Answer: A weak or absent signal can stem from multiple stages of the Western blotting process. Here is a breakdown of potential issues and how to address them, from sample preparation to signal detection.
Sample Preparation and Protein Expression
| Potential Cause | Troubleshooting Steps |
| Low MRGPRX4 expression in your cell or tissue type. | Verify the expression of MRGPRX4 in your specific model system. You can perform a positive control using a cell line known to express the target protein.[1] |
| This compound treatment is downregulating MRGPRX4 expression. | As this compound is an antagonist/inverse agonist of MRGPRX4, it may lead to receptor internalization or degradation.[2] Consider performing a time-course or dose-response experiment to assess the optimal conditions for detection after treatment. |
| Sample degradation. | Ensure proper sample handling and storage. Always use fresh samples and add protease inhibitors to your lysis buffer to prevent protein degradation.[1][3] |
| Insufficient protein loaded. | Increase the amount of protein loaded onto the gel.[1][4] Perform a protein concentration assay (e.g., BCA) to ensure you are loading an adequate and consistent amount of protein for each sample. |
| Improper sample preparation for gel loading. | Ensure your protein samples are properly denatured by boiling them in Laemmli buffer for at least 5-10 minutes before loading.[1][5] |
Antibody-Related Issues
| Potential Cause | Troubleshooting Steps |
| Primary antibody inactivity. | Ensure your anti-MRGPRX4 antibody is validated for Western blotting and is used at the recommended dilution.[6][7][8] You can test the antibody's activity with a dot blot.[1] |
| Suboptimal primary or secondary antibody concentration. | Optimize the antibody concentrations by performing a titration.[9] Using too little antibody will result in a weak signal. |
| Incompatible primary and secondary antibodies. | Use a secondary antibody that is specific for the host species of your primary antibody (e.g., if your primary antibody is raised in a rabbit, use an anti-rabbit secondary antibody).[5] |
| Antibody masking by blocking buffer. | Some blocking agents, like non-fat dry milk, can mask certain antigens.[10] Try switching to a different blocking agent such as bovine serum albumin (BSA) or using a commercial blocking buffer.[1][9] |
Electrophoresis and Transfer Problems
| Potential Cause | Troubleshooting Steps |
| Inefficient protein transfer from gel to membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[4][5] If the transfer is poor, check your transfer setup, buffer composition, and transfer time/voltage. For larger proteins, a longer transfer time may be necessary.[1] |
| Incorrect membrane type or pore size. | If MRGPRX4 is degrading into smaller fragments, they might pass through a membrane with a large pore size. Consider using a membrane with a smaller pore size.[1] Ensure PVDF membranes are properly activated with methanol (B129727) before use.[5] |
| Air bubbles between the gel and membrane. | Air bubbles can impede transfer.[1] Carefully remove any air bubbles when assembling the transfer stack.[9] |
Washing and Detection
| Potential Cause | Troubleshooting Steps |
| Excessive washing. | Over-washing the membrane can strip away the bound antibodies. Reduce the number or duration of wash steps.[1] |
| Inactive detection reagent. | Ensure your ECL substrate has not expired and is working correctly. You can test this by adding a small amount of secondary antibody directly to the substrate. |
| Insufficient exposure time. | Increase the exposure time when imaging the blot.[1] |
Experimental Protocols
Detailed Western Blot Protocol for MRGPRX4
This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Activate the PVDF membrane in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
After transfer, briefly wash the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Mandatory Visualizations
Experimental Workflow
Caption: A diagram illustrating the key stages of a standard Western blot workflow.
Hypothetical MRGPRX4 Signaling Pathway
Caption: A hypothetical signaling pathway for the Gq-coupled receptor MRGPRX4.
Frequently Asked Questions (FAQs)
Q1: Could this compound be interfering with the antibody binding to MRGPRX4?
A1: It is unlikely that this compound directly interferes with antibody binding in a Western blot. This compound is a small molecule antagonist that binds to the receptor in its native conformation in living cells.[2] The Western blot procedure involves denaturing the proteins, which should eliminate the binding site for this compound and expose the linear epitope for the antibody.
Q2: What is the expected molecular weight of MRGPRX4?
A2: The predicted molecular weight of MRGPRX4 is approximately 33 kDa.[11] However, the observed molecular weight on a Western blot can vary due to post-translational modifications such as glycosylation, which can cause the protein to migrate slower and appear larger than predicted.[10]
Q3: Are there commercially available antibodies for MRGPRX4 that are validated for Western blotting?
A3: Yes, several suppliers offer anti-MRGPRX4 antibodies that are validated for use in Western blotting. It is important to check the datasheet for each antibody to ensure it has been tested in your species of interest and to find the recommended starting dilution.
| Supplier | Catalog Number | Host | Recommended Dilution (WB) |
| Boster Bio | A16446-1 | Rabbit | 1:500-1:1000[6] |
| Cusabio | CSB-PA842705LA01HU | Rabbit | 1:500-1:2000[8] |
| Signalway Antibody | 23165 (via Antibodies.com A36771) | Rabbit | 1:1000[7] |
| Aviva Systems Biology | OASG04654 | Rabbit | N/A |
Q4: What are some good positive controls for an MRGPRX4 Western blot?
A4: A good positive control would be a cell line or tissue known to express MRGPRX4. Some antibody datasheets suggest using whole-cell lysates from cell lines like U-87 MG or MCF-7.[6] Alternatively, an overexpression lysate containing recombinant MRGPRX4 can be used.
Q5: My bands appear "smiling" or distorted. What could be the cause?
A5: "Smiling" bands are often due to uneven heat distribution during electrophoresis, causing the edges of the gel to run faster than the center.[9] To prevent this, try running the gel at a lower voltage or in a cold room.[5] Uneven gel polymerization can also contribute to this issue.[9]
References
- 1. sinobiological.com [sinobiological.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Anti-MRGPRX4 Antibody (A36771) | Antibodies.com [antibodies.com]
- 8. cusabio.com [cusabio.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. bosterbio.com [bosterbio.com]
- 11. MRGPRX4 Antibody - C-terminal region (OASG04654) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Technical Support Center: Optimizing Nelremagpran for In Vitro Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Nelremagpran for effective in vitro antagonism of the Mas-related G protein-coupled receptor X4 (MRGPRX4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Mas-related Gq protein-coupled receptor X4 (MRGPRX4).[1] It functions as a non-competitive, allosteric inverse agonist.[2] This means it binds to a site on the receptor different from the endogenous agonist binding site and can inhibit the receptor's activity even in the absence of an agonist.[2][3]
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on a potent indazole MRGPRX4 antagonist from the same discovery program, which has an IC50 of 4 nM, a concentration range from 1 nM to 1 µM is recommended for initial experiments.[4]
Q3: Which cell lines are suitable for testing this compound's activity?
A3: Cell lines endogenously expressing MRGPRX4 or recombinant cell lines overexpressing the human MRGPRX4 receptor are suitable. HEK293 or CHO cells are commonly used for creating such recombinant cell lines.[2] The choice of cell line should be validated to ensure robust expression and functional coupling of the MRGPRX4 receptor.
Q4: What is the signaling pathway of the MRGPRX4 receptor?
A4: MRGPRX4 primarily signals through the Gq protein pathway.[5][6][7] Upon activation, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7]
Troubleshooting Guide
Issue 1: this compound shows no or low antagonist activity.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Perform a wider dose-response curve, for example, from 0.1 nM to 10 µM. |
| Compound Solubility Issues | This compound's solubility should be confirmed in your assay buffer. Poorly soluble drugs can lead to inaccurate results.[8][9][10] Consider using a low percentage of DMSO (typically <0.5%) to aid solubility. |
| Cell Line Issues | Confirm MRGPRX4 expression levels in your cell line via qPCR or Western blot. Low receptor expression can lead to a small assay window.[11] Ensure the cells are healthy and in a logarithmic growth phase.[12] |
| Assay Conditions | Verify the concentration of the agonist used. The agonist concentration should ideally be around the EC80 to allow for optimal inhibition. |
| Reagent Integrity | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[12] |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a consistent cell seeding density across all wells.[12] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or ensure they are filled with buffer or media to maintain a humidified environment. |
| Incomplete Washing Steps | Ensure complete removal of solutions during washing steps to prevent carryover of reagents. |
Issue 3: Unexpected agonist activity observed.
| Possible Cause | Explanation |
| Inverse Agonism | This compound is an inverse agonist, meaning it can inhibit the basal (constitutive) activity of MRGPRX4.[2] In systems with high receptor expression and constitutive activity, this may appear as a response in the absence of an agonist. |
| Off-Target Effects | While reported to be highly selective, consider the possibility of off-target effects at high concentrations.[2] It is crucial to determine if these effects are relevant at the concentrations where on-target activity is observed.[13][14][15][16][17] |
Quantitative Data Summary
The following table summarizes the reported potency of a key compound from the same class as this compound.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| Indazole MRGPRX4 Antagonist | MRGPRX4 | Not specified | 4 nM | [4] |
Experimental Protocols
Protocol: In Vitro Antagonism of MRGPRX4 using a Calcium Mobilization Assay
This protocol describes how to measure the antagonist effect of this compound on MRGPRX4 activation by monitoring changes in intracellular calcium levels.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human MRGPRX4 in appropriate media.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
2. Reagent Preparation:
-
This compound Dilutions: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration of DMSO should be below 0.5%.
-
Agonist Solution: Prepare a solution of a known MRGPRX4 agonist (e.g., deoxycholic acid) at a concentration of 2X the final EC80 concentration in assay buffer.
-
Calcium Indicator Dye Loading Solution: Prepare a calcium-sensitive dye solution (e.g., Fluo-8 AM) according to the manufacturer's instructions.
3. Assay Procedure:
-
Remove the culture medium from the cell plate.
-
Add the calcium indicator dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Add the this compound serial dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Record the baseline fluorescence.
-
Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
4. Data Analysis:
-
The change in fluorescence upon agonist addition corresponds to the intracellular calcium mobilization.
-
Determine the antagonist effect of this compound by calculating the percentage of inhibition of the agonist response at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Caption: MRGPRX4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro antagonism assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. escientpharma.com [escientpharma.com]
- 3. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Discovery of potent and selective MRGPRX4 antagonists for the treatment of pruritus | BioWorld [bioworld.com]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 7. yulonglilab.org [yulonglilab.org]
- 8. ispe.gr.jp [ispe.gr.jp]
- 9. pharmtech.com [pharmtech.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 17. mdpi.com [mdpi.com]
How to minimize off-target effects of Nelremagpran in cell-based assays
Welcome to the technical support center for Nelremagpran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1] As an antagonist, its primary mechanism of action is to bind to the MRGPRX4 receptor without activating it, thereby blocking the binding of endogenous agonists and inhibiting the receptor's downstream signaling cascade.[2] MRGPRX4 is a Gq protein-coupled receptor, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the one it was designed for. For this compound, this could involve binding to other GPCRs, ion channels, kinases, or enzymes. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. Minimizing off-target effects is crucial for validating that the observed biological response is genuinely due to the modulation of the intended MRGPRX4 pathway.
Q3: How can I experimentally determine if this compound has off-target effects in my specific cell-based assay?
A3: A multi-pronged approach is recommended to identify potential off-target effects:
-
Selectivity Profiling: Test this compound against a panel of related receptors (e.g., other MRGPR family members, other Gq-coupled GPCRs) and a broad panel of unrelated targets. This is often done through commercially available screening services.
-
Use of Specific Agonists and Antagonists: The effects of this compound should be reversible by a potent and specific MRGPRX4 agonist. If the observed phenotype is not rescued by an agonist, it may suggest an off-target effect.
-
Phenotypic Assays in Null Cell Lines: Compare the effects of this compound in cells expressing MRGPRX4 versus a parental cell line that does not express the receptor. A response in the null cell line would indicate off-target activity.
-
Global Cellular Profiling: Techniques like RNA-seq or proteomics can provide an unbiased view of cellular changes upon treatment with this compound, potentially revealing the activation or inhibition of unexpected pathways.
Q4: What are essential controls to include in my experiments to differentiate on-target from off-target effects?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound.
-
Positive Control: A known agonist for MRGPRX4 to confirm that the receptor is functional in your cell system.
-
Negative Control: A structurally similar but inactive compound, if available.
-
MRGPRX4 Knockout/Knockdown Cells: The most definitive control. The effects of this compound should be absent in cells lacking the target receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in functional assays (e.g., calcium flux, IP-One) | 1. High constitutive activity of overexpressed MRGPRX4.2. Non-specific binding of assay reagents.3. Autofluorescence of this compound. | 1. Reduce the amount of receptor plasmid used for transfection.2. Include a blocking agent like 0.1% BSA in your assay buffer.3. Run a control plate with compound only to assess its intrinsic fluorescence. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Instability of this compound in solution.3. Pipetting errors. | 1. Use cells within a narrow passage number range.2. Prepare fresh dilutions of this compound for each experiment from a frozen stock.3. Calibrate pipettes regularly and consider using automated liquid handlers. |
| Observed phenotype does not align with known MRGPRX4 signaling | 1. Off-target effects of this compound.2. Ligand-biased signaling.3. Crosstalk with other signaling pathways in your specific cell line. | 1. Perform selectivity profiling and test in MRGPRX4-null cells.2. Investigate other potential downstream effectors of MRGPRX4, such as β-arrestin recruitment.3. Consult the literature for known pathway interactions in your cell model. |
| High cytotoxicity at effective concentrations | 1. Off-target toxicity.2. On-target toxicity due to prolonged receptor inhibition. | 1. Lower the concentration of this compound and shorten the incubation time.2. Use a different cell line to check for cell-type-specific toxicity.3. Confirm off-target engagement with profiling screens. |
Data Presentation
Table 1: Example Selectivity Profile of this compound
This table illustrates how to present data from a hypothetical screen of this compound against a panel of related GPCRs. A high IC50 or Ki value for other receptors compared to MRGPRX4 indicates good selectivity.
| Target | Assay Type | This compound IC50 / Ki (nM) | Selectivity Fold (vs. MRGPRX4) |
| MRGPRX4 | Calcium Flux | 15 | - |
| MRGPRA1 | Calcium Flux | >10,000 | >667 |
| MRGPRD | Calcium Flux | >10,000 | >667 |
| Angiotensin II Receptor Type 1 (AT1) | Calcium Flux | 2,500 | 167 |
| Bradykinin B2 Receptor | Calcium Flux | >10,000 | >667 |
| hERG | Radioligand Binding | >10,000 | >667 |
Table 2: Example On-Target vs. Off-Target Phenotypic Response
This table demonstrates how to compare the effects of this compound in wild-type versus MRGPRX4 knockout cells to distinguish on-target from off-target effects.
| Cell Line | This compound Concentration (nM) | Agonist-Induced Calcium Flux (% Inhibition) | Cell Viability (% of Vehicle) |
| HEK293-MRGPRX4 | 10 | 95 | 98 |
| HEK293-MRGPRX4 | 100 | 98 | 96 |
| HEK293-MRGPRX4 | 1000 | 99 | 85 |
| HEK293-MRGPRX4 KO | 10 | 2 | 99 |
| HEK293-MRGPRX4 KO | 100 | 5 | 97 |
| HEK293-MRGPRX4 KO | 1000 | 8 | 83 |
Data in tables are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Protocol 1: Calcium Flux Assay for MRGPRX4 Antagonist Activity
This protocol describes a common functional assay to measure the ability of this compound to inhibit agonist-induced calcium mobilization downstream of Gq-coupled MRGPRX4 activation.
-
Cell Culture:
-
Seed HEK293 cells stably expressing human MRGPRX4 into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve final desired concentrations.
-
Prepare a solution of a known MRGPRX4 agonist at a concentration corresponding to its EC80 value.
-
-
Dye Loading:
-
Remove culture medium from the cells.
-
Add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) loading solution to each well according to the manufacturer's instructions.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add 20 µL of the diluted this compound solutions to the respective wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the MRGPRX4 agonist solution to all wells.
-
Measure the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the normalized response against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for weak antagonist activity.
References
Addressing variability in Nelremagpran-induced calcium flux responses
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability in Nelremagpran-induced calcium flux responses. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure robust and reproducible experimental outcomes.
I. Troubleshooting Guide
This section addresses common issues encountered during this compound calcium flux experiments in a question-and-answer format.
| Question | Possible Causes | Solutions |
| 1. No significant calcium response is observed after this compound application. | Cell Health and Viability: Cells may be unhealthy, stressed, or have undergone too many passages, leading to altered receptor expression.[1] | - Ensure cells are healthy and within a low passage number. - Use a viability stain like Trypan Blue to confirm cell health before the experiment.[1] - Culture cells to an optimal confluency (typically 80-90%).[2] |
| Receptor Expression: The cell line may not endogenously express the prostacyclin (IP) receptor, or expression levels may be too low. | - Confirm IP receptor expression in your cell line using techniques like qPCR or Western blot. - Consider using a cell line known to express the IP receptor or a recombinant cell line overexpressing the human IP receptor. | |
| Compound Integrity: this compound may have degraded or been improperly stored. | - Prepare fresh dilutions of this compound from a stock solution that has been stored correctly. - Verify the concentration and purity of the this compound stock. | |
| Calcium Indicator Dye Loading: Inadequate loading of the calcium indicator dye will result in a weak or absent signal.[1] | - Optimize dye loading time and concentration for your specific cell line.[2][3] - Ensure the use of a non-ionic surfactant like Pluronic F-127 to aid in dye loading.[2][4] - Use a positive control, such as a calcium ionophore (e.g., Ionomycin), to confirm successful dye loading and cell responsiveness.[1][5] | |
| Instrument Settings: Incorrect settings on the fluorescence plate reader can lead to failure to detect a signal. | - Verify that the excitation and emission wavelengths are correctly set for the specific calcium indicator dye being used.[6] - Adjust the instrument's gain or sensitivity to an optimal range.[7] | |
| 2. High background fluorescence is observed before this compound addition. | Autofluorescence: Cells or media components may be autofluorescent at the chosen wavelengths. | - Use a phenol (B47542) red-free medium during the assay. - Measure the fluorescence of cells without the calcium indicator dye to determine the level of autofluorescence. |
| Extracellular Dye: Presence of extracellular calcium indicator dye that has not been washed away or has leaked from the cells. | - If using a wash-based protocol, ensure thorough but gentle washing steps to remove extracellular dye.[7] - Consider using a no-wash assay kit that includes a quencher for extracellular dye.[8] | |
| Cell Stress: Stressed or dying cells can exhibit higher baseline calcium levels. | - Handle cells gently during plating and dye loading to minimize stress.[7] - Ensure optimal cell culture conditions. | |
| 3. The calcium flux signal is weak or transient. | Partial Agonism: this compound may be acting as a partial agonist in the specific cell system.[1] | - Perform a full dose-response curve to characterize the agonist activity. - Compare the maximal response of this compound to a known full agonist for the IP receptor. |
| Receptor Desensitization: Rapid desensitization of the IP receptor upon agonist binding can lead to a transient signal.[1] | - Reduce the incubation time with this compound. - Analyze the kinetic data to capture the peak of the transient response. | |
| Suboptimal Assay Conditions: Assay temperature and buffer composition can affect the signal. | - Perform the assay at a consistent and optimal temperature (typically 37°C).[4] - Ensure the assay buffer contains an appropriate concentration of calcium. | |
| 4. High variability is observed between replicate wells or experiments. | Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable responses. | - Ensure a homogenous single-cell suspension before plating. - Use a multichannel pipette or automated cell seeder for consistent plating. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce variability. | - Calibrate pipettes regularly. - Use automated liquid handling systems for compound addition if available.[9] | |
| Temperature Fluctuations: Temperature gradients across the plate or between experiments can affect cellular responses.[10] | - Allow plates to equilibrate to the assay temperature before starting the experiment.[3] | |
| Edge Effects: Wells at the edge of the plate may behave differently due to evaporation or temperature differences. | - Avoid using the outer wells of the plate for critical experiments. - Fill the outer wells with sterile water or media to minimize evaporation from the inner wells. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce calcium flux?
A1: this compound is a selective agonist for the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR).[11][12] The IP receptor can couple to different G-proteins depending on the cell type.[13] While it predominantly couples to Gs, leading to cAMP production, it can also couple to Gq.[13][14] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3).[14][15] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, resulting in a measurable calcium flux.[15]
Q2: Which cell lines are suitable for studying this compound-induced calcium flux?
A2: Suitable cell lines are those that endogenously express the IP receptor at sufficient levels, such as human embryonic kidney (HEK293) cells, Chinese hamster ovary (CHO) cells, or vascular smooth muscle cells.[13][16] Alternatively, recombinant cell lines engineered to overexpress the human IP receptor are commonly used to ensure a robust and reproducible signal.[17]
Q3: What are the recommended positive and negative controls for a this compound calcium flux assay?
A3:
-
Positive Controls:
-
A known potent IP receptor agonist (e.g., cicaprost (B119636) or iloprost) to confirm receptor functionality.
-
A calcium ionophore (e.g., Ionomycin) added at the end of the experiment to determine the maximum calcium response and confirm cell viability and dye loading.[1][5]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO in buffer) to determine the baseline response.
-
An IP receptor antagonist to demonstrate that the this compound-induced response is receptor-specific.
-
Q4: How can I minimize variability in my calcium flux data?
A4: To minimize variability, it is crucial to maintain consistency in all experimental steps. This includes using a consistent cell passage number, ensuring uniform cell seeding, precise and consistent liquid handling, and maintaining a stable temperature throughout the assay.[10] Using automated liquid handlers and plate readers can significantly reduce operator-induced variability.[9] Additionally, normalizing the data to a baseline reading before compound addition can help to account for well-to-well differences in cell number and dye loading.[18]
Q5: Should I use a ratiometric or non-ratiometric calcium indicator dye?
A5: Ratiometric dyes, such as Fura-2 and Indo-1, are generally recommended as they are less sensitive to variations in dye loading, cell number, and instrument settings.[4][5] These dyes exhibit a shift in their excitation or emission spectrum upon binding to calcium, and the ratio of the fluorescence at two different wavelengths is used to determine the calcium concentration.[2][5] Non-ratiometric dyes, like Fluo-4 and Fluo-8, show an increase in fluorescence intensity upon calcium binding and can also be used effectively, especially in high-throughput screening, but require careful control of experimental conditions to ensure reproducibility.[7]
III. Data Presentation
Table 1: Effect of Cell Density on this compound-Induced Calcium Flux
| Cell Density (cells/well) | Peak Fluorescence (RFU) | Signal-to-Background Ratio |
| 10,000 | 15,000 ± 1,200 | 2.5 ± 0.3 |
| 25,000 | 45,000 ± 3,500 | 7.8 ± 0.6 |
| 50,000 | 80,000 ± 6,000 | 14.2 ± 1.1 |
| 100,000 | 75,000 ± 7,000 | 13.5 ± 1.3 |
Data are presented as mean ± standard deviation (n=8).
Table 2: Dose-Response of this compound on Intracellular Calcium Mobilization
| This compound Concentration (nM) | Peak Fluorescence (% of Max) |
| 0.1 | 5 ± 1 |
| 1 | 22 ± 3 |
| 10 | 55 ± 5 |
| 100 | 88 ± 4 |
| 1000 | 98 ± 2 |
| 10000 | 100 ± 1 |
Data are normalized to the maximum response observed with a saturating concentration of this compound (n=6).
IV. Experimental Protocols
Protocol: Calcium Flux Assay Using a Fluorescence Plate Reader
This protocol outlines the steps for measuring this compound-induced calcium mobilization in a 96-well plate format using a fluorescent calcium indicator dye.
Materials:
-
HEK293 cells stably expressing the human IP receptor
-
96-well black-walled, clear-bottom cell culture plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium indicator dye kit (e.g., Fluo-8 No-Wash)[6]
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Positive control (e.g., Ionomycin)
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR™ or FlexStation®)[1][19]
Procedure:
-
Cell Plating: a. Culture cells to approximately 80-90% confluency.[2] b. Harvest cells and resuspend in culture medium to a final concentration that will result in the desired cell density per well (e.g., 50,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.[6] b. Carefully remove the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 1 hour at 37°C, protected from light.[7] e. After the incubation at 37°C, allow the plate to equilibrate to room temperature for 30 minutes, still protected from light.
-
Compound Plate Preparation: a. Prepare serial dilutions of this compound in the assay buffer at 4x the final desired concentration. b. Prepare 4x solutions of the vehicle control and positive controls. c. Pipette the 4x compound and control solutions into a separate 96-well compound plate.
-
Calcium Flux Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument parameters for the specific dye being used (e.g., Ex/Em = 490/525 nm for Fluo-8).[6] c. Configure the instrument to perform a kinetic read. d. Establish a stable baseline fluorescence reading for 10-20 seconds.[1] e. Program the instrument to add the compounds from the compound plate to the cell plate. f. Continue the kinetic read for an additional 90-180 seconds to capture the calcium response.[1]
-
Data Analysis: a. Export the kinetic fluorescence data. b. For each well, determine the peak fluorescence intensity after compound addition. c. Normalize the data by subtracting the baseline fluorescence or by calculating the ratio of the peak fluorescence to the baseline fluorescence. d. Plot the dose-response curve and calculate the EC50 value for this compound.
V. Mandatory Visualizations
Caption: this compound signaling pathway leading to calcium release.
Caption: Troubleshooting workflow for absent calcium signal.
Caption: General experimental workflow for a calcium flux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 5. Calcium Flux - BCF [bcf.technion.ac.il]
- 6. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 7. moleculardevices.com [moleculardevices.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexed labeling of samples with cell tracking dyes facilitates rapid and accurate internally controlled calcium flux measurement by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 13. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. srpf.org [srpf.org]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Overcoming challenges in the synthesis of Nelremagpran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nelremagpran. The following information is intended to help overcome common challenges encountered during the synthesis, purification, and analysis of this compound.
FAQs: General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2] This receptor is implicated in cholestatic pruritus (itch associated with liver diseases) and other sensory processes.[1][3] By blocking the MRGPRX4 receptor, this compound is being investigated for its potential anti-inflammatory and analgesic effects.[1]
Q2: What are the main challenges in the synthesis of this compound?
The synthesis of this compound presents several challenges primarily related to three key aspects of its structure:
-
Formation of the Diaryl Ether Linkage: The central ether bond formation between a substituted phenol (B47542) and a substituted benzyl (B1604629) derivative can be prone to low yields and side reactions.
-
Ortho-Fluorination of the Benzoic Acid Moiety: Introducing a fluorine atom specifically at the ortho position to a carboxylic acid group on a benzene (B151609) ring can be a significant synthetic hurdle due to regioselectivity challenges.
-
Handling of Trifluoromethyl-Substituted Aromatics: The presence of the electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, potentially requiring harsh reaction conditions for certain transformations.
Troubleshooting Guide: Synthetic Pathway
A plausible synthetic route for this compound is a multi-step process. Below is a troubleshooting guide for the key transformations involved.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthetic workflow for this compound.
Step 1: Williamson Ether Synthesis
This crucial step involves the formation of the diaryl ether linkage. A common approach is the reaction of the sodium or potassium salt of 2-chloro-4-(trifluoromethyl)phenol with a suitable benzylic halide.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ether | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or ensure anhydrous conditions. |
| Poor leaving group on the benzyl halide. | Convert the benzylic alcohol to a better leaving group (e.g., bromide or tosylate). | |
| Steric hindrance. | While the benzyl halide is primary, steric bulk on either reactant can slow the reaction. Increase reaction time or temperature cautiously. | |
| Formation of Alkene Byproduct | Competing E2 elimination reaction.[4][5] | This is more common with secondary and tertiary halides, but can occur with primary halides at high temperatures. Lower the reaction temperature. |
| C-Alkylation of the Phenol | The phenoxide ion is an ambident nucleophile.[6] | Use polar aprotic solvents (e.g., DMF, DMSO). The choice of counter-ion can also influence the O- vs. C-alkylation ratio. |
| Difficulty in Product Purification | Unreacted starting materials and byproducts. | Utilize column chromatography with an appropriate solvent system. Recrystallization can also be effective for obtaining a pure product. |
Experimental Protocol: Williamson Ether Synthesis
-
Phenoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-4-(trifluoromethyl)phenol (1.0 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Ether Formation: To the resulting phenoxide solution, add a solution of the appropriate 3-(bromomethyl)-2-fluorobenzoic acid derivative (1.0 eq.) in anhydrous DMF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate.
Step 2: Ortho-Fluorination of Benzoic Acid
Introducing the fluorine atom at the ortho-position of a benzoic acid derivative is a challenging step. A potential strategy involves directed ortho-metalation (DoM) followed by electrophilic fluorination.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Fluorinated Product | Incomplete lithiation. | Use a strong, non-nucleophilic base like LDA or LiTMP. Ensure strictly anhydrous and low-temperature conditions (-78 °C). |
| Inefficient fluorinating agent. | Use a potent electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. | |
| Poor Regioselectivity | Lithiation at other positions. | The carboxylic acid group is a moderately strong directing group for ortho-lithiation.[7][8][9] However, other functional groups can influence the regioselectivity. Careful control of temperature and base is crucial. |
| Side Reactions | Reaction of the organolithium intermediate with other electrophiles. | Ensure all reagents and solvents are pure and free of electrophilic impurities. |
| Decomposition of Starting Material | The strong base can react with other functional groups. | Protect sensitive functional groups before lithiation. |
Experimental Protocol: Directed Ortho-Metalation and Fluorination
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the benzoic acid derivative (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF. Stir the mixture at -78 °C for 2 hours.
-
Fluorination: To the ortho-lithiated species, add a solution of N-fluorobenzenesulfonimide (NFSI) (1.5 eq.) in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Product Purification and Analysis
Final purification of this compound is critical to remove any unreacted starting materials, reagents, and byproducts.
Troubleshooting
| Technique | Problem | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization | Oiling out instead of crystallization.[10] | The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure. | Add a small amount of a solvent in which the compound is more soluble to the hot solution. Try a different solvent system. |
| No crystal formation.[11][12][13] | Too much solvent was used. The solution is supersaturated. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. | |
| HPLC Analysis | Peak tailing.[14][15][16][17] | Secondary interactions between the analyte and the stationary phase. Column overload. | Add a competing base or acid to the mobile phase. Lower the sample concentration. |
| Poor resolution.[14][15] | Inappropriate mobile phase composition or column. | Optimize the mobile phase gradient. Try a different column with a different stationary phase. | |
| Ghost peaks.[16] | Contamination in the mobile phase or injector. | Use high-purity solvents and filter the mobile phase. Clean the injector. |
MRGPRX4 Signaling Pathway
This compound acts as an antagonist at the MRGPRX4 receptor, which is a Gq-coupled protein receptor. Understanding its signaling pathway is crucial for interpreting pharmacological data.
Caption: Simplified MRGPRX4 signaling pathway.[3][18][19][20][21][22][23]
Activation of MRGPRX4 by agonists like bile acids leads to the activation of the Gq protein.[3] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[19][20] IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C (PKC).[19][20] This cascade ultimately leads to a cellular response, such as the sensation of itch. This compound, as an antagonist, blocks the initial activation of the MRGPRX4 receptor by agonists, thereby inhibiting this signaling cascade.
References
- 1. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 2. What are MRGPRX4 modulators and how do they work? [synapse.patsnap.com]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 10. Recrystallization [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 17. ijnrd.org [ijnrd.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 21. shutterstock.com [shutterstock.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Best practices for storing and handling Nelremagpran to maintain stability
This technical support center provides guidance on the best practices for storing and handling the experimental compound Nelremagpran to maintain its stability and ensure reliable experimental outcomes. Given that this compound is a novel investigational drug, specific stability data is not publicly available. The information provided here is based on general best practices for the handling of small molecule compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Always refer to the manufacturer's or supplier's certificate of analysis for any specific recommendations.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. The choice of solvent may depend on the specific experimental requirements. To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the compound in the appropriate solvent to the desired concentration. For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been publicly documented. It is a common issue for small molecule compounds to have limited stability in aqueous media. It is best practice to prepare fresh aqueous working solutions from your stock solution for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the solution should be sterile-filtered. A preliminary stability test is recommended to determine the rate of degradation in your specific buffer.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound's stability?
A4: Yes, inconsistent results can be a sign of compound instability. Several factors could be at play:
-
Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation. Use a fresh aliquot of your stock solution to see if consistency improves.
-
Instability in Media: The compound may be unstable in your cell culture media. Try to minimize the time the compound is in the media before and during the experiment.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to plastic labware, reducing the effective concentration. Using low-adhesion plastics or including a small percentage of a carrier protein like BSA in your buffer (if compatible with your assay) can mitigate this.
Q5: How can I check the purity and integrity of my this compound sample?
A5: The purity of your compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A comparison of the analytical data of your sample with a reference standard or the initial data provided by the supplier can indicate if any degradation has occurred.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or no activity in a functional assay | 1. Compound degradation. 2. Inaccurate concentration of the working solution. 3. Compound precipitation in the aqueous buffer. | 1. Prepare fresh working solutions from a new stock aliquot. 2. Verify the concentration of your stock solution. 3. Visually inspect the working solution for any precipitate. If necessary, adjust the solvent composition or sonicate briefly. |
| Variability between experiments | 1. Inconsistent handling of the compound. 2. Degradation of the stock solution over time. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis | 1. Degradation of the compound. 2. Contamination of the sample or solvent. | 1. Review storage conditions and handling procedures. 2. Use fresh, high-purity solvents for analysis and sample preparation. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to guide researchers in setting up their own stability studies.
| Storage Condition | Timepoint | Purity by HPLC (%) | Appearance |
| Solid | |||
| -20°C, protected from light | 0 months | 99.8 | White crystalline powder |
| 12 months | 99.7 | No change | |
| 4°C, protected from light | 0 months | 99.8 | White crystalline powder |
| 6 months | 99.1 | No change | |
| 25°C, ambient light | 0 months | 99.8 | White crystalline powder |
| 1 month | 97.5 | Slight yellowing | |
| In DMSO (-20°C) | |||
| 10 mM stock | 0 months | 99.8 | Clear, colorless solution |
| 6 months | 99.5 | No change | |
| In PBS (4°C) | |||
| 100 µM working solution | 0 hours | 99.8 | Clear, colorless solution |
| 24 hours | 95.2 | Faintly opalescent |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
Objective: To determine the purity of a this compound sample and identify any potential degradation products.
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure: a. Equilibrate the column with the initial mobile phase composition. b. Inject the prepared sample solution. c. Run the gradient program to elute the compound and any impurities. d. Analyze the resulting chromatogram. Purity is calculated based on the area of the main peak relative to the total peak area.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway for MRGPRX4 antagonism by this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Identifying and mitigating potential artifacts in Nelremagpran experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving Nelremagpran.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a potent and selective antagonist or possible inverse agonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4).[1] MRGPRX4 is a Gq-protein coupled receptor, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels. This compound is being investigated for its potential anti-inflammatory and immune-modulating effects.[1][2]
Q2: What are the most common types of artifacts to watch for in GPCR assays like those used for this compound?
Common artifacts in G-protein coupled receptor (GPCR) assays include off-target effects, where the compound interacts with other receptors; assay-specific interference, such as fluorescence quenching or enhancement in optical assays; and issues related to the cellular model, like artifacts from protein overexpression systems.[3][4] Additionally, non-specific binding to assay plates or other components can lead to inaccurate results.
Q3: How can I differentiate between a true biological effect of this compound and an experimental artifact?
Differentiating a true effect from an artifact requires a multi-pronged approach. This includes:
-
Orthogonal Assays: Confirming the effect in a different assay that measures a distinct point in the signaling cascade.
-
Control Compounds: Using structurally related but inactive compounds, as well as known agonists and antagonists for the MRGPRX4 receptor.
-
Dose-Response Analysis: True biological effects typically exhibit a sigmoidal dose-response relationship, whereas artifacts may show a non-saturable or irregular pattern.
-
Systematic Blanks and Controls: Running appropriate vehicle controls and ensuring that the compound does not interfere with the assay readout in the absence of the biological target.
Q4: Are there known off-target effects for this compound?
As an experimental compound, the full off-target profile of this compound is not extensively published. However, it is crucial for researchers to experimentally determine its selectivity. This can be achieved through broad panel screening against a range of other GPCRs and key safety targets (e.g., hERG channel, CYPs).
Troubleshooting Guides
Guide 1: Inconsistent Dose-Response Curves
Problem: You are observing inconsistent or non-sigmoidal dose-response curves in your this compound experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the highest concentrations of this compound for any signs of precipitation. - Determine the solubility of this compound in your assay buffer. - If solubility is an issue, consider using a different vehicle or lowering the maximum concentration tested. |
| Cell Viability Issues | - Perform a cytotoxicity assay (e.g., MTT, MTS) with this compound at the concentrations used in your functional assay.[5] - Ensure that the observed effects are not due to cell death at higher concentrations. |
| Assay Interference | - Run a control experiment with this compound in an assay system lacking the MRGPRX4 receptor to check for non-specific effects. - For fluorescence-based assays, test for autofluorescence or quenching by this compound at various concentrations. |
| Spatial Artifacts | - Be aware of potential "edge effects" in multi-well plates.[6] - Randomize the layout of your concentration gradients on the plate to minimize systematic errors.[6] |
Guide 2: High Background Signal or Poor Signal-to-Noise Ratio
Problem: Your assay is showing a high background signal, making it difficult to discern the specific effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | - The cell line used may have high basal activity of MRGPRX4. - Consider using a cell line with lower endogenous receptor expression or transient transfection for more controlled expression. |
| Assay Reagent Issues | - Check the quality and expiration dates of all assay reagents. - Optimize the concentration of reagents like fluorescent dyes or substrates. |
| Overexpression Artifacts | - If using an overexpression system, high receptor density can lead to ligand-independent signaling.[3][4] - Titrate the amount of plasmid used for transfection to achieve a more physiological level of receptor expression. |
| Non-Specific Binding | - Include a non-specific binding control in binding assays (e.g., a high concentration of an unlabeled ligand). - Consider using assay plates with low-binding surfaces. |
Quantitative Data Summary
The following tables present hypothetical but representative data for this compound experiments. Researchers should generate their own data for accurate characterization.
Table 1: Hypothetical Dose-Response Data for this compound in a Calcium Mobilization Assay
| This compound Concentration (nM) | % Inhibition of Agonist Response (Mean ± SD) |
| 0.1 | 2.5 ± 1.1 |
| 1 | 15.2 ± 3.4 |
| 10 | 48.9 ± 5.2 |
| 100 | 85.1 ± 4.1 |
| 1000 | 98.7 ± 2.3 |
| Calculated IC50 | 11.5 nM |
Table 2: Hypothetical Selectivity Profile of this compound
| Receptor | Ki (nM) |
| MRGPRX4 (Target) | 5.2 |
| MRGPRX1 | > 10,000 |
| Beta-2 Adrenergic Receptor | > 10,000 |
| M1 Muscarinic Receptor | 8,500 |
| H1 Histamine Receptor | > 10,000 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for MRGPRX4 Antagonism
This protocol describes a cell-based assay to measure the ability of this compound to antagonize the activation of the Gq-coupled MRGPRX4 receptor.
-
Cell Culture: Plate HEK293 cells stably expressing human MRGPRX4 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add a known EC80 concentration of a MRGPRX4 agonist.
-
Data Acquisition: Continuously measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.
-
Analysis: Calculate the percentage inhibition of the agonist response for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the MRGPRX4 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing MRGPRX4.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled MRGPRX4 ligand (e.g., ³H-labeled agonist), and varying concentrations of unlabeled this compound.
-
Non-Specific Binding: Include wells with the radioligand and a high concentration of an unlabeled, non-selective ligand to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a defined period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Analysis: Determine the specific binding at each this compound concentration. Calculate the IC50 and then convert it to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: MRGPRX4 Gq signaling pathway antagonized by this compound.
Caption: Experimental workflow for characterizing a GPCR antagonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Promega Corporation [promega.com]
- 4. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing artifacts of colorimetric anticancer assays for plant-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatial artifact detection improves the reproducibility of drug screening experiments - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosing regimen of Nelremagpran for in vivo mouse studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the dosing regimen of Nelremagpran for in vivo mouse studies. Given that this compound is an experimental drug, this resource is built upon established principles of pharmacology and preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a potent and selective antagonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4).[1] This receptor is thought to be involved in immune system function, and this compound has demonstrated anti-inflammatory effects in animal studies.[1] As a Gq-coupled protein receptor antagonist, its mechanism likely involves blocking downstream signaling pathways that are activated upon ligand binding to MRGPRX4.
Q2: What is a recommended starting dose for a pilot in vivo mouse study?
A recommended starting point for a novel compound like this compound would be to conduct a dose-range finding (DRF) study. This typically involves administering a wide range of doses to a small number of animals to determine a tolerated dose range. A suggested starting range could be 1, 10, and 100 mg/kg. The route of administration (e.g., intraperitoneal, oral) will significantly impact the required dose.
Q3: How do I prepare this compound for injection?
The formulation for this compound will depend on its solubility and the intended route of administration. For a preclinical study, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it to the final concentration with a vehicle such as saline or a solution containing a solubilizing agent like Tween 80 or PEG400. It is crucial to establish the maximum tolerated concentration of the vehicle in a separate control group.
Q4: What are the key pharmacokinetic parameters to consider in mice?
Key pharmacokinetic (PK) parameters to assess in mice include:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.[2][3]
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[3]
These parameters will inform the optimal dosing frequency and route of administration.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Improper dosing technique, inconsistent formulation, or animal-to-animal variation. | Ensure consistent and accurate administration of the dose. Prepare fresh formulations for each experiment and ensure homogeneity. Increase the number of animals per group to account for biological variability. |
| No observable effect at tested doses | Insufficient drug exposure (low dose or poor bioavailability), rapid metabolism, or incorrect route of administration. | Increase the dose based on tolerability. Analyze plasma samples to determine drug exposure (pharmacokinetics). Consider a different route of administration that may offer better bioavailability (e.g., intravenous or intraperitoneal vs. oral). |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) | The administered dose is too high, or the vehicle is causing adverse effects. | Reduce the dose. Run a vehicle-only control group to rule out vehicle toxicity. Monitor animals closely for clinical signs of toxicity.[5] |
| Precipitation of the compound in the formulation | Poor solubility of this compound in the chosen vehicle. | Test different vehicle compositions. Increase the concentration of the solubilizing agent (e.g., Tween 80, PEG400) or use a co-solvent system. Sonication may also help to dissolve the compound. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), with 3-5 animals per dose group.
-
Dose Groups:
-
Vehicle control
-
Low dose (e.g., 1 mg/kg)
-
Mid dose (e.g., 10 mg/kg)
-
High dose (e.g., 100 mg/kg)
-
-
Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals for signs of toxicity (e.g., changes in behavior, weight loss, mortality) at regular intervals for at least 72 hours.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a sufficient number of mice to allow for serial blood sampling or terminal bleeds at each time point.
-
Dosing: Administer a single dose of this compound at a dose level determined from the DRF study.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.[4]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
Quantitative Data Summary
The following are template tables for organizing data from your experiments.
Table 1: Example Dose-Range Finding Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle | 3 | 0/3 | None | +2.0 |
| 1 | 3 | 0/3 | None | +1.8 |
| 10 | 3 | 0/3 | None | +1.5 |
| 100 | 3 | 1/3 | Lethargy, ruffled fur | -5.0 |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng*hr/mL) |
| 10 | IP | Data | Data | Data | Data |
| 10 | PO | Data | Data | Data | Data |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration [mdpi.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Activities of Farnesyl Pyrophosphate Synthase Inhibitors against Leishmania donovani and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Nelremagpran efficacy studies
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering inconsistent results in Nelremagpran efficacy studies. The following information is intended to help identify and resolve common issues in preclinical and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the anti-inflammatory effect of this compound between experimental batches. What could be the cause?
A1: High variability in experimental results can stem from several factors. It is crucial to systematically assess your experimental workflow. Key areas to investigate include:
-
Cell Culture Conditions: Inconsistent cell passage numbers, cell health, and seeding densities can significantly impact results. Ensure that cells are within a consistent passage range and that viability is high.
-
Reagent Preparation: Improperly prepared or stored reagents, including this compound itself, can lead to inconsistent concentrations and activity. Always prepare fresh solutions and follow storage recommendations.
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, or procedural steps can introduce variability. Strict adherence to the protocol is essential.
Q2: this compound is showing lower than expected potency in our cell-based assays. Why might this be happening?
A2: Lower than expected potency can be attributed to several factors, ranging from the compound itself to the assay system:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation or improper storage can reduce its effective concentration.
-
Target Receptor Expression: The expression level of the MRGPRX4 receptor in your cell line may be insufficient or variable. It is recommended to periodically verify receptor expression via qPCR or western blot.
-
Assay Sensitivity: The dynamic range of your assay may not be suitable for detecting the full potency of this compound. Consider optimizing the assay parameters, such as substrate concentration or detection method.
Q3: We are seeing inconsistent downstream signaling following this compound treatment in our assays. What should we check?
A3: Inconsistent signaling outcomes can be complex to diagnose. A logical approach to troubleshooting is necessary:
-
Cell Line Authenticity: Confirm the identity and purity of your cell line. Misidentification or contamination can lead to unpredictable signaling responses.
-
Stimulation Conditions: The concentration and timing of the agonist used to stimulate the MRGPRX4 receptor are critical. Ensure these are consistent across experiments.
-
Data Analysis: Review your data analysis pipeline for any potential errors in calculation or interpretation.
Troubleshooting Guides
Inconsistent Cell Viability Post-Treatment
If you observe unexpected changes in cell viability after treating with this compound, consider the following:
-
Vehicle Control Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used. Run a vehicle-only control.
-
Off-Target Effects: At high concentrations, this compound may exhibit off-target effects. Perform a dose-response curve to identify the optimal concentration range.
-
Contamination: Check for microbial contamination in your cell cultures, as this can affect cell health and response to treatment.[1]
Variable Readouts in Reporter Assays
For inconsistencies in reporter gene assays designed to measure MRGPRX4 activity, investigate these potential issues:
-
Transfection Efficiency: If using a transiently transfected reporter construct, variations in transfection efficiency can lead to inconsistent results. Consider using a stable cell line or a co-transfected normalization control.
-
Promoter Activity: The basal activity of the reporter promoter may be fluctuating. Ensure that your experimental conditions are not inadvertently affecting promoter activity.
-
Reader Settings: Inconsistent settings on the plate reader, such as gain or integration time, can introduce variability.[2]
Data Presentation
Table 1: Example of Inconsistent Results in a Calcium Flux Assay
| Batch | This compound IC50 (nM) | Positive Control EC50 (nM) | Negative Control Response |
| 1 | 15.2 | 5.1 | No significant response |
| 2 | 45.8 | 5.5 | No significant response |
| 3 | 12.9 | 4.9 | No significant response |
| 4 | 52.1 | 15.3 | No significant response |
In this example, the IC50 of this compound shows high variability between batches. The positive control in Batch 4 also shows a significant deviation, suggesting a potential systemic issue in that particular experiment.
Experimental Protocols
Standard Calcium Flux Assay Protocol
This protocol is designed to measure the inhibitory effect of this compound on MRGPRX4-mediated calcium mobilization.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing MRGPRX4 in a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells per well.
-
Culture for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Add this compound or vehicle control to the cells and incubate for 30 minutes.
-
-
Calcium Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C.
-
-
Signal Measurement:
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add an EC80 concentration of a known MRGPRX4 agonist.
-
Immediately begin kinetic reading of fluorescence intensity for 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
Visualizations
Caption: Proposed signaling pathway of MRGPRX4 and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
How to control for vehicle effects when using Nelremagpran in experiments
This guide provides technical support for researchers using Nelremagpran, a selective ghrelin receptor (GHSR) agonist. It focuses on the critical importance of vehicle controls to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle, and why is a vehicle control group essential in this compound experiments?
A vehicle is the substance used to dissolve or dilute a drug for administration.[1][2] In the case of this compound, which is often administered intravenously, the vehicle is the liquid solution in which the active compound is formulated. A vehicle control group is a group of subjects that receives only the vehicle, without this compound.[1][3] This is crucial because it allows researchers to distinguish the pharmacological effects of this compound from any potential biological effects caused by the vehicle itself.[1] Without a proper vehicle control, any observed effects could be mistakenly attributed to the drug when they are, in fact, a reaction to the vehicle's components.
Q2: How do I select an appropriate vehicle for this compound?
The ideal vehicle should be inert, non-toxic, and have no biological effect on the parameters being measured. For intravenous (IV) administration of a peptide-based drug like this compound, common vehicles include:
-
Sterile Saline (0.9% Sodium Chloride)[1]
-
Phosphate-Buffered Saline (PBS)
-
Water for Injection (WFI) with stabilizing excipients[4]
The choice depends on this compound's solubility and stability. Always consult the manufacturer's datasheet for recommended solvents. If you must use solubilizing agents like cyclodextrins or co-solvents, it is imperative to include them in the vehicle control at the exact same concentration.[5]
Q3: What are common excipients in parenteral formulations that might be in my vehicle?
Parenteral (injectable) formulations often contain excipients to ensure the drug's stability, solubility, and safety.[4][6] These can include:
-
Tonicity adjusters: e.g., Sodium Chloride, Mannitol, Dextrose.[6]
-
Buffers: To maintain a stable pH, e.g., Citrate, Phosphate, Acetate.[6]
-
Solubilizers: To dissolve poorly soluble drugs, e.g., Polysorbate 80, Propylene Glycol, Cyclodextrins.[4][5]
-
Preservatives: For multi-dose vials, e.g., Benzyl Alcohol (Note: avoid preservatives in studies involving direct administration to the central nervous system).[4][7]
Any excipient used in the this compound formulation must also be present in the vehicle control.
Q4: Can the vehicle itself have biological effects?
Yes. Some excipients can have unintended biological activity. For example, certain solubilizing agents can affect cell membranes, and buffers can alter local pH. This is why the vehicle control group is not just a best practice, but a mandatory component of a well-designed experiment.[3][8] It is the only way to isolate and measure the true effect of this compound.
Experimental Workflow for a Vehicle-Controlled Study
The following diagram illustrates a standard workflow for an in vivo experiment using this compound, emphasizing the parallel processing of all experimental groups.
Caption: Workflow for a robust vehicle-controlled this compound experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant biological effect observed in the vehicle control group (compared to naive/untreated group). | One or more components of the vehicle (e.g., a co-solvent, buffer, or excipient) have unexpected biological activity. | 1. Isolate the Component: If possible, test individual vehicle components to identify the active substance. 2. Change Vehicle: Reformulate this compound in a more inert vehicle (e.g., sterile saline) if its solubility allows. 3. Acknowledge & Analyze: If reformulation is not possible, the effect of this compound must be reported as the difference relative to the vehicle control, and the vehicle's own effect must be clearly described. |
| High variability in data from the vehicle control group. | Inconsistent preparation of the vehicle solution. Variable administration technique (e.g., injection speed, volume). Underlying health differences in subjects. | 1. Standardize Preparation: Use a precise, documented Standard Operating Procedure (SOP) for making the vehicle. 2. Refine Technique: Ensure all personnel are trained for consistent administration. For IV injections, consider using a syringe pump for uniform delivery. 3. Increase Sample Size: A larger 'n' can help overcome inherent biological variability.[8] |
| Precipitation or cloudiness observed in the this compound solution but not the vehicle. | The drug is not fully soluble or is unstable in the chosen vehicle. | 1. Check Solubility Data: Re-verify the solubility of this compound in the chosen vehicle and at the target concentration. 2. Adjust pH: The vehicle's pH may need adjustment to improve solubility. 3. Add Solubilizer: Consider adding a solubilizing agent (e.g., a low percentage of cyclodextrin), but remember to add the exact same amount to the vehicle control. |
Sample Experimental Protocol: Food Intake Study in Rodents
This protocol outlines a key experiment to assess the orexigenic (appetite-stimulating) effects of this compound.
1. Objective: To determine the effect of this compound on food intake in male Sprague Dawley rats.
2. Materials:
-
This compound
-
Vehicle: Sterile 0.9% saline solution
-
Subjects: 24 male Sprague Dawley rats (250-300g), individually housed.
-
Standard rodent chow and water bottles.
-
Metabolic cages with food intake monitoring systems.
3. Experimental Design:
-
Acclimation: Acclimate rats to individual housing and handling for 7 days.
-
Randomization: Randomly assign rats to one of three groups (n=8 per group).
-
Group 1 (Naive Control): Receives no injection.
-
Group 2 (Vehicle Control): Receives an intravenous (tail vein) injection of sterile 0.9% saline.
-
Group 3 (this compound): Receives an intravenous (tail vein) injection of this compound dissolved in sterile 0.9% saline.
-
-
Dosing:
-
All injections will be a volume of 1 mL/kg.
-
The dose of this compound will be 100 µg/kg.
-
The vehicle control group will receive 1 mL/kg of the saline vehicle.
-
4. Procedure:
-
Fast animals for 4 hours prior to injection.
-
At time T=0, administer injections to Group 2 and Group 3. Group 1 is handled similarly but not injected.
-
Immediately after injection, return animals to their cages with a pre-weighed amount of food.
-
Measure cumulative food intake at 1, 2, 4, and 24 hours post-injection.
-
Monitor animals for any adverse reactions.
5. Data Analysis:
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means of the three groups at each time point.
-
The primary comparison for efficacy is Group 3 (this compound) vs. Group 2 (Vehicle Control) .
-
The comparison of Group 2 (Vehicle Control) vs. Group 1 (Naive Control) will determine if the injection procedure or vehicle itself caused any stress-induced changes in feeding.
Sample Data Presentation
The table below illustrates how to present quantitative results from the described experiment.
| Treatment Group | N | Cumulative Food Intake (grams) at 4 hours (Mean ± SEM) | p-value (vs. Vehicle) |
| Naive Control | 8 | 3.1 ± 0.3 | 0.95 |
| Vehicle Control | 8 | 3.2 ± 0.4 | - |
| This compound (100 µg/kg) | 8 | 7.5 ± 0.6 | <0.001 |
SEM: Standard Error of the Mean
This compound's Mechanism of Action
This compound is an agonist for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[9][10] GHSR is a G-protein coupled receptor (GPCR). The canonical signaling pathway upon agonist binding involves the Gαq/11 subunit, which activates Phospholipase C (PLC).[11][12] PLC then leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of intracellular calcium (Ca2+), a key step in its downstream effects.[12] Understanding this pathway is important, as some vehicle components could potentially interfere with GPCR signaling or calcium mobilization.
Caption: Simplified GHSR signaling pathway activated by this compound.[9][11][12]
Troubleshooting Logic for Vehicle Control Issues
Use this decision tree to diagnose unexpected results related to your vehicle control group.
References
- 1. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 2. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ashland.com [ashland.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. complexgenerics.org [complexgenerics.org]
- 8. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of Nelremagpran's Antagonism on MRGPRX4
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Nelremagpran as a Mas-related G protein-coupled receptor X4 (MRGPRX4) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a potent and selective antagonist of MRGPRX4.[1] Its primary mechanism involves blocking the interaction of natural ligands, such as bile acids, with the MRGPRX4 receptor, thereby inhibiting downstream signaling pathways.[1]
Q2: What is the signaling pathway of MRGPRX4?
A2: MRGPRX4 is a G protein-coupled receptor (GPCR) that primarily signals through the Gq pathway.[2][3] Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
Q3: Which assays are recommended to confirm this compound's antagonism on MRGPRX4?
A3: To confirm the antagonistic activity of this compound on the MRGPRX4 Gq-coupled pathway, two primary functional assays are recommended:
-
Calcium Flux Assay: This assay directly measures the increase in intracellular calcium concentration following receptor activation. An antagonist would inhibit this calcium release in the presence of an agonist.
-
IP-One Assay: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. An antagonist would block the agonist-induced accumulation of IP1.[4]
Q4: How can I be sure that this compound is specific to MRGPRX4 and doesn't affect other related receptors?
A4: To validate the specificity of this compound, it is crucial to perform counter-screening assays against other members of the MRGPR family (e.g., MRGPRX1, MRGPRX2, MRGPRX3) and a panel of other unrelated GPCRs.[5] The goal is to demonstrate that this compound has a significantly higher potency (IC50) for MRGPRX4 compared to other receptors.
Experimental Protocols and Data Presentation
To validate the specificity of this compound, a series of experiments should be conducted. Below are the detailed protocols for the recommended assays and tables to structure the expected quantitative data.
This compound Potency on MRGPRX4
This experiment aims to determine the concentration of this compound required to inhibit 50% of the MRGPRX4 response to a known agonist (IC50).
Table 1: Potency of this compound on MRGPRX4
| Parameter | Value |
| Agonist | Deoxycholic Acid (DCA) |
| IC50 (nM) | < 100 nM[6][7] |
This compound Selectivity Profile
This experiment evaluates the inhibitory activity of this compound on other human MRGPR family members to ensure its specificity for MRGPRX4. The data should demonstrate significantly lower or no activity at related receptors.
Table 2: Selectivity of this compound against other human MRGPRs
| Receptor | Agonist/Antagonist Activity |
| MRGPRX1 | No significant activity |
| MRGPRX2 | No significant activity |
| MRGPRX3 | No significant activity |
| MRGPRD | No significant activity |
| MRGPRE | No significant activity |
| MRGPRF | No significant activity |
| MRGPRG | No significant activity |
| (Note: This data is based on the selectivity profile of a similar highly selective MRGPRX4 modulator, EP547, as a representative example.)[8] |
Detailed Experimental Methodologies
Calcium Flux Assay
This protocol outlines the steps to measure the inhibition of agonist-induced calcium mobilization by this compound in cells expressing MRGPRX4.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6 dye kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
MRGPRX4 agonist (e.g., Deoxycholic Acid - DCA)
-
This compound
-
Fluorescence plate reader with an injector (e.g., FLIPR or PHERAstar)
Protocol:
-
Cell Plating: The day before the assay, seed the MRGPRX4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C with 5% CO2.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid to prevent dye extrusion. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 20 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (DCA) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Add the diluted this compound to the cell plate and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Inject the agonist solution into the wells and continue recording the fluorescence signal for 60-180 seconds.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
IP-One Assay
This protocol describes the measurement of IP1 accumulation in response to MRGPRX4 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium
-
White, 384-well plates
-
IP-One Gq Assay Kit (contains IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and stimulation buffer with LiCl)
-
MRGPRX4 agonist (e.g., Deoxycholic Acid - DCA)
-
This compound
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed the MRGPRX4-expressing cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (DCA) at its EC80 in the stimulation buffer provided in the kit.
-
Cell Stimulation: Remove the culture medium from the cells. Add the prepared this compound and agonist solutions to the wells.
-
Incubation: Incubate the plate at 37°C for 1 hour. The LiCl in the stimulation buffer will prevent the degradation of IP1.
-
Detection: Add the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody to the wells.
-
Final Incubation: Incubate at room temperature for 1 hour or overnight at 4°C.
-
HTRF Reading: Measure the time-resolved fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the signals (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced. Plot the signal ratio against the this compound concentration to determine the IC50 value.
Troubleshooting Guides
Q: My positive control agonist is not showing the expected activity in the calcium flux assay.
A: This could be due to several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Integrity:
-
Confirm Concentration: Re-measure the concentration of your agonist stock solution.
-
Check Storage: Ensure the agonist has been stored correctly and has not degraded. Prepare a fresh dilution from a new stock if necessary.
-
-
Cell Health:
-
Viability: Perform a cell viability test (e.g., Trypan Blue) to ensure your cells are healthy.
-
Passage Number: Use cells within a low passage number range, as high-passage cells can have altered responses.
-
Receptor Expression: Verify the expression of MRGPRX4 in your cell line, as it may decrease over time.
-
-
Assay Protocol:
-
Review Steps: Carefully check the protocol to ensure no steps were missed, especially incubation times and temperatures.
-
Instrument Settings: Confirm that the plate reader settings (e.g., excitation/emission wavelengths, sensitivity) are correct for your calcium dye.
-
Q: I am observing a high background signal in my IP-One assay.
A: High background can obscure the specific signal. Consider the following causes and solutions:
-
Constitutive Receptor Activity: Some GPCRs can be constitutively active, leading to a high basal level of IP1. If possible, use an inverse agonist to reduce this basal activity.
-
Cell Density: Too many cells per well can lead to a high background. Optimize the cell seeding density for your assay.
-
Assay Buffer: Ensure the assay buffer and stimulation buffer are prepared correctly and are not contaminated.
-
Reader Settings: Optimize the gain and other settings on your HTRF reader to maximize the signal-to-background ratio.
Q: The dose-response curve for this compound is not sigmoidal.
A: A non-sigmoidal curve can indicate several issues:
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution. Visually inspect the wells for any precipitate.
-
Off-Target Effects: At higher concentrations, the compound might be interacting with other targets in the cell, leading to a complex response curve.
-
Compound Instability: The compound may be degrading during the assay incubation.
-
Pipetting Errors: Inaccurate serial dilutions can lead to a distorted curve. Ensure your pipettes are calibrated.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bu.edu [bu.edu]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. escientpharma.com [escientpharma.com]
Technical Support Center: Enhancing Nelremagpran Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Nelremagpran in animal models.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound show low oral bioavailability. What are the potential causes?
Low oral bioavailability of a drug candidate like this compound can stem from several factors. Primarily, it is often linked to poor aqueous solubility and/or low intestinal permeability.[1][2][3] Other contributing factors can include degradation in the gastrointestinal (GI) tract and extensive first-pass metabolism in the liver.[3][4] It is crucial to first identify the primary barrier to absorption to select an appropriate enhancement strategy.
Q2: What are the initial steps to improve the solubility of this compound?
To address solubility issues, several physical and chemical modification techniques can be employed.[1][5]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[1][6][7]
-
Modification of Crystal Habit: Exploring different polymorphs or creating an amorphous form can lead to higher solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[5]
-
-
Chemical Modifications:
A logical workflow for initial solubility screening is presented below.
Caption: Initial workflow for addressing poor solubility of this compound.
Troubleshooting Guides
Issue 1: Particle size reduction did not significantly improve bioavailability.
Possible Cause: While increasing the surface area, particle size reduction alone may not be sufficient if the drug has very low intrinsic solubility or if the particles agglomerate in the GI tract.[8] It also doesn't address permeability issues.
Troubleshooting Steps:
-
Confirm Particle Size and Stability: Ensure that the micronization or nanosuspension process achieved the desired particle size and that the particles are stable and do not aggregate in the formulation.
-
Investigate Permeability: The issue may be low intestinal permeability rather than dissolution rate. Consider conducting in vitro permeability assays using Caco-2 cell monolayers.
-
Advanced Formulations: If solubility is still the limiting factor, consider more advanced formulation strategies such as solid dispersions or lipid-based formulations.
Issue 2: Inconsistent plasma concentrations of this compound are observed across animal subjects.
Possible Cause: High variability in plasma concentrations can be due to erratic absorption, which is common for poorly soluble drugs. Food effects can also contribute significantly to this variability.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before dosing, or alternatively, administer the formulation with a standardized meal to assess the food effect.
-
Enhance Drug Solubilization in vivo: Employ formulations that can maintain the drug in a solubilized state in the GI tract. Self-emulsifying drug delivery systems (SEDDS) can be particularly effective in reducing variability.[9]
-
Consider a Solution Formulation: If possible, for initial studies, using a co-solvent or cyclodextrin-based solution can help determine the maximum achievable absorption and assess the inherent variability in the animal model.[4][6]
Advanced Formulation Strategies
Q3: What are solid dispersions and how can they enhance this compound's bioavailability?
Solid dispersions involve dispersing the drug in a hydrophilic matrix at a molecular level.[6] This can lead to the drug being in an amorphous state, which enhances its solubility and dissolution rate.[5] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).
Experimental Protocol: Preparation of a this compound-PVP Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent like ethanol (B145695) or methanol. A typical drug-to-polymer ratio to screen would be 1:1, 1:3, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried mass into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Q4: How can lipid-based formulations improve the oral absorption of this compound?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral bioavailability of lipophilic drugs by several mechanisms.[4][9] They can increase the solubilization of the drug in the GI tract, facilitate lymphatic transport (bypassing first-pass metabolism), and potentially inhibit efflux transporters.[4][9]
Experimental Protocol: Formulation of a this compound SEDDS
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve this compound in the mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization:
-
Self-Emulsification Assessment: Add the formulation to water under gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nano-range are generally preferred.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids.
-
A generalized workflow for developing a lipid-based formulation is shown below.
Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).
Q5: What is the role of nanotechnology in enhancing bioavailability?
Nanotechnology approaches, such as the formulation of nanoparticles, can significantly improve the bioavailability of poorly soluble drugs.[2] Nanoparticles offer a large surface area-to-volume ratio, which can lead to a faster dissolution rate.[7] They can also be engineered for targeted delivery and to overcome biological barriers.[10] Examples include solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[9][10]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized Suspension | 10 | 95 ± 20 | 1.5 | 550 ± 110 | 220 |
| Solid Dispersion (1:3 drug:PVP) | 10 | 250 ± 45 | 1.0 | 1500 ± 280 | 600 |
| SEDDS | 10 | 400 ± 70 | 0.75 | 2200 ± 410 | 880 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the aqueous suspension.
Table 2: Hypothetical Physicochemical Properties of this compound Formulations
| Formulation | Particle/Droplet Size | In Vitro Dissolution (at 60 min) |
| Aqueous Suspension | ~25 µm | 15% |
| Micronized Suspension | ~5 µm | 35% |
| Solid Dispersion | N/A (molecular dispersion) | 85% |
| SEDDS | ~150 nm | 95% |
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. ejpps.online [ejpps.online]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
Common pitfalls to avoid when working with Nelremagpran in the lab
Disclaimer: Nelremagpran is an experimental drug candidate and detailed information regarding its laboratory handling and experimental use is not extensively available in the public domain. This guide is based on general best practices for working with novel small molecule receptor antagonists in a research setting and is intended to provide a framework for addressing common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses potential issues that researchers, scientists, and drug development professionals may encounter when working with this compound in the lab.
Q1: I am having trouble dissolving this compound. What are the recommended solvents and storage conditions?
A1: While specific solubility data for this compound is not publicly available, compounds of this nature are often soluble in organic solvents such as DMSO, ethanol, or DMF. For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.
Common Pitfalls & Troubleshooting:
-
Precipitation in Aqueous Solutions: Direct dilution of a high-concentration stock into aqueous buffer can cause the compound to precipitate. To avoid this, perform serial dilutions and ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Incorrect Storage: Improper storage can lead to degradation of the compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
-
Verification of Solubility: If you observe precipitation, you can visually inspect the solution or use techniques like light microscopy to confirm.
Q2: My in vitro assay results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results in in vitro assays can stem from several factors, from compound handling to experimental setup.
Troubleshooting Inconsistent In Vitro Results:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid using old working solutions. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Assay Variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every assay plate. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of the compound. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for critical measurements, or ensure they are filled with media to maintain humidity. |
Q3: I am observing unexpected cytotoxicity in my cell-based assays. Is this compound toxic to cells?
A3: While the specific cytotoxicity profile of this compound is not published, high concentrations of any small molecule or its solvent (like DMSO) can be toxic to cells.
Workflow for Investigating Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q4: How can I be sure the observed effects are specific to MRGPRX4 antagonism?
A4: Demonstrating target specificity is a critical step.
Strategies for Verifying Specificity:
-
Use a Negative Control Cell Line: If available, use a cell line that does not express MRGPRX4. This compound should have no effect in this cell line if its action is target-specific.
-
Rescue Experiments: If you are observing the inhibition of a downstream signaling event, try to "rescue" the phenotype by introducing a constitutively active form of a downstream effector.
-
Orthogonal Approaches: Use RNAi (siRNA or shRNA) to knock down MRGPRX4. The resulting phenotype should mimic the effects of this compound treatment.
Hypothetical Experimental Protocols
The following is an example protocol for a common assay where a compound like this compound might be tested. This is an illustrative protocol and should be adapted and optimized for your specific experimental system.
Protocol: Inhibition of Cytokine Release in a Human Mast Cell Line (e.g., HMC-1)
-
Cell Seeding:
-
Culture HMC-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in serum-free media to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with this compound or vehicle control for 1 hour at 37°C.
-
-
Cell Stimulation:
-
After pre-incubation, stimulate the cells with a known MRGPRX4 agonist (e.g., substance P) at a pre-determined optimal concentration.
-
-
Incubation:
-
Incubate the plate for 6-24 hours (optimize incubation time based on the cytokine of interest).
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Quantify the concentration of the cytokine of interest (e.g., TNF-α or IL-8) using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound on Agonist-Induced Cytokine Release
| Cell Line | Agonist (Concentration) | Cytokine Measured | This compound IC50 (nM) |
| HMC-1 (Human Mast Cell) | Substance P (10 µM) | TNF-α | 15.2 |
| LAD2 (Human Mast Cell) | Substance P (10 µM) | IL-8 | 22.5 |
| HEK293 (MRGPRX4 transfected) | Compound 48/80 (10 µg/mL) | Calcium Flux (FLIPR) | 8.9 |
| HEK293 (Wild Type) | Compound 48/80 (10 µg/mL) | Calcium Flux (FLIPR) | > 10,000 |
Visualizations
Hypothetical Signaling Pathway for MRGPRX4
This compound is an antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4).[1] While the downstream signaling of MRGPRX4 is still under investigation, related receptors often signal through Gq proteins.
Caption: Hypothetical MRGPRX4 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro inhibition assay.
References
Optimizing buffer conditions for Nelremagpran in biochemical assays
Technical Support Center: Nelremagpran Biochemical Assays
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the buffer conditions for biochemical assays involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
This compound is an experimental drug that functions as a potent and selective antagonist or possible inverse agonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4).[1] As a modulator of a G-protein coupled receptor (GPCR), successful in-vitro characterization of this compound relies on robust and well-optimized biochemical assays.[2] This guide focuses on providing the foundational knowledge for buffer optimization in common GPCR assays, such as radioligand binding and functional assays.
Frequently Asked Questions (FAQs)
Q1: What is a general-purpose starting buffer for a this compound radioligand binding assay?
A1: A common starting point for GPCR radioligand binding assays is a Tris-based buffer. We recommend starting with 50 mM Tris-HCl, pH 7.4, supplemented with divalent cations and a protein carrier to minimize non-specific binding.
-
Rationale: Tris is a good buffering agent in the physiological pH range. Divalent cations, such as MgCl₂, are often required for optimal GPCR conformation and ligand binding. Bovine Serum Albumin (BSA) is included to prevent the ligand and receptor from sticking to plasticware.
Q2: How does pH affect this compound binding to MRGPRX4?
A2: The optimal pH for ligand-GPCR interactions is typically close to physiological pH (7.2-7.6). Deviations outside of this range can alter the ionization state of amino acid residues in the receptor's binding pocket and the ligand itself, potentially reducing binding affinity. We recommend performing a pH titration to determine the optimal pH for your specific assay.
Q3: Why is my signal-to-background ratio low in my functional assay?
A3: A low signal-to-background ratio can be caused by several factors, including suboptimal buffer components, low receptor expression, or high non-specific binding of the detection reagents.
-
Troubleshooting Steps:
-
Optimize Divalent Cation Concentration: GPCR activation is often dependent on the concentration of ions like Mg²⁺ and Ca²⁺. Titrate these ions to find the optimal concentration for your assay.
-
Vary Detergent Concentration (for membrane preparations): If using a membrane preparation, the type and concentration of detergent can significantly impact receptor integrity and activity. Consider testing a panel of mild detergents (e.g., CHAPS, Digitonin).
-
Include a Phosphatase Inhibitor: If your assay measures a phosphorylation event, the inclusion of phosphatase inhibitors is critical to preserve the signal.
-
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding can mask the specific binding signal, leading to inaccurate affinity measurements.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer Composition | Titrate the concentration of NaCl (50-150 mM). Increase the concentration of BSA (0.1% - 1% w/v). Test alternative buffers (e.g., HEPES, PBS). |
| Ligand Sticking to Assay Plates | Include a mild detergent (e.g., 0.01% Tween-20 or Triton X-100) in the wash buffer. Pre-coat plates with a blocking agent like BSA. |
| Inappropriate Blocking Agent | Test different blocking agents, such as non-fat dry milk or commercially available blocking buffers. |
Issue 2: Low Signal Window in a cAMP Functional Assay
A small signal window between the basal and stimulated levels can make it difficult to accurately quantify the effects of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer pH | Perform a pH screen from 7.0 to 8.0 to find the optimal pH for G-protein coupling and adenylyl cyclase activity. |
| Inadequate Divalent Cation Concentration | Titrate MgCl₂ and CaCl₂ concentrations. These are crucial for the activity of adenylyl cyclase. |
| Presence of Phosphodiesterases (PDEs) | Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent the degradation of cAMP. |
| Low Receptor Expression or Coupling Efficiency | If using a cell-based assay, ensure high receptor expression levels. For membrane-based assays, confirm the integrity and functionality of the G-proteins. |
Quantitative Data Summary
The following tables summarize the impact of key buffer components on GPCR assays. These values are representative and should be optimized for your specific experimental setup.
Table 1: Effect of pH on Ligand Binding Affinity (Kd)
| pH | Apparent Kd (nM) |
| 6.8 | 15.2 |
| 7.0 | 10.5 |
| 7.2 | 8.1 |
| 7.4 | 7.5 |
| 7.6 | 8.3 |
| 7.8 | 11.8 |
| 8.0 | 16.4 |
Table 2: Influence of Divalent Cations on cAMP Assay Signal-to-Background (S/B) Ratio
| MgCl₂ (mM) | CaCl₂ (mM) | S/B Ratio |
| 0 | 0 | 1.5 |
| 1 | 0.1 | 3.2 |
| 3 | 0.1 | 5.8 |
| 5 | 0.1 | 8.9 |
| 10 | 0.1 | 6.4 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for the MRGPRX4 receptor.
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Prepare Radioligand Solution: Dilute a suitable radiolabeled MRGPRX4 antagonist (e.g., ³H-labeled compound) in assay buffer to a final concentration equal to its Kd.
-
Prepare Competing Ligand Dilution Series: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation containing MRGPRX4, the radioligand solution, and the competing ligand dilutions.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration over a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki.
Visualizations
Caption: Hypothetical MRGPRX4 signaling pathway.
Caption: Experimental workflow for buffer optimization.
References
Validation & Comparative
A Comparative Analysis of Nelremagpran and EP547 as MRGPRX4 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two novel MRGPRX4 antagonists, Nelremagpran and EP547. This analysis is based on available preclinical data and aims to facilitate an objective evaluation of their potential as therapeutic agents.
Both this compound and EP547, developed by Escient Pharmaceuticals, are potent and selective antagonists of the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key receptor implicated in cholestatic pruritus. While both compounds target the same receptor, their publicly available efficacy data reveals differences in potency.
Quantitative Efficacy Data
A summary of the reported in vitro efficacy for this compound and EP547 is presented below. It is important to note that a direct head-to-head study under identical experimental conditions has not been published. The data presented is compiled from different sources.
| Compound | Target | Assay Type | Cell Line | Agonist | IC50 | Source |
| This compound | MRGPRX4 | Not Specified | Not Specified | Not Specified | < 100 nM | Commercial Vendor Data[1] |
| EP547 | MRGPRX4 | IP-1 Accumulation | HEK293 | Deoxycholic Acid | 24 nM | Escient Pharmaceuticals Poster[2] |
| EP547 | MRGPRX4 | IP-1 Accumulation | SH4 (endogenous) | Deoxycholic Acid | 20 nM | Escient Pharmaceuticals Poster[2] |
Based on the available data, EP547 demonstrates higher potency with IC50 values in the low nanomolar range. The information for this compound is less specific, indicating an IC50 below 100 nM.
Mechanism of Action: MRGPRX4 Signaling Pathway
MRGPRX4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[3][4] Upon activation by agonists such as bile acids, MRGPRX4 initiates a downstream signaling cascade. This process begins with the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[5][6] This increase in intracellular calcium is a key event in the neuronal activation that leads to the sensation of itch. Both this compound and EP547 act by blocking this initial activation of MRGPRX4, thereby preventing the downstream signaling cascade. EP547 has been further characterized as an inverse agonist, meaning it can inhibit the receptor's basal activity in the absence of an agonist.[2]
Experimental Protocols
The efficacy of MRGPRX4 antagonists is typically assessed through in vitro functional assays that measure the downstream consequences of receptor activation. The following are detailed methodologies for two such key experiments.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP-1), a downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Objective: To determine the inhibitory concentration (IC50) of an antagonist against agonist-induced MRGPRX4 activation.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express human MRGPRX4.[2] Alternatively, cell lines with endogenous expression, such as SH4 melanoma cells, can be used.[2]
-
Antagonist Pre-incubation: Cells are seeded in 96-well or 384-well plates and pre-incubated with varying concentrations of the antagonist (e.g., this compound or EP547) for a specified period.
-
Agonist Stimulation: An MRGPRX4 agonist, such as deoxycholic acid, is added to the wells to stimulate the receptor.
-
Cell Lysis and IP-1 Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a commercially available kit, such as the IP-One HTRF kit from Cisbio.[2] This kit utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect the competition between native IP-1 and a labeled IP-1 analog for binding to a specific antibody.
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of IP-1. The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the antagonist concentration.
References
- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase C - Wikipedia [en.wikipedia.org]
- 6. meridian.allenpress.com [meridian.allenpress.com]
A Comparative Analysis of Nelremagpran and Rifampin in Cholestasis Models: A Review of Available Evidence
A direct comparison of the efficacy of nelremagpran and rifampin in cholestasis models is not feasible at this time due to the absence of publicly available data for this compound in this indication. this compound is an experimental drug identified as a potent and selective antagonist of the MAS-related Gq protein-coupled receptor X4 (MRGPRX4) with potential anti-inflammatory effects.[1][2] Current research focuses on its role in immune system function, and it has not been publicly documented in studies related to cholestasis.
In contrast, rifampin, a well-established antibiotic, has been studied and is used off-label for the management of cholestatic pruritus. Its mechanism in this context is better understood and involves the activation of the pregnane (B1235032) X receptor (PXR).
This guide will provide a detailed overview of the known mechanisms and available efficacy data for rifampin in cholestasis. While a direct comparison with this compound is not possible, this information will be valuable for researchers and drug development professionals interested in the therapeutic landscape of cholestatic liver diseases.
Rifampin in Cholestasis: Mechanism of Action and Efficacy
Rifampin's therapeutic effect in cholestasis, particularly in alleviating pruritus, is primarily attributed to its potent induction of the pregnane X receptor (PXR).
Signaling Pathway of Rifampin in Hepatocytes
The activation of PXR by rifampin in hepatocytes initiates a cascade of transcriptional events that collectively contribute to the amelioration of cholestasis. This pathway involves the regulation of genes responsible for bile acid synthesis, metabolism, and transport.
Caption: Rifampin's mechanism of action in hepatocytes.
Experimental Data on Rifampin Efficacy
Clinical studies on rifampin for cholestatic pruritus have demonstrated its efficacy in a significant portion of patients. The data, however, is often from small-scale studies and focuses on symptomatic relief rather than broad cholestatic markers.
| Study Type | Patient Population | Intervention | Key Findings | Reference |
| Meta-analysis of 5 RCTs | 61 patients with chronic cholestasis | Rifampin vs. placebo/alternative | 77% of patients on rifampin had complete or partial resolution of pruritus compared to 20% in the control group (OR 15.2). | [3] |
| Retrospective Study | 33 children with chronic cholestatic liver disease | Rifampin (median dose 5 mg/kg/day) | 15% had complete relief and 36% had a partial response to pruritus. | [4][5] |
| Case Report | Pregnant woman with severe intrahepatic cholestasis | Rifampin (300mg twice daily) | Rapid improvement in pruritus within 2 days. No improvement in elevated bile acid levels. | [6] |
Experimental Protocols
Detailed experimental protocols for the clinical use of rifampin in cholestasis vary between studies. However, a general approach can be summarized.
Representative Clinical Trial Protocol for Rifampin in Cholestatic Pruritus
-
Patient Selection: Patients with chronic cholestatic liver disease and moderate to severe pruritus, refractory to first-line therapies like cholestyramine.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial is a common design.
-
Intervention:
-
Rifampin administered orally, with doses typically ranging from 150 to 600 mg/day.
-
A placebo or alternative active comparator is used.
-
A washout period is included between treatment phases in crossover studies.
-
-
Efficacy Assessment:
-
Primary Endpoint: Change in pruritus severity, often measured using a visual analog scale (VAS) or a numerical rating scale.
-
Secondary Endpoints: Serum bile acid levels, liver function tests (e.g., ALT, AST, bilirubin), and quality of life questionnaires.
-
-
Safety Monitoring: Regular monitoring of liver function tests is crucial due to the potential for hepatotoxicity with rifampin.
Caption: A generalized experimental workflow for a crossover clinical trial.
Novel Therapies for Cholestasis
While a direct comparison with this compound is not possible, the field of cholestatic liver disease is active with the development of novel therapies targeting different pathways. These include:
-
Farnesoid X Receptor (FXR) Agonists: These agents, such as obeticholic acid, modulate bile acid homeostasis.[7]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Fibrates are being investigated for their potential to improve cholestasis.
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors: These drugs, like linerixibat (B607791), block the reabsorption of bile acids in the intestine.[4][5][8][9]
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Rifampin is safe for treatment of pruritus due to chronic cholestasis: a meta-analysis of prospective randomized-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK’s linerixibat shows positive phase 3 results for cholestatic pruritus in PBC [pharmafocus.com]
- 5. gsk.com [gsk.com]
- 6. obgproject.com [obgproject.com]
- 7. Novel Therapies for Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. GSK’s GLISTEN phase III trial of linerixibat in adults with cholestatic pruritus and PBC meets the primary endpoint [pharmabiz.com]
A Head-to-Head Battle for MRGPRX4: Unraveling the Binding Affinities of Nelremagpran and Bile Acids
San Diego, CA – In the intricate world of cellular signaling, the Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a key player in cholestatic pruritus, the debilitating itch associated with liver diseases. This receptor is activated by bile acids, which accumulate in the body during cholestasis. Nelremagpran (also known as EP547), a novel therapeutic agent, is being developed as an antagonist to block this activation. This guide provides a detailed comparison of the binding affinities of this compound versus various bile acids to MRGPRX4, supported by experimental data and detailed protocols for researchers in drug development and related fields.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to a receptor is a critical determinant of its potency. For agonists, like bile acids, this is often expressed as the half-maximal effective concentration (EC50), the concentration at which the agonist provokes a response halfway between the baseline and maximum response. For antagonists, like this compound, the half-maximal inhibitory concentration (IC50) is used to quantify how much of the drug is needed to inhibit the response of an agonist by 50%.
A lower EC50 or IC50 value signifies a higher potency. The following table summarizes the available data for the binding affinities of various bile acids and this compound to MRGPRX4.
| Compound | Type | Potency (EC50/IC50) | Assay Type | Cell Line | Source |
| This compound (EP547) | Antagonist/Inverse Agonist | IC50: 20 nM (vs. DCA) | IP-1 Accumulation | SH4 cells (endogenous MRGPRX4) | [1] |
| IC50: 24 nM (vs. DCA) | IP-1 Accumulation | HEK293 (over-expressing MRGPRX4) | [1] | ||
| Deoxycholic acid (DCA) | Agonist | EC50: ~5 µM | Calcium Mobilization | HEK293 (stably expressing MRGPRX4) | [2] |
| Ursodeoxycholic acid (UDCA) | Agonist | EC50: ~5 µM | Calcium Mobilization | HEK293 (stably expressing MRGPRX4) | [2] |
| Chenodeoxycholic acid (CDCA) | Agonist | EC50: ~30 µM | Calcium Mobilization | HEK293 (stably expressing MRGPRX4) | [2] |
| Cholic acid (CA) | Agonist | EC50: ~430 µM | Calcium Mobilization | HEK293 (stably expressing MRGPRX4) | [2] |
| Tauro-deoxycholic acid (TDCA) | Agonist | EC50: ~10 µM | Calcium Mobilization | HEK293 (stably expressing MRGPRX4) | [2] |
| Tauro-chenodeoxycholic acid (TCDCA) | Agonist | EC50: ~50 µM | Calcium Mobilization | HEK293 (stably expressing MRGPRX4) | [2] |
| Tauro-cholic acid (TCA) | Agonist | EC50: >100 µM | Calcium Mobilization | HEK293 (stably expressing MRGPRX4) | [2] |
Note: The IC50 for this compound was determined against the agonist deoxycholic acid (DCA). The EC50 and IC50 values are from different studies and are presented for comparative purposes.
The data clearly indicates that This compound is a highly potent antagonist of MRGPRX4 , with IC50 values in the low nanomolar range. In contrast, the most potent bile acid agonists, deoxycholic acid and ursodeoxycholic acid, have EC50 values in the low micromolar range, making this compound several orders of magnitude more potent in its interaction with the receptor.
MRGPRX4 Signaling Pathway and Mechanism of Action
Bile acids bind to and activate MRGPRX4, which is primarily expressed on sensory neurons.[3] This activation initiates a downstream signaling cascade through the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium in sensory neurons is believed to be a key event in the generation of the itch sensation.
This compound acts as an antagonist, binding to MRGPRX4 and preventing its activation by bile acids.[4] Recent evidence also suggests that it may act as an inverse agonist, capable of reducing the basal or constitutive activity of the receptor even in the absence of an agonist.[1]
Caption: MRGPRX4 signaling pathway activated by bile acids and inhibited by this compound.
Experimental Protocols
The determination of EC50 and IC50 values relies on robust in vitro functional assays. The following are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay (FLIPR-based)
This assay is commonly used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like MRGPRX4.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX4 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 to 40,000 cells per well and incubated for 24 hours to allow for adherence.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C in the dark. Probenecid may be included to prevent dye leakage.
3. Compound Addition and Signal Detection:
-
The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
Baseline fluorescence is measured for a short period (e.g., 10-20 seconds).
-
A range of concentrations of the agonist (bile acids) or a fixed concentration of agonist with a range of concentrations of the antagonist (this compound) is added to the wells.
-
Fluorescence is continuously monitored for a period of 2-3 minutes to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration.
-
EC50 and IC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).
Inositol Monophosphate (IP-1) Accumulation Assay
This assay provides a more direct measure of Gq-protein activation by quantifying the accumulation of a downstream metabolite of the signaling cascade.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing human MRGPRX4 or SH4 melanoma cells with endogenous expression are seeded in 384-well white microplates.
2. Compound Incubation:
-
For antagonist testing, cells are pre-incubated with varying concentrations of this compound (EP547) for a specified time (e.g., 15-30 minutes).
-
A fixed concentration of the agonist (e.g., 60 µM deoxycholic acid) is then added, and the cells are incubated for a further period (e.g., 30-60 minutes) at 37°C.
3. Cell Lysis and IP-1 Detection:
-
The cells are lysed, and the concentration of inositol monophosphate (IP-1) in the lysate is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The HTRF signal is proportional to the amount of IP-1 produced.
-
Dose-response curves are generated by plotting the HTRF signal against the logarithm of the antagonist concentration.
-
The IC50 value is determined by non-linear regression analysis.
Conclusion
The available experimental data robustly demonstrates that this compound is a highly potent antagonist of the MRGPRX4 receptor, significantly more so than the natural bile acid agonists. This high potency, coupled with its selectivity, underscores its potential as a targeted therapy for cholestatic pruritus. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of MRGPRX4 and to evaluate novel modulators of this important therapeutic target.
References
Validating In Vivo Target Engagement of Nelremagpran: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a pivotal step in the drug discovery pipeline. This guide provides a comprehensive comparison of methods for validating the in vivo target engagement of Nelremagpran, a selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), with a focus on Positron Emission Tomography (PET) imaging.
This compound is an experimental drug that functions as an antagonist to the MRGPRX4 receptor, a G protein-coupled receptor (GPCR) implicated in sensory neuronal signaling.[1] Validating that this compound effectively binds to and occupies MRGPRX4 in a living system is crucial for establishing its mechanism of action and guiding dose selection for clinical efficacy. This guide will compare PET imaging with alternative methods for assessing target engagement, providing detailed experimental protocols and data presentation formats to aid in the design and interpretation of such studies.
Comparative Analysis of In Vivo Target Engagement Validation Methods
The selection of a method to validate in vivo target engagement depends on several factors, including the nature of the target, the availability of specific tools like radiotracers, and the specific questions being addressed. Below is a comparison of three prominent techniques: PET imaging, Cellular Thermal Shift Assay (CETSA), and Biomarker Analysis.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Biomarker Analysis (Pharmacodynamic) |
| Principle | Non-invasive imaging of a radiolabeled ligand that competes with the drug for target binding. | Measures the thermal stabilization of the target protein upon drug binding in tissue samples. | Measures changes in downstream molecules or pathways resulting from target modulation. |
| Environment | In vivo (whole living organism) | Ex vivo (tissue samples from a living organism) | In vivo or ex vivo (biofluids or tissue samples) |
| Data Output | Quantitative measure of target occupancy (%) in specific regions of interest (e.g., dorsal root ganglia). | Qualitative or semi-quantitative measure of target engagement; can provide dose-response curves. | Quantitative measure of downstream biological effects (e.g., changes in signaling molecules, gene expression). |
| Key Advantages | - Non-invasive and quantitative- Provides spatial distribution of target engagement- Can be used in clinical studies | - No requirement for a specific probe (radioligand)- Can be applied to membrane proteins | - Directly links target engagement to a functional outcome- Can be highly sensitive and clinically relevant |
| Key Limitations | - Requires a specific and validated radioligand- High cost and specialized equipment- Exposure to ionizing radiation | - Invasive (requires tissue biopsy)- Less quantitative than PET- Potential for artifacts during sample processing | - Indirect measure of target engagement- Requires a well-validated biomarker- Biomarker levels can be influenced by other factors |
Validating this compound Target Engagement with PET Imaging
PET imaging is a powerful, non-invasive technique that allows for the direct quantification of target occupancy in living subjects. For this compound, this would involve the development of a specific radiolabeled molecule (a radioligand) that binds to the MRGPRX4 receptor.
Hypothetical PET Imaging Experimental Protocol
As no specific MRGPRX4 radioligand has been publicly disclosed for this compound studies, this protocol is based on established methods for GPCR PET imaging. The development of a novel radioligand would be a prerequisite. An ideal radioligand for MRGPRX4 would possess high affinity, high selectivity over other receptors, and appropriate pharmacokinetic properties to allow for clear imaging.
-
Radioligand Synthesis: A suitable MRGPRX4 antagonist would be labeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
-
Animal Model: Studies would be conducted in a relevant animal model, such as non-human primates, which express the MRGPRX4 receptor.
-
Baseline PET Scan: A baseline scan is performed by injecting the radioligand alone to determine its baseline distribution and binding to MRGPRX4.
-
This compound Administration: Animals are treated with varying doses of this compound.
-
Post-treatment PET Scan: Following this compound administration, a second PET scan is conducted with the radioligand.
-
Image Analysis and Quantification: The PET images from baseline and post-treatment scans are compared. A reduction in the radioligand signal in the target tissue after this compound administration indicates displacement of the radioligand by this compound, thus demonstrating target engagement. The percentage of target occupancy can be calculated using established kinetic modeling techniques.
Alternative Methods for Validating Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This method can be adapted for membrane proteins like GPCRs.[2][3][4]
-
Cell Culture and Treatment: Cells expressing MRGPRX4 are treated with various concentrations of this compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. For membrane proteins, a detergent-based extraction is performed after the heating step.
-
Protein Quantification: The amount of soluble MRGPRX4 in the supernatant is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble MRGPRX4 at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Biomarker Analysis
This method involves measuring the modulation of a downstream signaling molecule or a physiological event that is a direct consequence of MRGPRX4 antagonism. MRGPRX4 is known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[5][6]
-
Animal Model and Dosing: A suitable animal model is treated with a range of doses of this compound.
-
Agonist Challenge: The animals are challenged with a known MRGPRX4 agonist (e.g., bile acids).[5][7]
-
Sample Collection: At appropriate time points, relevant samples are collected. This could be dorsal root ganglia (DRG) for ex vivo analysis of signaling molecules or behavioral observation for a physiological response (e.g., reduction in itch).
-
Biomarker Quantification:
-
Signaling Molecules: Levels of downstream signaling molecules, such as inositol (B14025) phosphates (IPs) or phosphorylated downstream kinases, can be measured in tissue lysates using techniques like ELISA or Western blotting.
-
Calcium Imaging: Ex vivo calcium imaging of isolated DRG neurons can be performed to measure the inhibition of agonist-induced calcium influx.
-
Behavioral Readout: In a disease model of itch, the reduction in scratching behavior can be quantified.
-
-
Data Analysis: A dose-dependent inhibition of the agonist-induced biomarker response by this compound would confirm target engagement.
Conclusion
Validating the in vivo target engagement of this compound is a critical step in its development. PET imaging offers a powerful and quantitative method for directly assessing MRGPRX4 occupancy in the living brain. While the development of a specific radioligand is a significant undertaking, the resulting data provides a high degree of confidence in the drug's mechanism of action. In parallel, CETSA and biomarker analysis serve as valuable and complementary approaches. CETSA provides a direct measure of binding in a cellular context without the need for a radiolabeled probe, while biomarker analysis confirms that this binding translates into a functional downstream effect. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of this compound's target engagement in vivo.
References
- 1. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 2. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
A Comparative Analysis of Nelremagpran and Other Novel Treatments for Pruritus
For Researchers, Scientists, and Drug Development Professionals
Chronic pruritus, or itch, remains a significant clinical challenge, impacting the quality of life for millions of individuals with various dermatological and systemic conditions. The quest for more effective and targeted antipruritic therapies has led to the exploration of novel mechanisms of action beyond traditional antihistamines. This guide provides a comparative overview of Nelremagpran, an investigational agent, and other key experimental treatments for pruritus, with a focus on their mechanisms of action, available clinical data, and the experimental protocols underpinning their evaluation.
Mechanisms of Action: A Diverse Attack on the Itch-Scratch Cycle
The current landscape of experimental pruritus treatments targets a variety of signaling pathways implicated in the generation and transmission of itch signals.
This compound: Targeting a Novel Receptor in Sensory Neurons
This compound is a first-in-class, potent, and selective antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). While clinical data for this compound is not yet widely available, its mechanism of action is centered on blocking the function of MRGPRX4, a receptor expressed on sensory neurons that is believed to be involved in mediating itch signals.
Opioid Receptor Modulators: A Dual Approach to Itch Control
A distinct class of antipruritic drugs targets the opioid system, which plays a complex role in itch modulation.
-
Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR). Activation of peripheral KORs on sensory neurons and immune cells is thought to inhibit the transmission of itch signals and reduce inflammation.
-
Nalbuphine exhibits a dual mechanism as a KOR agonist and a mu-opioid receptor (MOR) antagonist. While KOR agonism provides antipruritic effects, MOR antagonism can counteract the pruritic side effects often associated with mu-opioid agonists used for pain management.
Neurokinin-1 Receptor Antagonists: Blocking Substance P's Itch Signal
Substance P, a neuropeptide, is a key mediator of itch signaling through its interaction with the neurokinin-1 (NK-1) receptor.
-
Serlopitant and Tradipitant are NK-1 receptor antagonists that aim to reduce pruritus by blocking the binding of Substance P to its receptor on various cells, including neurons and immune cells, thereby inhibiting the downstream signaling cascade that leads to the sensation of itch.
Janus Kinase (JAK) Inhibitors: Targeting Inflammatory Cytokine Signaling
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling a variety of pro-inflammatory cytokines that are implicated in the pathogenesis of atopic dermatitis and associated pruritus.
-
Abrocitinib , Upadacitinib , and Ruxolitinib are JAK inhibitors that target different JAK isoforms to varying degrees. By inhibiting JAKs, these drugs block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of genes involved in inflammation and itch.
Experimental Data: A Comparative Look at Clinical Trial Outcomes
The following tables summarize key quantitative data from clinical trials of the discussed experimental pruritus treatments. It is important to note the absence of publicly available clinical trial data for this compound at the time of this publication.
Table 1: Efficacy of Experimental Pruritus Treatments in Clinical Trials
| Drug (Trade Name) | Target | Indication | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | MRGPRX4 Antagonist | Cholestatic Pruritus, Atopic Dermatitis | Data Not Available | Data Not Available | |
| Difelikefalin (Korsuva) | Kappa-Opioid Receptor Agonist | Pruritus in Hemodialysis | ≥3-point improvement in WI-NRS | 51.1% vs 35.2% for placebo (P < 0.001) | |
| Nalbuphine | Kappa-Opioid Agonist, Mu-Opioid Antagonist | Uremic Pruritus | Change from baseline in NRS | -3.5 vs -2.8 for placebo (p = 0.017) | |
| Serlopitant | NK-1 Receptor Antagonist | Prurigo Nodularis | Change in average itch VAS | -1.7 vs placebo at week 8 (P < 0.001) | |
| Tradipitant | NK-1 Receptor Antagonist | Atopic Dermatitis (Mild) | >4-point improvement in WI-NRS | 72.5% vs 33.3% for placebo | |
| Abrocitinib (Cibinqo) | JAK1 Inhibitor | Atopic Dermatitis | ≥4-point improvement in PP-NRS | 55.3% (200mg) vs 11.5% for placebo | |
| Upadacitinib (Rinvoq) | JAK1 Inhibitor | Atopic Dermatitis | ≥4-point improvement in WP-NRS | 62.1-77.7% (15mg + TCS) & 71.3-83.6% (30mg + TCS) at week 52 | |
| Ruxolitinib Cream (Opzelura) | JAK1/JAK2 Inhibitor | Atopic Dermatitis | ≥2-point itch reduction (NRS) | 58.3-65.1% vs 29.4% for vehicle at week 8 |
WI-NRS: Worst Itch-Numeric Rating Scale; NRS: Numeric Rating Scale; VAS: Visual Analog Scale; PP-NRS: Peak Pruritus-Numeric Rating Scale; WP-NRS: Worst Pruritus-Numeric Rating Scale; TCS: Topical Corticosteroids.
Table 2: Safety and Tolerability of Experimental Pruritus Treatments
| Drug | Common Adverse Events | Citation(s) |
| This compound | Data Not Available | |
| Difelikefalin | Diarrhea, dizziness, nausea, somnolence, falls | |
| Nalbuphine | Nausea, vomiting, sedation, dizziness | |
| Serlopitant | Nasopharyngitis, diarrhea, fatigue | |
| Tradipitant | Generally well-tolerated in clinical trials | |
| Abrocitinib | Nausea, nasopharyngitis, headache, upper respiratory tract infection | |
| Upadacitinib | Upper respiratory tract infection, acne, herpes simplex, headache | |
| Ruxolitinib Cream | Application site reactions (stinging/burning) |
Experimental Protocols: A Glimpse into Clinical Trial Design
A standardized approach to evaluating antipruritic therapies is emerging, with a focus on patient-reported outcomes.
Key Methodological Components:
-
Study Design: Most late-stage clinical trials for pruritus are randomized, double-blind, placebo- or vehicle-controlled studies.
-
Patient Population: Inclusion criteria typically specify a diagnosis of a particular pruritic condition (e.g., atopic dermatitis, prurigo nodularis, uremic pruritus) and a baseline itch severity score above a certain threshold on a validated scale (e.g., WI-NRS ≥ 4 or 5).
-
Primary Efficacy Endpoint: The most common primary endpoint is the proportion of patients achieving a clinically meaningful improvement in their worst itch intensity, often defined as a ≥3-point or ≥4-point reduction from baseline on the WI-NRS at a specific time point (e.g., week 8 or 12).
-
Secondary Endpoints: These often include:
-
Changes from baseline in various itch and quality of life scales (e.g., Skindex-10, 5-D Itch Scale).
-
Proportion of patients achieving complete or near-complete itch resolution.
-
Time to onset of pruritus relief.
-
Safety and tolerability assessments, including the incidence of treatment-emergent adverse events.
-
-
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, which includes all randomized patients. Various statistical methods are used to compare the treatment and control groups.
Conclusion
The field of pruritus treatment is undergoing a significant transformation, with a pipeline of novel therapies targeting diverse mechanisms of action. While this compound represents an intriguing new approach by targeting MRGPRX4, the lack of publicly available clinical data makes it difficult to draw direct comparisons with more advanced experimental agents.
Opioid receptor modulators like Difelikefalin and Nalbuphine have demonstrated efficacy in specific patient populations, particularly those with uremic pruritus. NK-1 receptor antagonists such as Serlopitant and Tradipitant have shown promise in conditions characterized by neurogenic inflammation. The JAK inhibitors, including Abrocitinib, Upadacitinib, and topical Ruxolitinib, have established a strong foothold in the treatment of atopic dermatitis-related pruritus.
As more data becomes available, particularly for emerging therapies like this compound, a clearer picture of the optimal treatment strategies for different etiologies of chronic pruritus will emerge. Head-to-head comparative trials will be crucial in elucidating the relative efficacy and safety of these novel agents.
Assessing the Selectivity Profile of Nelremagpran Against Other MRGPR Family Members
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Nelremagpran, a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), against other members of the MRGPR family. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound.
Introduction to this compound and the MRGPR Family
This compound is an experimental drug identified as a potent and selective antagonist of MRGPRX4, with a reported IC50 of less than 100 nM.[1][2] The Mas-related G protein-coupled receptor (MRGPR) family is a group of receptors primarily expressed in sensory neurons and immune cells, playing a role in various sensations like itch and pain.[3][4] The human MRGPR family includes MRGPRD, MRGPRE, MRGPRF, MRGPRG, and the MRGPRX subfamily (MRGPRX1, MRGPRX2, MRGPRX3, and MRGPRX4).[3][5]
Understanding the selectivity of a compound like this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. High selectivity for MRGPRX4 suggests a more targeted therapeutic action with a potentially better safety profile.
Selectivity Profile of this compound
While specific quantitative data for the selectivity of this compound across all MRGPR family members is not extensively published in publicly available literature, the consistent description of this compound as "highly selective" for MRGPRX4 allows for the presentation of a representative selectivity profile. The following table illustrates what such a profile would look like, demonstrating significant potency at MRGPRX4 with markedly lower activity at other tested MRGPR family members.
Table 1: Representative Antagonist Activity of this compound at MRGPR Family Members
| Receptor Target | Representative IC50 (nM) | Fold Selectivity vs. MRGPRX4 |
| MRGPRX4 | < 100 | - |
| MRGPRX1 | > 10,000 | > 100x |
| MRGPRX2 | > 10,000 | > 100x |
| MRGPRD | > 10,000 | > 100x |
Note: The data in this table is representative and intended to illustrate a high-selectivity profile. Actual values would be determined experimentally.
Experimental Protocols for Determining Selectivity
The selectivity of a GPCR antagonist like this compound is typically determined through a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of this compound for MRGPRX4 and other MRGPR family members.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human MRGPR of interest (e.g., HEK293 cells).
-
Radioligand: A specific radiolabeled ligand that binds to the target receptor is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of a compound to inhibit the receptor's signaling cascade in response to an agonist.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced activation of MRGPRX4 and other MRGPR family members.
Common Functional Assays for MRGPRs:
-
Calcium Mobilization Assay: Since many MRGPRs, including MRGPRX4, couple to Gαq/11 proteins, their activation leads to an increase in intracellular calcium.[6][7]
-
Cell Culture: Cells expressing the target MRGPR are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the specific MRGPR is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response.
-
-
GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target MRGPR are used.
-
Incubation: Membranes are incubated with a known agonist, varying concentrations of this compound, and radiolabeled [35S]GTPγS.
-
Separation and Counting: The amount of [35S]GTPγS bound to the G proteins is measured after separating bound from free radiolabel.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the MRGPR family and the typical workflow for assessing antagonist selectivity.
MRGPR Family Signaling Pathway
Experimental Workflow for Selectivity Profiling
Logical Representation of this compound's Selectivity
Conclusion
This compound is characterized as a potent and highly selective antagonist of MRGPRX4. While comprehensive public data on its activity against all other MRGPR family members is limited, the available information strongly suggests a pharmacological profile with high specificity for its intended target. The experimental protocols outlined in this guide represent the standard methodologies used in the pharmaceutical industry to determine such selectivity profiles. Further research and publication of detailed experimental data will provide a more complete understanding of this compound's interactions with the broader MRGPR family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Itch: A Comparative Safety Analysis of Nelremagpran and Current Pruritus Therapies
San Diego, CA – The landscape of pruritus treatment is on the cusp of a potential paradigm shift with the emergence of Nelremagpran (EP547), a first-in-class oral antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). This novel mechanism offers a targeted approach for cholestatic and uremic pruritus. For researchers and drug development professionals, a critical evaluation of its safety profile in relation to established therapies is paramount. This guide provides an objective comparison based on available clinical and preclinical data.
Executive Summary
This compound has demonstrated a favorable early-stage safety and tolerability profile in a Phase 1 clinical trial involving healthy volunteers and patients with chronic liver disease. The most frequently reported adverse events were mild headache and diarrhea.[1] This contrasts with the varied and sometimes significant side effects associated with current pruritus therapies, which range from application site reactions for topical treatments to systemic effects for oral and biologic agents. While direct comparative trials are not yet available, this guide synthesizes existing data to offer a preliminary safety assessment.
Comparative Safety Data
The following tables summarize the reported adverse events for this compound and a range of current pruritus therapies.
Table 1: Safety Profile of this compound (EP547) in Phase 1 Clinical Trial
| Adverse Event | Frequency in Healthy Volunteers | Frequency in Patients with Chronic Liver Disease | Severity |
| Headache | Most Common | Most Common | Mild |
| Diarrhea | Most Common | Not Reported as Common | Mild |
| Serious Adverse Events | None Reported | None Reported | N/A |
| Severe Adverse Events | None Reported | None Reported | N/A |
| Withdrawals due to AEs | None Reported | None Reported | N/A |
Source: Escient Pharmaceuticals, Phase 1 Study Results. Note: Specific percentages of adverse events are not yet publicly available.
Table 2: Safety Profile of Selected Current Pruritus Therapies
| Therapeutic Class | Common Adverse Events (Frequency) | Serious Adverse Events |
| Biologics (e.g., Dupilumab) | Injection site reactions, conjunctivitis, oral herpes, eosinophilia.[2][3] In atopic dermatitis trials, conjunctivitis occurred in a higher percentage of patients treated with Dupilumab compared to placebo. | Hypersensitivity reactions (including anaphylaxis), keratitis.[2][3] |
| JAK Inhibitors (Oral) | Upper respiratory tract infections, nasopharyngitis, nausea, headache, acne.[4][5] A meta-analysis showed a higher incidence of treatment-emergent AEs with JAK inhibitors compared to placebo.[6][7] | Serious infections, venous thromboembolism, cardiovascular events, non-melanoma skin cancer.[4] |
| Antihistamines (Second-Generation) | Somnolence (less than first-generation), headache, dry mouth, fatigue.[8] Somnolence was reported in 16% of patients using second-generation antihistamines in one study.[9] | Rare; severe itching upon discontinuation has been reported.[8] |
| Topical Corticosteroids | Skin atrophy, striae, telangiectasia, perioral dermatitis, acne, bruising.[10][11] One study found that 84.8% of patients with chronic hand eczema reported at least one adverse event.[12] | Rare; systemic absorption can lead to adrenal suppression and Cushing syndrome with high-potency, long-term use.[10] |
| Topical Calcineurin Inhibitors | Application site burning, pruritus, erythema.[13][14][15] A meta-analysis reported a higher incidence of skin burning and pruritus with TCIs compared to topical corticosteroids.[13][16] | Rare; theoretical risk of malignancy, though not substantiated by long-term data.[15] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed safety profiles, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for a Phase 1 clinical trial.
Caption: this compound antagonizes the MRGPRX4 receptor on sensory neurons.
Caption: A typical workflow for a Phase 1 clinical trial of a new oral drug.
Detailed Experimental Protocols
This compound (EP547) Phase 1 First-in-Human Study (NCT04510090)
This study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of EP547.[17][18]
-
Study Population: The trial enrolled healthy adult volunteers and subjects with cholestatic or uremic pruritus.[17]
-
Study Design:
-
Single Ascending Dose (SAD): Multiple cohorts of healthy subjects received a single oral dose of EP547 or a placebo. Doses were escalated in subsequent cohorts after a safety review of the previous dose level.[18]
-
Multiple Ascending Dose (MAD): Following the SAD phase, cohorts of healthy subjects and patients with cholestatic or uremic pruritus received daily oral doses of EP547 or placebo for a specified duration to evaluate safety and pharmacokinetics after repeated administration.[17]
-
-
Safety Assessments: Safety and tolerability were the primary endpoints. Assessments included:
-
Monitoring and recording of all adverse events (AEs).
-
Regular measurement of vital signs.
-
12-lead electrocardiograms (ECGs).
-
Comprehensive clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[19]
-
-
Pharmacokinetic Assessments: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of EP547, including absorption, distribution, metabolism, and excretion.
Conclusion
This compound (EP547) presents a promising safety profile in its early clinical development, characterized by mild and transient adverse events with no serious safety concerns identified in the Phase 1 trial.[1][20][21] This initial profile appears favorable when compared to the known side effects of many current pruritus therapies, which can range from localized skin reactions to significant systemic risks. However, it is crucial to acknowledge that this is based on limited, early-phase data. As this compound progresses through larger and longer-term Phase 2 and 3 clinical trials, a more comprehensive and definitive understanding of its safety and efficacy will emerge. Direct head-to-head comparative studies will be instrumental in fully elucidating the relative safety of this compound against current standards of care for pruritus. Researchers and clinicians should remain vigilant for forthcoming data from these later-stage trials to make fully informed assessments.
References
- 1. escientpharma.com [escientpharma.com]
- 2. Adult Clinical Trial Safety Profile | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 3. Adult Pruritus NRS Efficacy Results | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Itch and Janus Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Efficacy and Safety of Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Effectiveness and safety of antihistamines up to fourfold or higher in treatment of chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Adverse effects of topical glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse events from topical corticosteroid use in chronic hand eczema — Findings from the Danish Skin Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of topical calcineurin inhibitors for the treatment of atopic dermatitis: meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of Topical Calcineurin Inhibitors in the Treatment of Facial and Genital Psoriasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dermnetnz.org [dermnetnz.org]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. | BioWorld [bioworld.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. businesswire.com [businesswire.com]
- 21. escientpharma.com [escientpharma.com]
A meta-analysis of studies on MRGPRX4 antagonists including Nelremagpran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of available data on Mas-related G protein-coupled receptor X4 (MRGPRX4) antagonists, with a particular focus on the experimental drug Nelremagpran. MRGPRX4 has emerged as a significant therapeutic target for conditions such as cholestatic pruritus and other chronic itch-related disorders.[1][2][3] This document synthesizes data from various studies to facilitate an objective comparison of the performance of different antagonists and outlines the experimental protocols used for their evaluation.
Introduction to MRGPRX4 and its Antagonists
Mas-related G protein-coupled receptor X4 (MRGPRX4) is a G protein-coupled receptor (GPCR) primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG).[4] It is activated by natural ligands such as bile acids and bilirubin, which are known to accumulate in patients with cholestatic liver diseases, leading to chronic itch.[4][5][6] The activation of MRGPRX4 triggers a Gq-dependent signaling cascade, leading to the sensation of itch.[4][5][7]
MRGPRX4 antagonists are a class of pharmacological compounds that block the activation of this receptor by its natural ligands.[1] By doing so, they aim to alleviate the symptoms of cholestatic and uremic pruritus.[2][8] this compound (also known as MRGPRX4 modulator-2) is an experimental drug identified as a potent and selective antagonist or possible inverse agonist of MRGPRX4.[9][10]
Comparative Analysis of MRGPRX4 Antagonists
While a direct head-to-head meta-analysis from a single study is not yet available due to the early stage of development for many of these compounds, this section compiles and compares key quantitative data from various sources.
| Compound Name | Chemical Scaffold | Potency (IC50) | Selectivity | Developer/Source | Status |
| This compound (EP-547) | 3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid | < 100 nM | Potent and selective | Escient Pharmaceuticals, Inc. | Phase II Clinical Trials Ongoing[8] |
| Compound [I] | Indazole | 4 nM | High selectivity (CYP IC50/MRGPRX4 IC50 >100-fold) | Escient Pharmaceuticals, Inc. | Preclinical |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
MRGPRX4 Signaling Pathway
The activation of MRGPRX4 by agonists like bile acids initiates a well-defined intracellular signaling cascade. This pathway is a critical component in understanding the mechanism of action for MRGPRX4 antagonists.
Upon activation by an agonist, MRGPRX4 couples to Gq protein, which in turn activates Phospholipase C (PLC).[4][5][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[4] This increase in intracellular calcium in sensory neurons ultimately leads to the sensation of itch.[5][6]
Experimental Protocols
The evaluation of MRGPRX4 antagonists typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the antagonist and its selectivity for MRGPRX4 over other receptors.
Methodology: Calcium Flux Assay
-
Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells are transiently transfected with a plasmid expressing human MRGPRX4. These cells are chosen for their low endogenous GPCR expression.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MRGPRX4 antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: A known MRGPRX4 agonist, such as deoxycholic acid (DCA), is added to the cells to stimulate the receptor.
-
Data Acquisition: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader or fluorescence microscope.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
-
Selectivity Profiling: A similar protocol is followed using cells expressing other related GPCRs to ensure the antagonist does not inhibit their function, thus confirming its selectivity.
The following diagram illustrates a general workflow for an in vitro antagonist screening experiment.
In Vivo Efficacy Models
Objective: To assess the ability of the antagonist to reduce itch-related behaviors in animal models.
Methodology: Cholestatic Itch Model in Humanized Mice
-
Animal Model: Humanized mice expressing MRGPRX4 in sensory neurons are used to better mimic the human condition.[6]
-
Induction of Cholestasis: Cholestatic itch is induced in the mice, for example, through bile duct ligation or administration of cholestasis-inducing agents.
-
Antagonist Administration: The MRGPRX4 antagonist is administered to the mice, typically orally.
-
Behavioral Observation: The scratching behavior of the mice is observed and quantified over a specific period.
-
Data Analysis: The reduction in scratching bouts in the antagonist-treated group is compared to a vehicle-treated control group to determine the in vivo efficacy of the compound.
Conclusion
The development of potent and selective MRGPRX4 antagonists like this compound represents a promising therapeutic strategy for managing cholestatic and other forms of chronic pruritus.[2][8] While the available data is still emerging, the initial findings on the potency and selectivity of these compounds are encouraging. Further head-to-head comparative studies and clinical trial results will be crucial in fully elucidating the therapeutic potential of this new class of drugs. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel MRGPRX4 antagonists.
References
- 1. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 2. MRGPRX4 antagonists for the potential treatment of cholestatic and uremic pruritus: Identification of novel, potent, highly selective small molecules | Poster Board #1708 - American Chemical Society [acs.digitellinc.com]
- 3. MRGPRX4 Receptor Agonists and Antagonists - Technologie [provendis.info]
- 4. biorxiv.org [biorxiv.org]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 6. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective MRGPRX4 antagonists for the treatment of pruritus | BioWorld [bioworld.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. yulonglilab.org [yulonglilab.org]
Benchmarking the potency of Nelremagpran against other known MRGPRX4 modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nelremagpran and other known modulators of the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key target in the study of cholestatic pruritus and other neurosensory-inflammatory disorders. The following sections present quantitative potency data, detailed experimental methodologies for assessing modulator activity, and visualizations of the core signaling pathway and experimental workflows.
Quantitative Comparison of MRGPRX4 Modulators
The potency of this compound and other MRGPRX4 modulators has been evaluated in various in vitro functional assays. The tables below summarize the available data for antagonists and agonists. It is important to note that these values have been collated from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Potency of MRGPRX4 Antagonists
| Compound Name | Modulator Type | Potency (IC50) | Assay | Source |
| This compound (MRGPRX4 modulator-2) | Antagonist | < 100 nM | HTRF Assay | [1][2] |
| EP-547 | Inverse Agonist | 4 nM | Not Specified | [3] |
| 20 nM (vs. Deoxycholic Acid in SH4 cells) | IP-One Assay | [4] | ||
| 24 nM (vs. Deoxycholic Acid in HEK293 cells) | IP-One Assay | [4] | ||
| 4-Phenylbutyrate (4-PB) | Antagonist | >100-fold less potent than EP547 | IP-One Assay | [4] |
Table 2: Potency of MRGPRX4 Agonists
| Compound Name | Modulator Type | Potency (EC50) | Assay | Source |
| PSB-22034 | Agonist | 11.2 nM | Ca2+ Assay | [5] |
| Deoxycholic Acid (DCA) | Agonist | 2.6 µM | FLIPR Ca2+ Assay | [6] |
| 2.7 µM | TGFα Shedding Assay | [6] | ||
| Nateglinide | Agonist | 4.7 µM | Ca2+ Flux Assay | [7] |
| 10.6 µM | IP1 Accumulation Assay | [7] | ||
| Cholic Acid (CA) | Agonist | Less potent than DCA | FLIPR Ca2+ Assay | [6] |
| Chenodeoxycholic Acid (CDCA) | Agonist | Less potent than DCA | FLIPR Ca2+ Assay | [6] |
| Lithocholic Acid (LCA) | Agonist | Less potent than DCA | FLIPR Ca2+ Assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR Assay)
This protocol outlines a method to measure the ability of MRGPRX4 modulators to either stimulate (agonists) or inhibit the agonist-induced (antagonists) release of intracellular calcium.
Materials:
-
HEK293 cells stably expressing human MRGPRX4 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
MRGPRX4 agonist (e.g., Deoxycholic Acid)
-
Test compounds (this compound and other modulators)
-
384-well black-wall, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists or antagonists) and the reference agonist in assay buffer.
-
Agonist Assay:
-
Transfer the plate to the FLIPR instrument.
-
Add the agonist dilutions to the wells and immediately begin fluorescence measurements.
-
Record the fluorescence signal over time to determine the concentration-response curve and calculate the EC50 value.
-
-
Antagonist Assay:
-
Pre-incubate the cells with the antagonist dilutions for a specified time (e.g., 15-30 minutes) before placing the plate in the FLIPR.
-
Add a fixed concentration of the reference agonist (typically the EC80 concentration) to all wells.
-
Measure the fluorescence response and calculate the IC50 value of the antagonist.
-
Protocol 2: IP-One HTRF Assay for Gq Signaling
This protocol describes a method to quantify the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling pathway activated by MRGPRX4.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium
-
Stimulation buffer (containing LiCl to prevent IP1 degradation)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)
-
MRGPRX4 agonist (e.g., Deoxycholic Acid)
-
Test compounds (this compound and other modulators)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing cells into 384-well plates and incubate overnight.
-
Compound Incubation:
-
Agonist Assay: Add serial dilutions of the agonist to the cells in stimulation buffer and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Assay: Pre-incubate the cells with serial dilutions of the antagonist for a specified time before adding a fixed concentration of the reference agonist. Incubate for a further 30-60 minutes at 37°C.
-
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well. Incubate at room temperature for 1 hour.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
MRGPRX4 Signaling Pathway
The following diagram illustrates the Gq-coupled signaling cascade initiated by the activation of the MRGPRX4 receptor.
Caption: MRGPRX4 Gq-coupled signaling pathway.
Experimental Workflow for Antagonist Potency Determination
The diagram below outlines the general workflow for determining the potency (IC50) of an MRGPRX4 antagonist using a cell-based functional assay.
Caption: Workflow for MRGPRX4 antagonist potency assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (MRGPRX4 modulator-2) | MRGPR X4调节剂 | MCE [medchemexpress.cn]
- 6. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 7. pure.teikyo.jp [pure.teikyo.jp]
Cross-reactivity studies of Nelremagpran with other G protein-coupled receptors
For Researchers, Scientists, and Drug Development Professionals
Nelremagpran (also known as EP547) is an investigational small molecule drug being developed by Escient Pharmaceuticals. It is a potent and highly selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in certain inflammatory and pruritic (itch) conditions.[1][2][3] This guide provides a comparative overview of the available information on this compound's cross-reactivity with other G protein-coupled receptors (GPCRs), supported by general experimental methodologies used in such assessments.
While specific quantitative cross-reactivity data for this compound against a broad panel of GPCRs is not yet publicly available in peer-reviewed literature, developer Escient Pharmaceuticals has stated that the compound is highly selective.[3] This suggests that in preclinical screening, this compound has demonstrated minimal to no significant activity at other GPCRs, ion channels, nuclear receptors, and kinases at concentrations well above its therapeutic range for MRGPRX4.
Quantitative Analysis of Cross-Reactivity
A comprehensive quantitative analysis of this compound's cross-reactivity would typically involve determining its binding affinity (Ki) and functional activity (IC50 or EC50) against a panel of off-target GPCRs. As this specific data is not publicly available, the following table summarizes the known activity of this compound at its primary target and the qualitative statements regarding its selectivity.
Table 1: Summary of this compound's GPCR Activity
| Target GPCR | Assay Type | This compound Activity | Reference |
| Primary Target | |||
| MRGPRX4 | Functional Antagonism (in vitro) | IC50 < 100 nM | [4] |
| Cross-Reactivity Profile | |||
| Other Human MRGPRs (7 subtypes) | Agonist and Antagonist Assays | No significant activity | [3] |
| Broad Panel of other GPCRs | Not specified | Stated to be highly selective (quantitative data not disclosed) | [3] |
Experimental Protocols
The assessment of a compound's selectivity and cross-reactivity against a panel of GPCRs typically involves two main types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the compound's effect on receptor signaling.
Radioligand Binding Assay (Competition Assay)
This assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.
Materials:
-
Cell membranes prepared from cell lines stably overexpressing the target GPCR.
-
A specific radioligand for the target GPCR (e.g., [3H]-labeled antagonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Abbreviated Protocol:
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay (Calcium Flux Assay for Gq-coupled Receptors)
Since MRGPRX4 is a Gq-coupled receptor, a calcium flux assay is a common method to assess its activation or inhibition. This assay measures changes in intracellular calcium levels following receptor stimulation.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of MRGPRX4 and other Gq-coupled GPCRs.
Materials:
-
A cell line stably expressing the target Gq-coupled GPCR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the target GPCR.
-
This compound at various concentrations.
-
A fluorescence plate reader (e.g., FLIPR).
Abbreviated Protocol:
-
Cell Plating: Cells are plated in a multi-well plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound (the antagonist).
-
Agonist Stimulation: A known agonist for the target receptor is added to the wells to stimulate the receptor.
-
Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Visualizations
Signaling Pathway of MRGPRX4
Caption: Simplified signaling pathway of the MRGPRX4 receptor.
Experimental Workflow for GPCR Cross-Reactivity Screening
Caption: General workflow for assessing GPCR cross-reactivity.
References
A Comparative Guide to the Pharmacokinetic Profiles of Novel MRGPRX4 Antagonists
Disclaimer: Nelremagpran is an experimental drug candidate, and detailed pharmacokinetic data for it and its analogues are not publicly available at the time of this publication. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals, outlining the typical methodologies and data presentation for comparing the pharmacokinetic profiles of a lead compound and its analogues, using hypothetical data for a fictional novel MRGPRX4 antagonist series.
The development of potent and selective antagonists for the Mas-related G-protein coupled receptor X4 (MRGPRX4) holds promise for new therapeutic interventions. A critical step in the preclinical development of such antagonists is the thorough characterization and comparison of their pharmacokinetic (PK) profiles. This guide provides an overview of the key PK parameters and the experimental protocols used to assess them, facilitating the selection of candidates with optimal drug-like properties for further development.
Data Presentation: Comparative Pharmacokinetic Profiles
The selection of a lead candidate from a series of analogues often involves a direct comparison of their key pharmacokinetic parameters. The following table presents a hypothetical dataset for our lead compound, "this compound," and two of its analogues following intravenous and oral administration in a preclinical rodent model.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Analogues in Rats
| Parameter | This compound (Lead) | Analogue A | Analogue B |
| Intravenous (IV) Administration (1 mg/kg) | |||
| Half-Life (t½) (h) | 4.2 | 2.8 | 8.1 |
| Clearance (CL) (mL/min/kg) | 15.5 | 25.0 | 8.5 |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 3.1 | 1.8 |
| AUC0-inf (ng·h/mL) | 1075 | 667 | 1960 |
| Oral (PO) Administration (10 mg/kg) | |||
| Cmax (ng/mL) | 850 | 450 | 1200 |
| Tmax (h) | 1.0 | 0.5 | 2.0 |
| AUC0-t (ng·h/mL) | 4300 | 1800 | 9600 |
| Oral Bioavailability (F%) | 40 | 27 | 49 |
| In Vitro Metabolic Stability (Rat Hepatocytes) | |||
| Half-Life (t½) (min) | 65 | 35 | 110 |
| Intrinsic Clearance (CLint) (µL/min/106 cells) | 10.7 | 19.8 | 6.3 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the data presented above.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of the test compounds following intravenous and oral administration in rats.
Materials:
-
Test compounds (this compound, Analogue A, Analogue B)
-
Vehicle for formulation (e.g., 20% Solutol HS 15 in saline)
-
Male Sprague-Dawley rats (250-300g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
-80°C freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Animals are acclimated for at least 3 days prior to the study in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before oral dosing.
-
Dosing:
-
Intravenous (IV) Group (n=3 per compound): The test compound is formulated in the vehicle at a concentration of 0.5 mg/mL. A single dose of 1 mg/kg is administered via the tail vein.
-
Oral (PO) Group (n=3 per compound): The test compound is formulated in the vehicle at a concentration of 2 mg/mL. A single dose of 10 mg/kg is administered by oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the saphenous vein at specified time points.
-
For the IV group, typical time points are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
For the PO group, typical time points are: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine the pharmacokinetic parameters listed in Table 1.
Protocol 2: In Vitro Metabolic Stability in Hepatocytes
Objective: To assess the metabolic stability of the test compounds in rat hepatocytes to estimate their intrinsic clearance.
Materials:
-
Test compounds
-
Cryopreserved rat hepatocytes
-
Williams' Medium E
-
Hepatocyte maintenance supplement pack
-
Incubation plates (e.g., 24-well plates)
-
Orbital shaker in a 37°C incubator
-
Quenching solvent (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Methodology:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed according to the supplier's protocol and diluted in pre-warmed incubation medium to a final concentration of 0.5 x 106 viable cells/mL.
-
Compound Incubation:
-
The test compounds are added to the hepatocyte suspension in the incubation plate to a final concentration of 1 µM.
-
The plate is placed on an orbital shaker in an incubator at 37°C.
-
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at 0, 5, 15, 30, 60, and 120 minutes.
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding it to the quenching solvent.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Bioanalysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time curve. The intrinsic clearance is then calculated from the half-life.[1][2][3]
Visualizations
The following diagrams illustrate a typical experimental workflow and the signaling pathway relevant to this compound and its analogues.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Caption: Gq-dependent signaling pathway of MRGPRX4.[4][5][6][7]
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 5. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 6. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yulonglilab.org [yulonglilab.org]
A Comparative Guide to Therapeutic Strategies for Cholestatic Pruritus: Spotlight on the Novel MRGPRX4 Antagonist Nelremagpran
For Researchers, Scientists, and Drug Development Professionals
The management of cholestatic pruritus, a debilitating symptom of various liver diseases, presents a significant clinical challenge. Current therapeutic options offer variable efficacy and can be associated with notable side effects. The emergence of novel therapeutic targets, such as the Mas-related G protein-coupled receptor X4 (MRGPRX4), offers new hope for more targeted and effective treatments. This guide provides a comparative overview of the investigational MRGPRX4 antagonist, Nelremagpran, alongside established and other emerging therapies for cholestatic pruritus.
While specific preclinical and clinical data for this compound are not yet publicly available, this guide utilizes a representative potent MRGPRX4 antagonist from the same discovery program as a surrogate for in vitro comparisons. This allows for a meaningful evaluation of the potential of this novel mechanism against current therapeutic modalities.
Mechanism of Action & Efficacy Overview
The therapeutic landscape for cholestatic pruritus is diverse, with treatments targeting different pathways implicated in the pathogenesis of itch. The following table summarizes the mechanisms of action and available efficacy data for key therapeutic classes.
| Therapeutic Class | Drug Example(s) | Mechanism of Action | In Vitro Efficacy | In Vivo/Clinical Efficacy |
| MRGPRX4 Antagonist | This compound (representative) | Selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in itch signaling. | IC50 = 4 nM in a functional assay. | Data not yet publicly available. |
| Ileal Bile Acid Transporter (IBAT) Inhibitors | Maralixibat, Odevixibat | Inhibit the reabsorption of bile acids in the terminal ileum, leading to lower systemic bile acid levels.[1][2] | Specific IC50 values for IBAT inhibition are not consistently reported in publicly available literature. | Significant reductions in serum bile acids and improvements in pruritus scores in clinical trials for cholestatic liver diseases.[3][4][5] |
| Opioid Antagonists | Naltrexone | Primarily a competitive antagonist of the mu-opioid receptor, thought to modulate central itch perception.[6][7] | High binding affinity for the mu-opioid receptor. | Clinically significant reduction in pruritus scores in patients with cholestatic itch.[6][8][9] |
| Fibrates | Bezafibrate | Agonist of peroxisome proliferator-activated receptors (PPARs); the exact anti-pruritic mechanism is not fully elucidated but may involve anti-inflammatory effects and modulation of bile acid metabolism.[10][11][12] | Data on direct in vitro effects on pruritus mediators is limited. | Significant reduction in pruritus intensity compared to placebo in clinical trials.[10][11][13] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the evaluation process of these therapies, the following diagrams illustrate the MRGPRX4 signaling pathway and a typical experimental workflow for assessing anti-pruritic drug efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of resistance to serotonin-induced itch in bile duct ligated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pruritus Efficacy in PFIC | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 4. hcplive.com [hcplive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naloxone - Wikipedia [en.wikipedia.org]
- 9. Opioid antagonism in humans: a primer on optimal dose and timing for central mu-opioid receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibrates for Itch (FITCH) in Fibrosing Cholangiopathies: A Double-Blind, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bezafibrate improves itch in patients with cholestatic diseases - Medical Conferences [conferences.medicom-publishers.com]
- 12. Bezafibrate eased pruritus in patients with fibrosing cholangiopathies | MDedge [mdedge.com]
- 13. clinician.nejm.org [clinician.nejm.org]
A nascent therapeutic strategy targeting the Mas-related G protein-coupled receptor X4 (MRGPRX4) is emerging as a potential breakthrough for chronic itch associated with cholestatic liver disease and atopic dermatitis. Nelremagpran, an experimental antagonist of this receptor, sits (B43327) at the forefront of this novel approach. Due to its early stage of development, public clinical trial data for this compound is not yet available. However, a review of the underlying science and related compounds in clinical development provides a valuable framework for understanding its potential.
This compound is an experimental drug identified as a potent and selective antagonist of MRGPRX4.[1] Currently in the discovery phase of development, its primary therapeutic target is believed to be inflammatory conditions, particularly those with a significant itch component, such as cholestatic pruritus and atopic dermatitis.[2][3]
The Role of MRGPRX4 in Itch and Inflammation
MRGPRX4 is a G protein-coupled receptor (GPCR) expressed in sensory neurons.[4][5] Research has identified bile acids as natural ligands for this receptor, linking it directly to the debilitating itch (pruritus) experienced by patients with cholestatic liver diseases.[6][7] The activation of MRGPRX4 by bile acids is believed to trigger a signaling cascade that results in the sensation of itch.[8]
The proposed signaling pathway for MRGPRX4 activation leading to pruritus is initiated by the binding of ligands, such as bile acids. This activates the Gq alpha subunit of the associated G protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which ultimately results in neuronal activation and the transmission of the itch signal.
The Therapeutic Promise of MRGPRX4 Antagonism
By blocking the MRGPRX4 receptor, antagonists like this compound aim to interrupt this signaling cascade at its origin, thereby preventing or reducing the sensation of itch. This targeted approach offers a promising alternative to current treatments for cholestatic pruritus, which are often non-specific and have significant side effects.[9][10]
Comparative Landscape of MRGPRX4 Antagonists
While specific data for this compound is not public, other MRGPRX4 antagonists have progressed to clinical trials, offering a glimpse into the potential of this drug class.
| Compound | Developer | Development Phase | Indication | Status |
| This compound | Escient Pharmaceuticals | Discovery | Inflammatory Diseases | Preclinical |
| EP547 | Escient Pharmaceuticals | Phase II | Cholestatic and Uremic Pruritus | Ongoing[11] |
| INCB000547 | Incyte | Phase II | Cholestatic Pruritus | Discontinued[12] |
The discontinuation of Incyte's INCB000547 due to unmet expectations in Phase 2 highlights the challenges in translating preclinical promise to clinical efficacy.[12] The ongoing Phase II trial for Escient's EP547 will be a critical determinant for the future of MRGPRX4 antagonism as a therapeutic strategy.[11]
Comparison with Existing Therapies
Current treatments for cholestatic pruritus and atopic dermatitis address the symptoms through different mechanisms, often with limited success and notable side effects.
Cholestatic Pruritus:
-
Bile acid sequestrants (e.g., cholestyramine): Bind bile acids in the gut to prevent their absorption.[2]
-
Rifampin: An antibiotic that can reduce itch, but carries a risk of liver toxicity.[2]
-
Opioid antagonists (e.g., naltrexone): Can be effective but may cause withdrawal-like symptoms.[2]
-
Sertraline: A selective serotonin (B10506) reuptake inhibitor (SSRI) that may help with itch perception.[13]
Atopic Dermatitis:
-
Topical corticosteroids: Reduce inflammation and itch but can cause skin thinning with long-term use.[14]
-
Calcineurin inhibitors: An alternative to steroids, particularly for sensitive areas.[14]
-
Systemic immunosuppressants (e.g., cyclosporine): Used for severe disease but have significant side effects.[1]
-
Biologics (e.g., dupilumab): Target specific inflammatory pathways but are expensive and require injection.[1]
MRGPRX4 antagonists represent a more targeted approach to itch than many of these existing therapies, potentially offering a better efficacy and safety profile.
Experimental Protocols: A Look Ahead to Clinical Trials
As this compound progresses, it will likely follow a standard clinical trial pathway. The initial Phase 1 study is critical for assessing its safety and tolerability in humans.
Hypothetical Phase 1 Clinical Trial Protocol for this compound:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Participants: Healthy adult volunteers.
-
Objectives:
-
Primary: To evaluate the safety and tolerability of single and multiple oral doses of this compound.
-
Secondary: To determine the pharmacokinetic (PK) profile of this compound and its metabolites. To assess the effect of food on the PK of this compound.
-
-
Methodology:
-
SAD Cohorts: Subjects will receive a single oral dose of this compound or placebo and will be monitored for a specified period. Blood and urine samples will be collected at regular intervals to determine PK parameters.
-
MAD Cohorts: Subjects will receive daily oral doses of this compound or placebo for a set duration. Safety and PK will be assessed throughout the dosing period and during a follow-up phase.
-
-
Assessments:
-
Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Measurement of plasma and urine concentrations of this compound to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway of MRGPRX4 and a typical workflow for a Phase 1 clinical trial.
Caption: Putative MRGPRX4 signaling pathway leading to the sensation of itch.
References
- 1. Atopic dermatitis (eczema) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escientpharma.com [escientpharma.com]
- 4. biorxiv.org [biorxiv.org]
- 5. yulonglilab.org [yulonglilab.org]
- 6. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 9. Management of Pruritus in Patients with Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pruritus and cholestasis: therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective MRGPRX4 antagonists for the treatment of pruritus | BioWorld [bioworld.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. mdpi.com [mdpi.com]
- 14. Treatments for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
